molecular formula C10H16ClN B164144 1-Phenyl-2-butanamine hydrochloride CAS No. 20735-15-3

1-Phenyl-2-butanamine hydrochloride

Cat. No.: B164144
CAS No.: 20735-15-3
M. Wt: 185.69 g/mol
InChI Key: RHTQCQVKUHGGAP-UHFFFAOYSA-N
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Description

Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTQCQVKUHGGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508458
Record name 1-Phenylbutan-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20735-15-3
Record name 1-Phenylbutan-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20735-15-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-phenyl-2-butanamine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of reductive amination, the Leuckart-Wallach reaction, and biocatalytic transamination. Each method is discussed with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of their advantages and limitations. Detailed experimental protocols, mechanistic diagrams, and a thorough reference list are included to support further research and development.

Introduction: The Significance of this compound

1-Phenyl-2-butanamine, also known as β-methylphenethylamine, and its hydrochloride salt are compounds belonging to the phenethylamine class.[1] These molecules have garnered considerable attention in the scientific community due to their structural similarity to amphetamine and their activity as monoamine transporter ligands.[2] Research has indicated that 1-phenyl-2-butanamine acts as a reuptake inhibitor of dopamine and norepinephrine, making it a valuable scaffold for the development of novel therapeutics targeting the central nervous system.[3] Its hydrochloride salt offers improved stability and solubility, facilitating its handling and formulation in research and pharmaceutical applications.[1]

This guide delves into the core synthetic methodologies for preparing this compound, providing the necessary technical details for its synthesis in a laboratory setting.

Synthesis of the Precursor: 1-Phenyl-2-butanone

A common and crucial precursor for the synthesis of 1-phenyl-2-butanamine is 1-phenyl-2-butanone.[4] The synthesis of this ketone can be achieved through various established organic chemistry reactions. One common method is the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]

An alternative route involves the reaction of phenylacetic acid with propionic anhydride in the presence of sodium acetate.[2] This method, however, may be constrained by the availability of phenylacetic acid in some regions.

Primary Synthetic Pathways to 1-Phenyl-2-butanamine

This section details the most prevalent and practical methods for the synthesis of 1-phenyl-2-butanamine from its ketone precursor, 1-phenyl-2-butanone.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a cornerstone of amine synthesis due to its versatility and the availability of a wide range of reagents.[6] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the final amine.[7]

Causality Behind Experimental Choices:

  • Amine Source: For the synthesis of a primary amine like 1-phenyl-2-butanamine, ammonia or an ammonia equivalent such as ammonium acetate or ammonium chloride is used.[1] The choice of the ammonium salt can influence the reaction pH, which is a critical parameter for imine formation.

  • Reducing Agent: The selection of the reducing agent is pivotal for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting ketone, allowing for a one-pot reaction.[8] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation can also be employed.[6][9]

  • Solvent and pH: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step. Maintaining a slightly acidic pH is crucial for protonating the hydroxyl group of the hemiaminal intermediate, promoting its dehydration to the imine.[8]

Experimental Protocol: Reductive Amination of 1-Phenyl-2-butanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) and ammonium chloride (1.5-2 equivalents) in methanol.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of dilute hydrochloric acid to destroy any remaining reducing agent. The methanol is then removed under reduced pressure.

  • Extraction: The aqueous residue is made basic with a sodium hydroxide solution and extracted several times with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 1-phenyl-2-butanamine freebase. Further purification can be achieved by distillation under reduced pressure.

Diagram of Reductive Amination Workflow:

Reductive_Amination P2B 1-Phenyl-2-butanone Imine Imine Intermediate P2B->Imine Condensation AmineSource Ammonium Chloride AmineSource->Imine Solvent Methanol Solvent->Imine Reducer Sodium Cyanoborohydride Amine_Freebase 1-Phenyl-2-butanamine (Freebase) Reducer->Amine_Freebase Imine->Amine_Freebase Reduction Purification Purification (Distillation) Amine_Freebase->Purification Final_Product Pure 1-Phenyl-2-butanamine Purification->Final_Product

Caption: Workflow for the reductive amination of 1-phenyl-2-butanone.

The Leuckart-Wallach Reaction: A Classic High-Temperature Method

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[10][11] This reaction is typically carried out at high temperatures (160-185 °C).[10]

Causality Behind Experimental Choices:

  • Reagents: Ammonium formate is often preferred as it decomposes upon heating to provide both ammonia and formic acid in situ.[10] Formic acid serves as the hydride donor for the reduction of the intermediate imine.

  • Temperature: The high temperature is necessary to drive the reaction, which involves the formation of an N-formyl intermediate that is subsequently hydrolyzed to the amine.[11]

  • Hydrolysis: The initial product of the Leuckart-Wallach reaction is the N-formyl derivative of the amine. Therefore, a subsequent hydrolysis step, typically with strong acid or base, is required to obtain the free amine.[12]

Experimental Protocol: Leuckart-Wallach Reaction of 1-Phenyl-2-butanone

  • Reaction Setup: In a flask equipped with a reflux condenser and a distillation head, mix 1-phenyl-2-butanone (1 equivalent) with an excess of ammonium formate (2-3 equivalents) and formic acid.

  • Heating: Heat the mixture gradually. Water will begin to distill off. Continue heating the reaction mixture to a temperature of 160-185 °C for several hours.

  • Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated under reflux to hydrolyze the N-formyl intermediate.

  • Work-up and Extraction: The acidic solution is cooled, made basic with a strong base (e.g., sodium hydroxide), and then extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and the solvent is removed to yield the crude 1-phenyl-2-butanamine, which can be purified by distillation.

Diagram of Leuckart-Wallach Reaction Mechanism:

Leuckart_Wallach cluster_0 Reaction Conditions P2B 1-Phenyl-2-butanone Imine Imine P2B->Imine + NH3 AmmoniumFormate Ammonium Formate (HCOONH4) AmmoniumFormate->Imine NFormyl N-formyl-1-phenyl-2-butanamine Imine->NFormyl + HCOOH (Hydride Transfer) Amine_Freebase 1-Phenyl-2-butanamine NFormyl->Amine_Freebase Heat High Temperature Hydrolysis Acid Hydrolysis

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Biocatalytic Synthesis: A Green Chemistry Approach

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[3] This approach allows for the asymmetric synthesis of chiral amines with high enantiomeric excess.[13]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of transaminase is crucial as it determines the stereoselectivity of the reaction (i.e., whether the (R)- or (S)-enantiomer is produced).

  • Amino Donor: A suitable amino donor, such as isopropylamine or alanine, is required in stoichiometric or excess amounts to drive the reaction equilibrium towards product formation.[1]

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.

Experimental Protocol: Transaminase-Mediated Synthesis of 1-Phenyl-2-butanamine

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer) at the optimal pH for the chosen transaminase.

  • Addition of Reagents: Add 1-phenyl-2-butanone (substrate), the amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature with gentle agitation. Monitor the conversion of the ketone to the amine using analytical techniques such as HPLC.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase with an organic solvent. The solvent is removed, and the product can be further purified if necessary.[3]

Formation of the Hydrochloride Salt

For improved handling, stability, and solubility, the freebase 1-phenyl-2-butanamine is often converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 1-phenyl-2-butanamine freebase in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum to obtain this compound as a solid.[12][14]

Comparative Analysis of Synthesis Pathways

Parameter Reductive Amination Leuckart-Wallach Reaction Biocatalytic Transamination
Reaction Conditions Mild (room temperature)Harsh (high temperature, 160-185 °C)Mild (physiological pH and temperature)
Reagents Wide variety of reducing agents availableUses formic acid or its derivativesRequires specific enzymes and cofactors
Stereoselectivity Generally produces a racemic mixtureProduces a racemic mixtureCan be highly enantioselective
Yields Generally good to excellentModerate to good (50-80%)[12]Can be high with optimized conditions
Byproducts Dependent on the reducing agent usedN-formyl intermediate, CO₂Ketone byproduct from the amino donor
Scalability Readily scalableScalable, but requires high-temperature equipmentCan be challenging to scale up due to enzyme cost and stability
Green Chemistry Can be improved with catalytic hydrogenationNot considered a green method due to high energy inputConsidered a green and sustainable method

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges. Reductive amination stands out as a versatile and widely applicable method with generally high yields under mild conditions. The Leuckart-Wallach reaction, while a classic and robust method, is limited by its harsh reaction conditions. The emerging field of biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly route to chiral 1-phenyl-2-butanamine, which is of great importance in pharmaceutical development. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired stereochemistry, scale, available resources, and environmental considerations.

References

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2021, April 10). ResearchGate. Retrieved from [Link]

  • Secondary Amines by the Leuckart Synthesis. (n.d.). [www.rhodium.ws]. Retrieved from [Link]

  • THE LEUCKART REACTION. (n.d.). Retrieved from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]

  • Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. (n.d.). Retrieved from [Link]

  • The Leuckart Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023, October 28). Retrieved from [Link]

  • Preparation of phenyl-2-butanone. (2002, July 20). Hive Novel Discourse. Retrieved from [Link]

  • Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025, October 13). Retrieved from [Link]

  • 1-Phenyl-2-butanone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • What is the synthesis of 4-phenyl-2-butanol from benzene? (2023, November 20). Quora. Retrieved from [Link]

  • Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-2-butanamine hydrochloride (CAS RN: 20735-15-3), a compound of significant interest in pharmaceutical and forensic sciences. As a structural analog of amphetamine, a thorough understanding of its properties is crucial for research, development, and analytical applications. This document delves into the identity, solid-state characteristics, solubility profile, acid-base chemistry, and spectroscopic signature of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these key parameters, underpinned by scientific principles and supported by authoritative references.

Introduction: The Scientific Context of this compound

This compound, also known as α-ethylphenethylamine hydrochloride, belongs to the phenethylamine class of compounds. Its structural similarity to amphetamine has led to its investigation as a central nervous system stimulant, primarily acting as a monoamine transporter ligand that inhibits the reuptake of dopamine and norepinephrine.[1] This mechanism of action makes it a subject of interest for potential therapeutic applications in mood disorders and ADHD, as well as a compound of relevance in forensic analysis of recreational drugs.[1][2] The hydrochloride salt form enhances the compound's stability and water solubility, which are critical attributes for pharmaceutical formulation and analytical standard preparation. This guide serves as a foundational resource for professionals requiring a deep and practical understanding of its physicochemical landscape.

Compound Identity and Molecular Structure

A precise understanding of the molecular identity of this compound is the cornerstone of any scientific investigation.

IdentifierValueSource
Chemical Name This compound[3][4]
Synonyms α-ethylphenethylamine hydrochloride, 1-phenylbutan-2-amine hydrochloride[2]
CAS Number 20735-15-3[4]
Molecular Formula C₁₀H₁₅N · HCl[3][4]
Molecular Weight 185.69 g/mol [3][4]
Chemical Structure See Figure 1

Figure 1: Chemical Structure of this compound

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Grind the sample to a fine powder. prep2 Pack the sample into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in the melting point apparatus. prep2->meas1 meas2 Heat rapidly to ~15-20 °C below the expected melting point. meas1->meas2 meas3 Decrease heating rate to 1-2 °C/min. meas2->meas3 meas4 Record the temperature at which the first drop of liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the last crystal melts (T2). meas4->meas5 report1 Report the melting range as T1 - T2. meas5->report1 G Aqueous Solubility Determination Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis equil1 Add an excess of the solid to a known volume of water in a sealed flask. equil2 Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours). equil1->equil2 sep1 Allow the undissolved solid to settle. equil2->sep1 sep2 Filter or centrifuge the solution to remove any undissolved solid. sep1->sep2 anal1 Take a known aliquot of the clear supernatant. sep2->anal1 anal2 Dilute the aliquot appropriately. anal1->anal2 anal3 Determine the concentration of the solute using a suitable analytical method (e.g., HPLC-UV). anal2->anal3 G pKa Determination Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Accurately weigh a sample of the amine hydrochloride and dissolve in water. setup2 Calibrate the pH meter with standard buffers. setup1->setup2 setup3 Place the pH electrode in the sample solution. setup2->setup3 titr1 Titrate the solution with a standardized solution of a strong base (e.g., NaOH). setup3->titr1 titr2 Record the pH after each addition of the titrant. titr1->titr2 anal1 Plot the pH versus the volume of titrant added. titr2->anal1 anal2 Determine the equivalence point from the titration curve. anal1->anal2 anal3 The pH at the half-equivalence point is equal to the pKa. anal2->anal3

Sources

1-Phenyl-2-butanamine hydrochloride mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Phenyl-2-butanamine Hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound, also known as N-ethylamphetamine or etilamfetamine, is a synthetic stimulant belonging to the amphetamine class of compounds.[1][2] Its central nervous system (CNS) activity is primarily driven by its function as a monoamine releasing agent, leading to significant elevations in synaptic concentrations of key neurotransmitters.[3][4] This technical guide provides a detailed examination of its molecular mechanism of action, focusing on its interaction with monoamine transporters. We will explore the neurochemical consequences of these interactions, present established methodologies for their characterization, and offer a comparative pharmacological perspective.

Introduction: Structural and Pharmacological Classification

1-Phenyl-2-butanamine is a structural analog of amphetamine, distinguished by the substitution of an ethyl group for the methyl group on the nitrogen atom of the phenethylamine backbone.[1][3] This seemingly minor structural modification has significant implications for its pharmacological profile. Like its parent compound, 1-phenyl-2-butanamine acts as a CNS stimulant, a property intrinsically linked to its ability to modulate catecholaminergic systems.[3] Historically, it was explored as an anorectic (appetite suppressant) in the 1950s but saw limited use compared to other amphetamines.[1][2] Today, its primary utility is as a research tool for investigating the structure-activity relationships of monoamine transporter ligands and as a reference in forensic analysis.[3][5]

Core Mechanism of Action: A Substrate for Monoamine Transporters

The principal mechanism of action for 1-phenyl-2-butanamine in the CNS is its interaction with the plasma membrane monoamine transporters (MATs), specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][6] Unlike simple reuptake inhibitors (e.g., cocaine) which merely block the transporter's function from the outside, 1-phenyl-2-butanamine is a transporter substrate .[3][4] This means it is recognized by the transporters and actively carried into the presynaptic neuron.[4]

This substrate activity leads to a dual effect:

  • Competitive Reuptake Inhibition: By binding to the transporters, it competes with endogenous monoamines (dopamine, norepinephrine, and serotonin) for reuptake, thus prolonging their presence in the synaptic cleft.[3][6]

  • Transporter-Mediated Efflux (Reverse Transport): Once inside the neuron, 1-phenyl-2-butanamine disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and triggers a reversal of the plasma membrane transporter's direction of flow.[3][4] This process actively expels monoamines from the neuron's cytoplasm into the synapse, causing a rapid and substantial increase in their extracellular concentration.[4] This efflux mechanism is the hallmark of amphetamine-class stimulants.[3][7]

The following diagram illustrates this dual mechanism at a catecholaminergic synapse.

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (VMAT2) dat_net DAT / NET Transporter ma_synapse_out dat_net->ma_synapse_out Efflux ma p2b p2b->dat_net p2b_entry 1. Enters via DAT/NET p2b_entry->p2b reuptake_block 2. Competitively Inhibits Reuptake reuptake_block->dat_net ma_synapse Increased DA / NE ma_synapse->dat_net Normal Reuptake receptors Postsynaptic Receptors ma_synapse->receptors Binding & Signal vmat_disrupt 3. Disrupts Vesicular Storage (VMAT2) p2b_inside p2b_inside vmat_disrupt->p2b_inside p2b_inside->vesicle efflux 4. Induces Reverse Transport (Efflux) efflux->dat_net

Caption: Synaptic mechanism of 1-Phenyl-2-butanamine.

Differential Activity at Monoamine Transporters

1-Phenyl-2-butanamine exhibits a distinct profile of activity across the three major monoamine transporters, primarily functioning as a norepinephrine-dopamine releasing agent (NDRA).[1]

  • Norepinephrine Transporter (NET): The compound is a fully efficacious releaser at the NET.[3] The dextrorotatory enantiomer shows a high potency for norepinephrine release with a half-maximal effective concentration (EC₅₀) of 44.1 nM.[1]

  • Dopamine Transporter (DAT): It is described as a weak partial releaser at the DAT.[3] Its potency for inducing dopamine release is approximately 10-fold lower than that of d-amphetamine.[1][3] The EC₅₀ for dopamine release by its dextrorotatory enantiomer is 28.8 nM.[1]

  • Serotonin Transporter (SERT): The compound has significantly weaker effects on the serotonin system.[1] The EC₅₀ for serotonin release is 333 nM, an order of magnitude higher than for the catecholamine transporters, indicating low potency.[1]

This profile suggests that the primary neurochemical effects of 1-phenyl-2-butanamine are the elevation of synaptic dopamine and, more robustly, norepinephrine.

Quantitative Data Summary

The following table summarizes the in vitro potency of the dextrorotatory enantiomer of 1-phenyl-2-butanamine (dextroethylamphetamine) as a monoamine releaser.

TransporterActionEC₅₀ (nM)Comparative Potency
NET Norepinephrine Release44.1High
DAT Dopamine Release28.8High
SERT Serotonin Release333Low
Data sourced from studies on dextroethylamphetamine.[1]

Elucidating the Mechanism: Key Experimental Protocols

The characterization of a compound like 1-phenyl-2-butanamine relies on a combination of in vitro and in vivo methodologies. These protocols are designed to quantify the interaction with transporters and the subsequent neurochemical effects.

Protocol 1: In Vitro Monoamine Release Assay

This assay quantifies the ability of a test compound to induce neurotransmitter release from cells expressing the target transporter.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a releaser at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human DAT, NET, or SERT gene.

  • Radiolabel Loading: Incubate the cells with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET, or [³H]serotonin for SERT) for 30-60 minutes. This allows the cells to accumulate the radiolabel via the transporters.

  • Wash Step: Gently wash the cells with buffer to remove any extracellular radiolabel.

  • Initiation of Release: Add varying concentrations of this compound to the cells. A positive control, such as d-amphetamine for DAT/NET or MDMA for SERT, should be run in parallel.

  • Sample Collection: At a specified time point (e.g., 10-30 minutes), collect the supernatant (extracellular buffer).

  • Cell Lysis: Lyse the cells to release the remaining intracellular radiolabel.

  • Quantification: Use liquid scintillation counting to measure the radioactivity in both the supernatant and the cell lysate.

  • Data Analysis: Calculate the percentage of total radiolabel released for each drug concentration. Plot the concentration-response curve and fit to a sigmoidal model to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: In Vivo Microdialysis in Rodent Brain

Microdialysis is a powerful in vivo technique for measuring the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7][8]

Objective: To measure the effect of systemic administration of this compound on extracellular dopamine and norepinephrine levels in the striatum and prefrontal cortex.

Methodology:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[9] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Post-Injection Sampling: Continue to collect dialysate samples for 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of the drug's effect.

The following diagram outlines the workflow for an in vivo microdialysis experiment.

cluster_workflow In Vivo Microdialysis Workflow A 1. Surgical Implantation of Guide Cannula B 2. Animal Recovery (Several Days) A->B C 3. Microdialysis Probe Insertion & Perfusion B->C D 4. Baseline Sample Collection (e.g., 3 x 20 min) C->D E 5. Systemic Drug Administration (i.p.) D->E F 6. Post-Injection Sample Collection (e.g., 6 x 20 min) E->F G 7. HPLC-ED Analysis of Dialysates F->G H 8. Data Normalization & Time-Course Plotting G->H

Caption: Workflow for in vivo microdialysis experiments.

Concluding Remarks

The mechanism of action of this compound is characteristic of an amphetamine-like stimulant, centered on its function as a substrate for monoamine transporters. Its primary effect is to induce the non-vesicular, transporter-mediated release of norepinephrine and dopamine, leading to a significant increase in the synaptic concentration of these catecholamines. Its comparatively weak action at the serotonin transporter distinguishes it from compounds like MDMA. The detailed characterization of such compounds through rigorous in vitro and in vivo pharmacological assays is essential for understanding the neurochemical basis of CNS stimulation and for the rational design of novel therapeutics targeting the monoamine transport system.

References

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An In-Depth Technical Guide to the Structural Analogs of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-butanamine and its structural analogs. 1-Phenyl-2-butanamine, also known as α-ethylphenethylamine (AEPEA), is a synthetic compound belonging to the phenethylamine family and is a structural analog of amphetamine.[1] This document delves into the chemical synthesis, stereochemistry, and structure-activity relationships (SAR) that dictate the pharmacological profiles of these compounds. We will explore their primary mechanism of action as monoamine transporter ligands, with a detailed examination of their effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this guide presents detailed protocols for the synthesis and analytical characterization of these molecules, including chiral separation techniques. The downstream signaling pathways elicited by the interaction of these compounds with their biological targets are also elucidated. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, providing a foundational understanding for the exploration of this chemical class.

Introduction to 1-Phenyl-2-butanamine and its Analogs

1-Phenyl-2-butanamine is a chiral primary amine that shares the core phenethylamine scaffold, characterized by a phenyl ring connected to an amino group by a two-carbon chain. It is a higher homolog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain.[1] This seemingly minor structural modification significantly influences its pharmacological properties. Like other phenethylamines, it acts as a central nervous system stimulant.[2] The hydrochloride salt form enhances its stability and solubility for research and analytical purposes.[3]

Structural analogs of 1-phenyl-2-butanamine are numerous and can be generated by substitutions on the phenyl ring, modifications of the alkyl chain, and alterations to the amino group.[4] These modifications can profoundly impact the potency and selectivity of the compounds for their biological targets, primarily the monoamine transporters.[1] Understanding these structure-activity relationships is crucial for the rational design of novel compounds with specific pharmacological profiles.

Chemical Synthesis and Stereochemistry

The synthesis of 1-phenyl-2-butanamine and its analogs is most commonly achieved through the reductive amination of the corresponding ketone, 1-phenyl-2-butanone.[5][6] This versatile reaction can be adapted to produce a wide range of primary, secondary, and tertiary amines.

General Synthesis via Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[5] For the synthesis of the primary amine, 1-phenyl-2-butanamine, ammonia is used as the amine source. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.[7]

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[6][8] Other reducing agents and catalytic systems, including iron-based catalysts, can also be employed.[9]

Experimental Protocol: Synthesis of 1-Phenyl-2-butanamine via Reductive Amination

Materials:

  • 1-Phenyl-2-butanone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH3CN)

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Acetone

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-2-butanone in methanol.

  • Add a molar excess of ammonium acetate to the solution to serve as the ammonia source.

  • Stir the mixture at room temperature for approximately one hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium cyanoborohydride to the reaction mixture in portions, while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding dilute hydrochloric acid to neutralize any remaining reducing agent and to form the hydrochloride salt of the product.

  • Remove the methanol under reduced pressure.

  • To the resulting aqueous solution, add dichloromethane to extract any unreacted ketone. Separate the aqueous layer containing the product.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) to liberate the free amine, which can then be extracted with an organic solvent like dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude freebase.

  • For purification and formation of the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone) and add a solution of hydrochloric acid in isopropanol or ether until precipitation is complete.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield 1-phenyl-2-butanamine hydrochloride.[10]

Stereochemistry and Chiral Synthesis

1-Phenyl-2-butanamine possesses a chiral center at the second carbon atom of the butane chain, meaning it exists as two enantiomers: (R)-1-phenyl-2-butanamine and (S)-1-phenyl-2-butanamine. The stereochemistry of phenethylamine derivatives is a critical determinant of their biological activity, as they often exhibit stereoselective interactions with their target receptors and transporters.

To obtain enantiomerically pure forms of 1-phenyl-2-butanamine, asymmetric synthesis methods can be employed. Biocatalytic approaches using transaminases have shown promise for the stereoselective synthesis of chiral amines from prochiral ketones.[11] These enzymatic methods can offer high enantiomeric excess and operate under mild reaction conditions.

Pharmacology and Mechanism of Action

The primary pharmacological action of 1-phenyl-2-butanamine and its analogs is the modulation of monoamine neurotransmission. They act as releasing agents and/or reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12]

Interaction with Monoamine Transporters
  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): 1-Phenyl-2-butanamine (AEPEA) is a potent releasing agent at both DAT and NET, with a greater potency at NET.[12] This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[2]

  • Serotonin Transporter (SERT): In contrast to its effects on catecholamine transporters, 1-phenyl-2-butanamine shows negligible activity at SERT at concentrations up to 10 µM, indicating it does not significantly inhibit serotonin uptake or promote its release.[12] This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile.

The N-methyl and N-ethyl analogs of 1-phenyl-2-butanamine also act as catecholamine releasers, with the N-ethyl derivative (DEPEA) exhibiting a weaker partial release at DAT compared to its full release at NET.[12]

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Activity (at 10 µM)
AmphetaminePotent ReleaserPotent ReleaserLow
1-Phenyl-2-butanamine (AEPEA)ReleaserPotent ReleaserNegligible
N-Methyl-α-ethylphenethylamine (MEPEA)ReleaserPotent ReleaserNot Reported
N,α-Diethylphenethylamine (DEPEA)Weak Partial ReleaserFull ReleaserNegligible
(Data synthesized from Schindler et al., 2021)[12]
Downstream Signaling Pathways

The increase in synaptic dopamine and norepinephrine concentrations initiated by 1-phenyl-2-butanamine triggers a cascade of downstream signaling events. Amphetamine and its analogs can also directly activate the intracellular trace amine-associated receptor 1 (TAAR1).[13]

Activation of TAAR1, a G-protein coupled receptor (GPCR), leads to the stimulation of two distinct signaling pathways:

  • Gαs Pathway: TAAR1 couples to Gs alpha-subunits, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[14]

  • Gα13 Pathway: TAAR1 also couples to G13 alpha-subunits, which activates the small GTPase RhoA.[14]

These signaling events can lead to the trafficking and internalization of the dopamine transporter, further modulating dopaminergic neurotransmission.[14] The activation of postsynaptic dopamine receptors, particularly the D1 receptor, initiates further intracellular signaling that is associated with the stimulant and reinforcing effects of these compounds.[13]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PBA 1-Phenyl-2-butanamine DAT DAT PBA->DAT Inhibits Reuptake & Promotes Efflux NET NET PBA->NET Inhibits Reuptake & Promotes Efflux TAAR1 TAAR1 PBA->TAAR1 Activates VMAT2 VMAT2 PBA->VMAT2 Inhibits DA_synapse Dopamine DAT->DA_synapse Efflux NE_synapse Norepinephrine NET->NE_synapse Efflux Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic DA DA_vesicle->DA_cyto Release NE_vesicle Norepinephrine Vesicle NE_cyto Cytosolic NE NE_vesicle->NE_cyto Release DA_cyto->DAT Reuptake NE_cyto->NET Reuptake AC Adenylyl Cyclase Gs->AC Activates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates D1R D1 Receptor DA_synapse->D1R Binds to AR Adrenergic Receptor NE_synapse->AR Binds to Postsynaptic_Effects Downstream Signaling & Physiological Effects D1R->Postsynaptic_Effects AR->Postsynaptic_Effects

Caption: Signaling pathway of 1-Phenyl-2-butanamine.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenethylamine analogs is highly dependent on their chemical structure. Key modifications include:

  • Alpha-Alkylation: The presence of an alkyl group at the alpha position, as in 1-phenyl-2-butanamine (α-ethyl) and amphetamine (α-methyl), generally confers resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action.

  • N-Alkylation: The addition of alkyl groups to the nitrogen atom can modulate potency and selectivity. For instance, N-ethylation of 1-phenyl-2-butanamine (to form DEPEA) reduces its efficacy as a dopamine releaser.[12]

  • Ring Substitution: The addition of substituents to the phenyl ring can dramatically alter the compound's interaction with monoamine transporters. For example, substitutions at the 4-position of the phenyl ring can influence selectivity towards the serotonin transporter.

Analytical Methodologies

The analysis of 1-phenyl-2-butanamine and its analogs requires robust and sensitive analytical techniques, particularly for distinguishing between enantiomers and for detection in complex matrices.

Chiral Separation

Due to the stereoselective nature of their biological activity, the separation of the (R) and (S) enantiomers is crucial. This is typically achieved using chromatographic methods:

  • Gas Chromatography (GC): Chiral separation by GC can be performed directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a common and effective method for the enantioselective analysis of phenethylamines.

Experimental Protocol: Chiral Separation of 1-Phenyl-2-butanamine Enantiomers by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Chiral stationary phase column (e.g., polysaccharide-based).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Elute the enantiomers isocratically.

  • Detect the separated enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Detection and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique (GC-MS or LC-MS) is the gold standard for the sensitive and specific detection and quantification of 1-phenyl-2-butanamine and its analogs in various matrices, including biological fluids.

Toxicology and Safety Considerations

Conclusion

1-Phenyl-2-butanamine and its structural analogs represent a significant class of psychoactive compounds with potent effects on the central nervous system. Their primary mechanism of action as selective dopamine and norepinephrine releasing agents, coupled with a lack of significant serotonin transporter activity, defines their unique pharmacological profile. The synthesis of these compounds is readily achievable through established methods like reductive amination, and their analysis, particularly the crucial separation of enantiomers, can be accomplished with modern chromatographic techniques. A thorough understanding of the structure-activity relationships, pharmacological mechanisms, and analytical methodologies presented in this guide is essential for researchers and scientists working to explore the therapeutic potential and toxicological risks associated with this class of molecules. Further investigation into the specific downstream signaling events and the in vivo effects of the individual enantiomers will continue to advance our knowledge in this field.

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An In-depth Technical Guide to 1-Phenyl-2-butanamine Hydrochloride (CAS No. 20735-15-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-butanamine hydrochloride (CAS No. 20735-15-3), a substituted phenethylamine and amphetamine analog. Also known as α-Ethylphenethylamine (AEPEA) and Butanphenamine, this compound is a valuable research tool in neuropharmacology and medicinal chemistry.[1] This document delves into its chemical properties, synthesis, mechanism of action as a monoamine transporter ligand, analytical methodologies for its characterization, and its applications in research, particularly in the context of drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline solid.[2] It is the hydrochloride salt of a racemic mixture of (R)- and (S)-1-phenyl-2-butanamine.[3] The presence of an ethyl group at the alpha position of the phenethylamine backbone distinguishes it from amphetamine, which has a methyl group.[4] This structural modification significantly influences its pharmacological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20735-15-3[2]
Molecular Formula C₁₀H₁₅N · HCl
Molecular Weight 185.69 g/mol
Synonyms 2-Amino-1-phenylbutane hydrochloride, α-Ethylphenethylamine hydrochloride, AEPEA, Butanphenamine[1][2]
Appearance Crystalline solid[2]
Melting Point 143-144 °C[2]
Solubility Soluble in methanol.
SMILES CCC(CC1=CC=CC=C1)N.Cl[1]
InChI Key RHTQCQVKUHGGAP-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: reductive amination of a ketone precursor or nucleophilic substitution.

Reductive Amination Pathway

Reductive amination is a versatile and common method for synthesizing amines from carbonyl compounds.[4] This process involves the reaction of 1-phenyl-2-butanone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine product.[4]

G ketone 1-Phenyl-2-butanone imine Imine Intermediate ketone->imine Condensation amine_source Amine Source (e.g., NH₃) amine_source->imine product 1-Phenyl-2-butanamine (free base) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product final_product 1-Phenyl-2-butanamine HCl product->final_product hcl HCl hcl->final_product Salt Formation G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE, DA) synapse synapse vesicle->synapse Normal Release transporter Monoamine Transporter (NET/DAT) transporter->synapse Efflux of NE/DA compound 1-Phenyl-2-butanamine compound->transporter Binds to and reverses transporter receptor Postsynaptic Receptors synapse->receptor Binds to receptors neurotransmitter Increased NE/DA Concentration postsynaptic_neuron Downstream Effects (Stimulation) receptor->postsynaptic_neuron Signal Transduction

Caption: Mechanism of Action at the Synapse.

The D-isomer of 1-Phenyl-2-butanamine has been shown to partially substitute for D-amphetamine in animal studies, suggesting that it weakly mimics the signaling and stimulant properties of amphetamine. [2] Table 2: Comparative Pharmacological Data of Related Compounds

CompoundDopamine Transporter (DAT) EC₅₀Norepinephrine Transporter (NET) EC₅₀Serotonin Transporter (SERT) EC₅₀Source(s)
d-Amphetamine24.8 nM7.1 nM>10,000 nM[4]
N-methyl-α-ethylphenethylamine (MEPEA)179-225 nM58 nM4,698 nM[5]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in methanol. For biological samples, a liquid-liquid extraction under basic conditions is required.

  • Derivatization (Optional): To improve chromatographic properties, the amine can be derivatized with an agent such as pentafluoropropionic anhydride (PFPA).

  • GC Conditions:

    • Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-550 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 210 nm.

    • Column Temperature: 30 °C.

Applications in Research and Drug Development

This compound serves as a valuable research tool for investigating the structure-activity relationships of phenethylamine-based compounds and their interactions with monoamine transporters. [2][4]Its distinct pharmacological profile, with a preference for norepinephrine release, makes it useful for dissecting the roles of noradrenergic and dopaminergic systems in various physiological and pathological processes.

In the context of drug development, this compound and its analogs can be used as lead structures for the design of novel therapeutics targeting conditions such as ADHD, narcolepsy, and certain mood disorders, where modulation of catecholamine levels is beneficial. [4][6]Furthermore, its presence in forensic samples makes it an important reference standard in the analysis of emerging recreational drugs. [2]

Safety and Handling

Hazard Identification:

  • Harmful if swallowed. (H302) * Causes serious eye irritation. (H319) Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use in a well-ventilated area.

First Aid:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

  • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a well-characterized phenethylamine derivative with a distinct pharmacological profile as a norepinephrine-preferring monoamine releasing agent. Its synthesis is achievable through established organic chemistry methodologies, and its analytical characterization can be performed using standard laboratory techniques. As a research tool, it provides valuable insights into the functioning of monoamine systems and serves as a scaffold for the development of novel CNS-acting agents. Adherence to proper safety protocols is essential when handling this compound.

References

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An In-depth Technical Guide to the Properties and Analysis of C10H15N•HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H15N•HCl represents a class of isomeric phenethylamine derivatives with significant pharmacological activity. While several structural isomers exist, this guide focuses primarily on the most prominent and extensively studied compound, methamphetamine hydrochloride, a potent central nervous system (CNS) stimulant. A comparative analysis with its key structural isomer, phentermine hydrochloride, an anorectic agent, is also provided to highlight the profound impact of subtle structural variations on pharmacological and toxicological profiles. This document delineates the physicochemical properties, analytical methodologies for identification and characterization, mechanisms of action, and toxicological considerations for these compounds. It is intended to serve as a comprehensive technical resource, integrating established protocols and authoritative data to support research and development activities.

Introduction: The Landscape of C10H15N Isomers

The C10H15N formula belongs to the phenethylamine family, a structural backbone for many neuroactive compounds. The arrangement of the ten carbon, fifteen hydrogen, and one nitrogen atom allows for significant isomeric diversity, leading to compounds with distinct chemical and biological identities.

Key Isomers: Methamphetamine and Phentermine

Among the isomers of C10H15N, two are of paramount importance in clinical, forensic, and research settings:

  • Methamphetamine ((2S)-N-Methyl-1-phenylpropan-2-amine): A powerful psychostimulant that primarily functions as a releasing agent for dopamine, norepinephrine, and serotonin.[1][2][3] It exists as two enantiomers, dextro-(d) and levo-(l)-methamphetamine. The dextrorotatory isomer (d-methamphetamine) possesses significantly more potent CNS activity and is the form used in pharmaceutical preparations and is the primary target in illicit synthesis.[4][5]

  • Phentermine (2-methyl-1-phenylpropan-2-amine): A structural isomer of methamphetamine, classified as a sympathomimetic amine.[6][7][8] It is used therapeutically as an appetite suppressant for the short-term management of obesity.[9] Its chemical structure features a gem-dimethyl group on the alpha carbon, which alters its pharmacological profile compared to methamphetamine.[7][10]

isomers cluster_meth Methamphetamine cluster_phen Phentermine C10H15N Molecular Formula C10H15N meth_base N,α-dimethylphenethylamine C10H15N->meth_base Isomer 1 phen_base α,α-dimethylphenethylamine (Anorectic Agent) C10H15N->phen_base Isomer 2 d_meth d-Methamphetamine (S-enantiomer, potent CNS stimulant) meth_base->d_meth Enantiomers l_meth l-Methamphetamine (R-enantiomer, weaker CNS activity) meth_base->l_meth Enantiomers

Methamphetamine Hydrochloride: A Primary Profile

Methamphetamine hydrochloride (CAS 51-57-0) is the most common salt form of the base, enhancing its stability and water solubility.[2] It typically appears as a white or off-white crystalline powder or as clear crystals ("ice").[2][11]

Chemical and Physical Properties

The physicochemical properties of a compound are fundamental to its formulation, delivery, and analytical detection.

PropertyValueSource(s)
Molecular Formula C10H15N•HCl[11][12]
Molecular Weight 185.69 g/mol [11]
Appearance Colorless crystals or white crystalline powder[2][11]
Melting Point 171-175 °C[11][12][13]
Solubility Freely soluble in water and ethanol; practically insoluble in diethyl ether[11][12][13]
pH (1 in 10 solution) 5.0 - 6.0[11]
Optical Rotation [α]20 +16° to +19° (d-isomer)[11]
Synthesis and Impurity Profiling

Methamphetamine is clandestinely synthesized via several routes, most commonly by the reduction of ephedrine or pseudoephedrine (e.g., Nagai method with red phosphorus and hydriodic acid) or from phenyl-2-propanone (P2P) via reductive amination (e.g., Leuckart method).[14][15] The chosen synthetic route introduces specific impurities and by-products.[14] Analysis of these trace compounds is critical in forensic science for source tracking and linking seizures from different locations.[15]

Analytical Methodologies

A multi-tiered analytical approach is required for the unambiguous identification and characterization of methamphetamine hydrochloride, including its salt form and stereoisomer.

workflow start Unknown Sample Receipt color_test Presumptive Color Test (e.g., Marquis Reagent) start->color_test gcms Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) color_test->gcms Positive Result ir Salt Form & Functional Group ID: Infrared Spectroscopy (FTIR) gcms->ir Structure Confirmed gc_iso Isomer Determination: Chiral GC Analysis ir->gc_iso HCl Salt Confirmed quant Quantification: HPLC or GC-FID gc_iso->quant d-isomer Identified report Final Report quant->report

Experimental Protocol: Confirmatory Identification

Objective: To confirm the identity, salt form, and isomeric composition of a suspected methamphetamine HCl sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample. Dissolve in a suitable solvent like methanol for GC-MS and HPLC analysis. For FTIR, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject 1 µL of the prepared sample into a GC-MS system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • The resulting mass spectrum should be compared to a certified reference standard. The fragmentation pattern for methamphetamine is highly characteristic and provides definitive identification of the parent molecule.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Acquire the IR spectrum of the solid sample.

    • The spectrum should be matched against a reference library for methamphetamine hydrochloride. The presence of broad peaks in the 2400-2700 cm⁻¹ region is indicative of the amine hydrochloride salt.[16]

  • Chiral Gas Chromatography (GC):

    • To determine the enantiomeric ratio (d- vs. l-methamphetamine), derivatize the sample with a chiral agent (e.g., trifluoroacetyl-L-prolyl chloride) or use a chiral column.

    • Analyze the derivatized sample by GC. The two enantiomers will resolve into distinct peaks, allowing for their identification and relative quantification.[16]

Pharmacology and Mechanism of Action

Methamphetamine exerts its potent stimulant effects by interacting with monoamine neurotransmitter systems in the brain.[1]

Pharmacodynamics

The primary mechanism of action is the reversal of the direction of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This action causes a massive efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1] It also inhibits the vesicular monoamine transporter 2 (VMAT2), further increasing cytoplasmic dopamine levels, and at higher concentrations, can inhibit monoamine oxidase (MAO).[6]

moa cluster_presynaptic Presynaptic Neuron meth Methamphetamine (METH) dat Dopamine Transporter (DAT) meth->dat 1. Reverses Transport vmat VMAT2 meth->vmat 2. Inhibits mao MAO meth->mao 3. Inhibits (High Doses) synapse Synaptic Cleft (High [DA]) dat->synapse DA Efflux vesicle vesicle vmat->vesicle Blocks DA Uptake postsynaptic Postsynaptic Neuron (Dopamine Receptors Activated) synapse->postsynaptic Stimulation

Pharmacokinetics
  • Absorption: Rapidly absorbed after oral administration, with peak plasma concentrations reached in 2.6 to 3.6 hours.[17]

  • Distribution: Highly lipid-soluble, allowing it to readily cross the blood-brain barrier.

  • Metabolism: Metabolized in the liver via N-demethylation to its active metabolite, amphetamine, and by aromatic hydroxylation.[17]

  • Excretion: Excreted in the urine. Its elimination half-life is pH-dependent and ranges from 6 to 15 hours.[17]

Toxicology and Clinical Manifestations

The toxicology of methamphetamine is extensive, affecting multiple organ systems.

  • Acute Toxicity: Overdose can lead to severe sympathomimetic effects, including agitation, hyperthermia, tachycardia, hypertensive crisis, and delirium.[18][19] Severe cases can result in seizures, stroke, cardiac arrhythmias, and death.[20][21]

  • Chronic Toxicity: Long-term use is associated with significant neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons.[21] This can lead to cognitive deficits, memory loss, and anhedonia. Other chronic effects include cardiomyopathy, pulmonary hypertension, and severe dental decay ("meth mouth").[4][18]

Comparative Analysis: Phentermine Hydrochloride

While also a C10H15N•HCl isomer, phentermine hydrochloride (CAS 1197-21-3) has a distinct profile driven by its unique structure.

Structural and Pharmacological Differences

The key structural difference is the presence of two methyl groups on the alpha carbon in phentermine, whereas methamphetamine has one methyl group on the alpha carbon and another on the nitrogen atom.[7][10] This difference reduces its CNS stimulant potency relative to methamphetamine and enhances its anorectic effects.[7] Phentermine's primary mechanism is to stimulate the release of norepinephrine and dopamine, which suppresses hunger signals.[6][22]

FeatureMethamphetamine HydrochloridePhentermine Hydrochloride
IUPAC Name (2S)-N-Methyl-1-phenylpropan-2-amine hydrochloride2-Methyl-1-phenylpropan-2-amine hydrochloride
Primary Use ADHD, Narcolepsy (limited)Short-term treatment of obesity
Mechanism Potent DA/NE/5-HT releasing agentPrimarily NE/DA releasing agent
CNS Potency HighLower than methamphetamine
US DEA Schedule Schedule IISchedule IV
Abuse Potential Very HighLower, but present

Conclusion

The molecular formula C10H15N•HCl encompasses compounds of significant scientific and clinical interest. Methamphetamine hydrochloride is a potent, high-risk substance whose properties are extensively documented due to its therapeutic applications and high abuse potential. Its isomer, phentermine hydrochloride, serves as a critical example of how minor structural modifications can drastically alter a molecule's pharmacological profile, leading to a different therapeutic application and regulatory status. A thorough understanding of their respective chemistry, pharmacology, and analytical signatures is essential for professionals in drug development, clinical research, and forensic science.

References

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1-Phenyl-2-butanamine hydrochloride literature review and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-2-butanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive literature review and historical analysis of this compound (α-ethylphenethylamine, AEPEA), a stimulant of the phenethylamine and amphetamine chemical classes. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical synthesis, stereochemistry, pharmacology, analytical methodologies, and legal status. By synthesizing technical data with field-proven insights, this guide explains the causality behind experimental choices and provides self-validating protocols for its synthesis and analysis. The narrative is grounded in authoritative references, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.

Introduction and Historical Context

1-Phenyl-2-butanamine, also known as α-ethylphenethylamine (AEPEA) or butanphenamine, is a synthetic stimulant and a higher homologue of amphetamine.[1] Its structure differs from amphetamine by the presence of an ethyl group at the alpha position of the phenethylamine backbone, whereas amphetamine possesses a methyl group.[1] This seemingly minor structural modification significantly influences its pharmacological profile.

In recent years, 1-phenyl-2-butanamine and its N-alkylated derivatives have emerged as research chemicals and have been identified as unlisted ingredients in dietary supplements, raising public health and regulatory concerns.[4] Its primary modern applications are in forensic and research settings, where it serves as a tool for studying the mechanisms of amphetamine-like compounds and their effects on monoamine neurotransmitter systems.[5]

Chemical Properties and Stereochemistry

This compound is a chiral compound, possessing a stereocenter at the second carbon (C2) of the butane chain.[2] This gives rise to two distinct enantiomers: (S)-1-phenyl-2-butanamine and (R)-1-phenyl-2-butanamine. The stereochemistry is a critical determinant of biological activity, as enzymes and receptors within the CNS are themselves chiral and often exhibit high stereoselectivity.[2] The commercially available research chemical is typically a racemic mixture.[6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name This compound
Synonyms α-Ethylphenethylamine HCl, Butanphenamine HCl[1][5]
CAS Number 20735-15-3
Molecular Formula C₁₀H₁₅N · HCl
Molecular Weight 185.69 g/mol
Melting Point 143-144 °C
Appearance Solid
InChIKey RHTQCQVKUHGGAP-UHFFFAOYSA-N[6]

Chemical Synthesis

The most common and versatile method for synthesizing 1-phenyl-2-butanamine is through the reductive amination of a ketone precursor.[2] This pathway involves the reaction of 1-phenyl-2-butanone with an amine source to form an imine intermediate, which is then reduced to the final amine product.

G P2P 1-Phenyl-2-butanone Imine Imine Intermediate P2P->Imine Condensation Amine Amine Source (e.g., Ammonium Formate) Amine->Imine Product 1-Phenyl-2-butanamine Imine->Product Reduction FinalProduct 1-Phenyl-2-butanamine HCl Product->FinalProduct Salt Formation Catalyst Reducing Agent (e.g., NaBH3CN or H2/Pd-C) Catalyst->Imine HCl HCl (gas or solution) HCl->FinalProduct

Caption: General workflow for the synthesis of 1-Phenyl-2-butanamine HCl via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative laboratory-scale synthesis from 1-phenyl-2-butanone using ammonium formate and a palladium catalyst. This method is adapted from established procedures for similar phenethylamines.[7]

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a properly equipped laboratory, in compliance with all applicable laws and regulations.

Materials:

  • 1-phenyl-2-butanone (1.0 eq)

  • Ammonium formate (10.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.04 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-butanone (1.0 eq) and methanol.

  • Addition of Reagents: Add ammonium formate (10.0 eq) to the solution. Causality: Ammonium formate serves as both the amine source and a hydrogen donor for the reduction, a process known as Leuckart-Wallach reaction conditions.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.04 eq) to the reaction mixture. Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the catalytic transfer hydrogenation that reduces the imine intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in DCM and transfer to a separation funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted ammonium formate and acidic byproducts. Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Free Base: Filter off the drying agent and remove the DCM under reduced pressure to yield the crude 1-phenyl-2-butanamine free base as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Bubble anhydrous HCl gas through the solution or add a stoichiometric amount of concentrated HCl in isopropanol. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Pharmacology and Mechanism of Action

1-Phenyl-2-butanamine (AEPEA) is a CNS stimulant that primarily acts as a monoamine releasing agent.[1] Its mechanism centers on its interaction with the high-affinity transporters for dopamine (DAT) and norepinephrine (NET).[8]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AEPEA 1-Phenyl-2-butanamine (AEPEA) DAT Dopamine Transporter (DAT) AEPEA->DAT Binds & Reverses NET Norepinephrine Transporter (NET) AEPEA->NET Binds & Reverses DA_syn ↑ Dopamine DAT->DA_syn NE_syn ↑ Norepinephrine NET->NE_syn Vesicle Synaptic Vesicle (DA / NE) DA_cyto Dopamine (Cytosolic) Vesicle->DA_cyto NE_cyto Norepinephrine (Cytosolic) Vesicle->NE_cyto DA_cyto->DAT Efflux NE_cyto->NET Efflux DA_R Dopamine Receptors DA_syn->DA_R Activation NE_R Norepinephrine Receptors NE_syn->NE_R Activation

Caption: Mechanism of action for 1-Phenyl-2-butanamine as a monoamine releasing agent.

Unlike pure reuptake inhibitors which simply block the transporter, releasing agents like AEPEA are substrates for the transporters. They are taken up into the presynaptic neuron where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flow, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft.[2]

Table 2: Monoamine Releaser Potency of N-Methyl-α-ethylphenethylamine (MEPEA)
TransporterEC₅₀ for Release (nM)Source
Norepinephrine Transporter (NET) 58[9]
Dopamine Transporter (DAT) 179 - 225[9]
Serotonin Transporter (SERT) 4,698[9]

The data for MEPEA clearly show a preference for catecholamine (norepinephrine and dopamine) release over serotonin, a profile typical of stimulant phenethylamines. This pharmacological activity underlies its stimulant effects, including increased blood pressure and, for some derivatives, increased motor activity.[8]

Expected Pharmacokinetic Profile

Specific pharmacokinetic data for 1-phenyl-2-butanamine are not available. However, based on its close structural similarity to amphetamine, a general profile can be extrapolated. Oral amphetamine is known to be rapidly absorbed with high bioavailability.[7] Immediate-release formulations typically reach peak plasma concentrations (Tmax) in 2 to 3 hours.[7] The plasma half-life in adults is approximately 10 to 12 hours.[7] Metabolism is expected to occur via hepatic enzymes, and the detection of AEPEA in urine confirms renal excretion as a clearance pathway.[4]

Analytical Methodologies

The unambiguous identification and quantification of 1-phenyl-2-butanamine, particularly in forensic and research contexts, relies on chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the detection of 1-phenyl-2-butanamine in a sample matrix, adapted from standard methods for phenethylamine analysis.[10]

Disclaimer: This protocol is for informational purposes and should be validated for the specific matrix and instrumentation used.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., reconstituted supplement powder, urine), add an appropriate internal standard.

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample. Causality: Basification ensures the amine is in its free base form, which is more soluble in organic extraction solvents.

  • Add 5 mL of an organic solvent (e.g., n-butyl chloride or ethyl acetate), cap, and vortex for 2 minutes to extract the analyte.

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean test tube.

2. Derivatization (Optional but Recommended):

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA). Causality: Derivatization of the primary amine group improves thermal stability, reduces peak tailing, and produces characteristic mass fragments, enhancing chromatographic performance and mass spectral identification.

  • Heat the sample at 70°C for 20 minutes.

  • Cool the sample and reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer to a GC-MS autosampler vial.

3. GC-MS Instrumentation and Conditions:

  • GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Scan Range: 40-550 amu.

Self-Validation: The protocol's trustworthiness is established by including an internal standard for quantification, performing derivatization to ensure robust chromatography, and using full-scan mass spectrometry to confirm identity based on both retention time and fragmentation pattern against a certified reference standard.

Legal Status

The legal status of 1-phenyl-2-butanamine is determined by its classification as a structural analog or isomer of controlled substances.

  • United States: 1-Phenyl-2-butanamine is a positional isomer of methamphetamine. The Code of Federal Regulations (CFR), specifically 21 CFR § 1308.12, lists "Methamphetamine, its salts, isomers, and salts of its isomers" as a Schedule II controlled substance.[11] Therefore, 1-phenyl-2-butanamine is controlled as a Schedule II substance in the United States. Furthermore, under the Federal Analogue Act (21 U.S.C. § 813), any chemical "substantially similar" to a Schedule I or II substance intended for human consumption can be treated as a Schedule I substance.[12]

  • United Kingdom: 1-Phenyl-2-butanamine falls under the generic definition of phenethylamines controlled by the Misuse of Drugs Act 1971. It is considered a Class A drug.[1]

Conclusion

This compound is a synthetic stimulant with a pharmacological profile characteristic of a norepinephrine-dopamine releasing agent. Its structural relationship to amphetamine and methamphetamine dictates its primary mechanism of action and its legal control in major jurisdictions. While it has found utility as a research tool for investigating monoamine transporter function, its potential for abuse and presence in unregulated supplements underscore the need for robust analytical methods for its detection. This guide has provided a foundational overview of its history, synthesis, pharmacology, and analysis, offering detailed protocols and a framework for professionals in the fields of chemistry, pharmacology, and forensic science. Further research is warranted to fully characterize its human pharmacokinetic profile and to establish quantitative binding affinities at its molecular targets.

References

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  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). N,α-Diethylphenethylamine. Retrieved January 14, 2026, from [Link]

  • Sár, C., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(70), 42827-42836. Available from: [Link]

  • precisionFDA. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of pharmacology and experimental therapeutics, 375(3), 470–478. Available from: [Link]

  • LookChem. (n.d.). Cas 20735-15-3, this compound. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 1-Phenyl-2-butanamine hydrochloride. As a compound of interest in pharmaceutical research and forensic analysis, robust and reliable analytical methods are crucial for its accurate detection and characterization.[1][2] This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, reflecting the most current and effective techniques in the field. Furthermore, a discussion on chiral separation is included, acknowledging the stereochemical nature of the molecule. Each protocol is presented with an emphasis on the scientific rationale behind the procedural steps, ensuring a deep understanding of the analytical workflow. This guide is intended to serve as a practical resource for scientists in drug development and forensic laboratories, providing a solid foundation for method implementation and validation.

Introduction to this compound

This compound is a chemical compound belonging to the amphetamine class, characterized by an ethyl group at the alpha position of the phenethylamine backbone.[3] Its chemical structure is C₁₀H₁₅N · HCl, with a molecular weight of 185.69 g/mol .[4][5] The presence of a chiral center necessitates stereospecific analytical methods in many applications. The compound is of significant interest in forensic chemistry for the identification of recreational drugs and in pharmaceutical research for the study of amphetamine-like compounds.[3] Accurate and precise analytical methods are therefore essential for regulatory compliance, quality control, and research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For primary amines like 1-Phenyl-2-butanamine, derivatization is often necessary to improve chromatographic performance by increasing volatility and reducing peak tailing.[6][7]

Rationale for Derivatization

Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with active sites in the GC system.[6] Chemical derivatization with a reagent such as Trifluoroacetic Anhydride (TFAA) converts the polar amine group into a less polar, more volatile trifluoroacetyl derivative, resulting in improved chromatographic resolution and sensitivity.[7]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Add_EA Add Ethyl Acetate Dissolve->Add_EA Standard Prepare Calibration Standards Standard->Add_EA Add_TFAA Add TFAA Add_EA->Add_TFAA Heat Heat at 60°C Add_TFAA->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: GC-MS workflow with pre-column derivatization.

Detailed GC-MS Protocol

2.3.1. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Ethyl Acetate (anhydrous)

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts

2.3.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a theoretical concentration within the calibration range.

2.3.3. Derivatization Procedure

  • Pipette 100 µL of each standard or sample solution into an autosampler vial.

  • Add 50 µL of ethyl acetate.

  • Add 50 µL of TFAA.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

2.3.4. Instrumentation and Chromatographic Conditions

  • GC System: Agilent 7890B GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a robust approach for the quantification of this compound.

Rationale for Method Selection

Reversed-phase HPLC using a C18 column is a widely applicable method for the separation of moderately polar compounds like phenylalkylamines.[1] The aromatic ring in 1-Phenyl-2-butanamine allows for sensitive detection using a UV detector. This method is advantageous as it typically does not require derivatization, simplifying sample preparation.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Standard Prepare Calibration Standards Standard->Dissolve Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification by Retention Time Detect->Identify Quantify Quantification by Peak Area Identify->Quantify

Caption: General workflow for HPLC-UV analysis.

Detailed HPLC-UV Protocol

3.3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Syringe filters (0.45 µm)

3.3.2. Standard and Sample Preparation

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), and adjust the pH to approximately 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

3.3.3. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water with a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm.

Chiral Separation

Given that 1-Phenyl-2-butanamine is a chiral molecule, distinguishing between its enantiomers is often critical in pharmaceutical and toxicological studies. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the enantiomeric resolution of a wide range of chiral amines.[8] The separation is typically performed using a normal-phase mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol). The choice of the specific CSP and mobile phase composition will require method development to achieve optimal resolution of the 1-Phenyl-2-butanamine enantiomers.

Method Validation and Performance

Any analytical method intended for routine use must be validated to ensure it is fit for its intended purpose.[9] The validation should adhere to guidelines from bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Typical Performance Characteristics

The following table summarizes the expected performance characteristics for the analytical methods described. These values are representative for the analysis of phenylalkylamines and should be confirmed during in-house method validation.

ParameterGC-MS (with Derivatization)HPLC-UV
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL5 - 200 µg/mL
LOD 0.1 - 0.5 µg/mL1 - 2 µg/mL
LOQ 0.5 - 1.5 µg/mL5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS and HPLC-UV. The GC-MS method, incorporating a derivatization step, offers high sensitivity and specificity, making it ideal for trace analysis and forensic applications. The HPLC-UV method provides a robust and straightforward approach for routine quantitative analysis without the need for derivatization. The importance of chiral separation for this compound has also been highlighted. Successful implementation of these methods, coupled with rigorous validation, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NIH. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Retrieved from [Link]

  • UW Medicine Laboratory Test Guide. (2026, January 5). Comprehensive Drug Screen Limits of Detection. Retrieved from [Link]

  • Semantic Scholar. (2012). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • lookchem. (n.d.). Cas 20735-15-3,this compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative analysis of liquid formulations using FT-Raman spectroscopy and HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 1-Phenyl-2-butanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed experimental framework for conducting preclinical in vivo studies with 1-Phenyl-2-butanamine HCl (CAS 20735-15-3), a phenethylamine derivative structurally related to amphetamine. Recognizing the nuanced bioactivity of novel psychoactive compounds, this document moves beyond a generic template to offer a logically structured protocol grounded in the known pharmacology of 1-Phenyl-2-butanamine and its analogs. Herein, we delineate the rationale for experimental design, provide step-by-step protocols for behavioral and pharmacokinetic assessments, and offer insights into data interpretation. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the physiological and behavioral effects of 1-Phenyl-2-butanamine HCl in rodent models, ensuring scientific integrity and adherence to ethical research practices.

Introduction and Scientific Background

1-Phenyl-2-butanamine, also known as α-ethylphenethylamine (AEPEA), is a stimulant of the phenethylamine class.[1] Its hydrochloride salt is the form typically used in research settings for improved solubility and stability.[2] Structurally, it is a homolog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain.[1] This structural similarity suggests a comparable mechanism of action, primarily centered on the modulation of monoamine neurotransmission.

Indeed, in vitro studies have confirmed that 1-Phenyl-2-butanamine acts as a releasing agent at catecholamine transporters, exhibiting a more pronounced potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[3][4] This profile is indicative of a central nervous system stimulant, prompting investigations into its potential physiological and behavioral effects.[4] In vivo research on its close analogs suggests that while it is biologically active, it is approximately 10-fold less potent than d-amphetamine.[3] Understanding its specific in vivo profile is critical for assessing its therapeutic potential and abuse liability.

Ethical Considerations in Animal Research

All proposed studies must be conducted in strict accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement. Protocols should be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement. The ultimate goal is to minimize animal suffering while maximizing the scientific value of the research.[5]

Pre-formulation and Vehicle Selection

The hydrochloride salt of 1-Phenyl-2-butanamine is a crystalline solid with good solubility in aqueous solutions, which simplifies vehicle preparation.[2][6]

Table 1: Solubility of 1-Phenyl-2-butanamine HCl and Related Compounds

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[6]
Dimethyl sulfoxide (DMSO)~25 mg/mL[6]
Ethanol~30 mg/mL[6]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[6]

For most parenteral and oral routes of administration in rodents, sterile 0.9% saline is the recommended vehicle due to its physiological compatibility.

Protocol 3.1: Preparation of Dosing Solution (1 mg/mL in 0.9% Saline)
  • Aseptically weigh 10 mg of 1-Phenyl-2-butanamine HCl powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile 0.9% saline to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Visually inspect for any particulates. If present, filter the solution through a 0.22 µm sterile filter.

  • Prepare fresh on the day of the experiment.

Foundational In Vivo Assessments: Dose-Range Finding and Acute Toxicity

A preliminary dose-range finding study is essential to identify a well-tolerated range of doses for subsequent behavioral and pharmacokinetic evaluations. This initial study will also provide preliminary data on potential acute toxicity.

Experimental Design
  • Species: Male and female Swiss Webster mice (8-10 weeks old). The use of both sexes is crucial as psychostimulant effects can be sex-dependent.

  • Housing: Group-housed (3-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Groups:

    • Group 1: Vehicle (0.9% Saline)

    • Group 2: 1 mg/kg 1-Phenyl-2-butanamine HCl

    • Group 3: 3 mg/kg 1-Phenyl-2-butanamine HCl

    • Group 4: 10 mg/kg 1-Phenyl-2-butanamine HCl

    • Group 5: 30 mg/kg 1-Phenyl-2-butanamine HCl

    • Group 6: 100 mg/kg 1-Phenyl-2-butanamine HCl

  • Administration: Intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Observations: Animals should be observed continuously for the first hour post-injection, then at 2, 4, and 24 hours. Record clinical signs of toxicity (e.g., convulsions, ataxia, prostration), changes in behavior, and any mortality. Body weights should be recorded daily for 7 days.

Rationale for Dose Selection: The selected doses are based on data from the structurally similar α-ethylphenethylamine (AEPEA), which showed cardiovascular effects in rats at doses of 1-10 mg/kg (s.c.).[3] A wider range is included here to establish a safety margin. The highest dose extends into a range where the related compound β-phenylethylamine has been shown to induce seizures in mice (125-200 mg/kg).[7]

Behavioral Pharmacology Assessment

Based on the dose-range finding study, non-toxic doses that are expected to elicit behavioral responses should be selected. For a compound like 1-Phenyl-2-butanamine HCl, the primary behavioral assays will focus on locomotor activity and stereotyped behaviors.

Diagram 1: Behavioral Assessment Workflow

G cluster_0 Phase 1: Acclimation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Behavioral Testing A Animals transported to testing room B Acclimate for 60 min A->B C Administer Vehicle or 1-Phenyl-2-butanamine HCl (IP) B->C D Place in Open Field Arena C->D E Record Locomotor Activity & Stereotypy (60-90 min) D->E G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Dose Administer single dose (e.g., 10 mg/kg, IP) PK_Sample Collect blood samples at multiple time points PK_Dose->PK_Sample PK_Analyze Quantify drug concentration in plasma (LC-MS/MS) PK_Sample->PK_Analyze PK/PD Modeling PK/PD Modeling PK_Analyze->PK/PD Modeling PD_Dose Administer same dose (10 mg/kg, IP) PD_Behavior Measure locomotor activity over time PD_Dose->PD_Behavior PD_Behavior->PK/PD Modeling

Caption: Integrated workflow for PK/PD analysis.

Protocol 6.1: Pharmacokinetic Study in Mice
  • Animals: Male Swiss Webster mice (n=3-4 per time point).

  • Dose and Administration: A single IP dose of 10 mg/kg 1-Phenyl-2-butanamine HCl. This dose is selected as it is likely to produce measurable plasma concentrations and behavioral effects.

  • Blood Sampling:

    • Collect sparse samples (e.g., from different animals at each time point) via cardiac puncture under terminal anesthesia.

    • Time points: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Phenyl-2-butanamine in plasma using a validated analytical method, such as LC-MS/MS.

Analytical Method Considerations
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. [8]* Sample Preparation: A simple protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically employed.

  • Internal Standard: A deuterated analog of 1-Phenyl-2-butanamine should be used as an internal standard to ensure accurate quantification.

  • Validation: The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Data Analysis and Interpretation

  • Behavioral Data: Analyze locomotor activity data using a two-way repeated-measures ANOVA, with treatment and time as factors. Stereotypy scores can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test).

  • Pharmacokinetic Data: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • PK/PD Modeling: Correlate the plasma concentration-time profile with the behavioral effect-time profile to understand the relationship between drug exposure and pharmacological response.

Conclusion

This application note provides a robust and scientifically-grounded framework for the initial in vivo characterization of 1-Phenyl-2-butanamine HCl. By systematically evaluating its acute toxicity, behavioral pharmacology, and pharmacokinetics, researchers can generate a comprehensive data package to understand its potential as a CNS stimulant. The causality-driven approach, linking dosing to behavioral outcomes and plasma concentrations, ensures a thorough and interpretable preclinical assessment. Adherence to these protocols will facilitate the generation of high-quality, reproducible data, contributing to the broader understanding of phenethylamine pharmacology.

References

  • Dourish, C. T., & Cooper, S. J. (1983). Pharmacology of beta-phenylethylamine-induced seizures in mice. Progress in Neuro-psychopharmacology & Biological Psychiatry, 7(4-6), 787–790. [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

  • Schindler, C. W., Thorndike, E. B., Rhee, K. C., Partilla, J. S., & Baumann, M. H. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 376(1), 118–126. [Link]

  • precisionFDA. (n.d.). 1-PHENYL-2-BUTANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15. [Link]

  • Hossain, M. S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. [Link]

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using 1-Phenyl-2-butanamine hydrochloride as a research chemical.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the research applications of 1-Phenyl-2-butanamine hydrochloride, created for researchers, scientists, and drug development professionals. This document provides detailed protocols and technical insights into its use as a research chemical.

Introduction: A Profile of a Phenethylamine Analog

This compound, an analog of amphetamine, is a research chemical belonging to the phenethylamine class.[1][2] Structurally, it is distinguished from amphetamine by the substitution of an ethyl group for the methyl group at the alpha position of the phenethylamine backbone.[1] This modification, while seemingly minor, imparts a distinct pharmacological profile, making it a valuable tool for neurochemical and forensic research. Primarily recognized for its activity as a monoamine transporter ligand, it functions as an inhibitor of dopamine (DAT) and norepinephrine (NET) reuptake.[1]

This guide serves as a comprehensive resource for researchers, offering detailed application notes, experimental protocols, and safety guidelines. The focus is on providing not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes. This compound is intended for research and forensic applications only.[3]

Section 1: Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting. These properties dictate everything from appropriate solvent selection and storage conditions to the design of analytical methods.

PropertyValueSource(s)
CAS Number 20735-15-3[2][4]
Molecular Formula C₁₀H₁₅N · HCl[4]
Molecular Weight 185.69 g/mol [2][4]
IUPAC Name 1-phenylbutan-2-amine hydrochloride[5]
Synonyms α-Ethylphenethylamine HCl, 2-Amino-1-phenylbutane HCl[3][5]
Appearance Crystalline solid[3]
Melting Point 143-144 °C[2]
Solubility DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 5 mg/ml[3]
Stereochemistry Racemic[6]

Section 2: Safety, Handling, and Storage Protocols

Proper handling of research chemicals is paramount for laboratory safety and experimental integrity. This compound is classified as harmful and requires careful handling.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is associated with the following hazards:

  • GHS07 (Exclamation Mark)

  • H302: Harmful if swallowed

  • H319: Causes serious eye irritation

The free base form carries additional warnings, including being harmful in contact with skin or if inhaled.[5] Therefore, stringent adherence to safety protocols is mandatory.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For weighing or handling powders, a dust mask (e.g., N95) is recommended.

  • Body Protection: Laboratory coat.

2.2 Protocol for Handling and Stock Solution Preparation

Causality: The use of a fume hood and appropriate PPE is crucial to prevent inhalation of fine powder and accidental contact with skin or eyes. Weighing the compound on wax paper prevents static dispersion. Using a stepwise solvent addition ensures complete dissolution, which is critical for accurate concentration calculations in downstream assays.

  • Preparation: Don all required PPE and perform all operations within a certified chemical fume hood.

  • Weighing: Place a piece of weighing paper on an analytical balance and tare. Carefully weigh the desired amount of this compound.

  • Transfer: Gently transfer the weighed powder into an appropriate sterile, conical tube or vial.

  • Solubilization: Add the chosen solvent (e.g., DMSO for a high-concentration stock) dropwise to the powder. Vortex or sonicate briefly after each addition until the solid is fully dissolved. This ensures complete solubilization, especially for preparing concentrated stock solutions.[3]

  • Final Volume: Once dissolved, add the remaining solvent to reach the final target concentration and vortex thoroughly to ensure homogeneity.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

2.3 Storage and Stability

For long-term viability, proper storage is essential.

  • Short-Term (≤ 1 week): Store stock solutions at 2-8 °C.

  • Long-Term (months to years): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. One supplier indicates stability for at least five years under these conditions.[3] The solid form should be stored in a cool, dry place.

Section 3: Core Mechanism of Action at the Synapse

This compound's primary pharmacological activity is centered on its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It functions as a reuptake inhibitor and a releasing agent at these sites, thereby increasing the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[1] Research indicates a more pronounced potency at NET compared to DAT.[1] This mechanism is analogous to other central nervous system stimulants like amphetamine, though the structural difference of an α-ethyl group versus an α-methyl group creates a unique pharmacological profile.[1]

Synaptic_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_Neuron Vesicle Vesicles (NE, DA) NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE NE Vesicle->NE Release DA DA Vesicle->DA Release Synapse NE->NET Reuptake Receptor_NE Adrenergic Receptors NE->Receptor_NE Binds DA->DAT Reuptake Receptor_DA Dopamine Receptors DA->Receptor_DA Binds P2B 1-Phenyl-2-butanamine P2B->NET Blocks P2B->DAT Blocks Post_Neuron

Caption: Mechanism of 1-Phenyl-2-butanamine at the catecholaminergic synapse.

Section 4: Key Experimental Protocols

The following protocols provide a framework for characterizing this compound in a research setting.

4.1 Protocol: In Vitro Neurotransmitter Reuptake Assay

Causality: This protocol is designed to quantify the compound's inhibitory potency (IC₅₀) at specific monoamine transporters. It employs a competitive binding paradigm where the research chemical competes with a radiolabeled neurotransmitter for uptake into cells or synaptosomes expressing the target transporter. The reduction in radioactivity inside the cells is directly proportional to the inhibitory activity of the compound.

Materials:

  • HEK293 cells stably expressing human DAT or NET (or rat brain synaptosomes)

  • [³H]Dopamine or [³H]Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • 1-Phenyl-2-butanamine HCl stock solution

  • Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET)

  • 96-well microplates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of 1-Phenyl-2-butanamine HCl in assay buffer. Include wells for total uptake (vehicle control) and non-specific uptake (with a high concentration of a known inhibitor).

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted compound or controls to the wells and pre-incubate for 10-20 minutes at the assay temperature (e.g., 37°C).

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Dopamine) to all wells to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes).

  • Terminate Uptake: Rapidly terminate the reaction by washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

  • Cell Lysis: Lyse the cells to release the internalized radioactivity.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake counts from all other measurements.

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition against the log concentration of 1-Phenyl-2-butanamine HCl.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.

4.2 Protocol: Analytical Verification by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing the purity of a volatile or semi-volatile compound. The gas chromatograph separates the compound from impurities based on its boiling point and interaction with the column, while the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification. This protocol is based on general methods used for amphetamine-type substances.[7][8]

Materials:

  • 1-Phenyl-2-butanamine HCl sample

  • Methanol or other suitable solvent

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a high-purity solvent like methanol.

  • Instrument Setup:

    • Injector: Set to a temperature of ~250-280°C in split mode.

    • Oven Program: Start at a low temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detector: Operate in Electron Impact (EI) mode at 70 eV. Set the scan range from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for any eluting peaks.

  • Data Interpretation:

    • Retention Time: The compound should elute at a characteristic retention time under the specified conditions.

    • Mass Spectrum: The obtained mass spectrum should be compared to a reference spectrum if available. Key fragments for phenethylamines typically include the benzyl fragment (m/z 91) and fragments related to the amine side chain.

    • Purity: The purity can be estimated by the relative area of the main peak in the TIC compared to any impurity peaks.

Conclusion

This compound is a valuable research chemical for probing the structure-activity relationships of monoamine transporter ligands. Its distinct profile, characterized by its α-ethyl substitution, provides a unique tool for comparative studies against traditional amphetamines. By employing the rigorous safety, handling, and experimental protocols outlined in this guide, researchers can generate reliable and reproducible data, contributing to a deeper understanding of neuropharmacology and the development of novel CNS-acting agents.

References

  • Benchchem. This compound | 20735-15-3.

  • LookChem. Cas 20735-15-3, this compound.

  • Santa Cruz Biotechnology, Inc. This compound | CAS 20735-15-3 | SCBT.

  • precisionFDA. This compound.

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

  • Royal Society of Chemistry. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

  • Chemical-Suppliers.com. This compound | CAS 20735-15-3.

  • PubChem. 2-Amino-1-phenylbutane | C10H15N | CID 103771.

  • Chemsrc. CAS#:20735-15-3 | this compound (1:1).

  • Sigma-Aldrich. 1-Phenyl-2-butanamine 20735-15-3.

  • Crescent Chemical Company. This compound.

  • Sigma-Aldrich. 1-Phenyl-2-butanamine 20735-15-3 Safety Information.

  • Wikipedia. Phenylbutenamine.

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

  • Cayman Chemical. 2-Amino-1-phenylbutane (hydrochloride) (CAS 20735-15-3).

  • Cayman Chemical. 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6).

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Occupational Safety and Health Administration. N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE.

  • Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit.

  • AIR Unimi. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography.

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Applications of 1-Phenyl-2-butanamine Hydrochloride in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 1-Phenyl-2-butanamine hydrochloride in organic synthesis. With full editorial control, this guide is structured to offer in-depth technical insights and practical, field-proven protocols.

Introduction: The Versatility of a Chiral Amine

This compound is a chiral amine that serves as a valuable tool in the organic chemist's arsenal. Its primary application lies in the separation of enantiomers, a critical process in the pharmaceutical industry where the stereochemistry of a drug molecule can dictate its therapeutic efficacy and safety profile. This guide will delve into the core applications of this compound, providing both the theoretical underpinnings and detailed experimental protocols for its use as a chiral resolving agent and its synthesis.

Chiral Resolution of Racemic Carboxylic Acids: The Core Application

The most prominent application of this compound is as a chiral resolving agent for racemic carboxylic acids. The principle behind this technique is the formation of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

The Underlying Principle: Diastereomeric Salt Formation

A racemic mixture of a carboxylic acid, containing equal amounts of the (R) and (S) enantiomers, is reacted with a single enantiomer of 1-Phenyl-2-butanamine (either (R) or (S)). This acid-base reaction results in the formation of two diastereomeric salts:

  • (R)-acid • (R)-amine and (S)-acid • (R)-amine (if using the (R)-amine)

  • (R)-acid • (S)-amine and (S)-acid • (S)-amine (if using the (S)-amine)

These diastereomeric salts have distinct three-dimensional structures and, consequently, different crystal lattice energies and solubilities in various solvents. This difference is the key to their separation.

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation by Fractional Crystallization cluster_2 Liberation of Enantiomers cluster_3 Resolving Agent Recovery racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Mixture of Diastereomeric Salts ((R)-Acid•(R)-amine + (S)-Acid•(R)-amine) racemic_acid->salt_formation React in suitable solvent chiral_amine Chiral 1-Phenyl-2-butanamine (e.g., (R)-amine) chiral_amine->salt_formation crystallization Cooling / Solvent Evaporation salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification_crystals Acidification (e.g., HCl) less_soluble->acidification_crystals acidification_filtrate Acidification (e.g., HCl) more_soluble->acidification_filtrate pure_enantiomer1 Pure Enantiomer 1 acidification_crystals->pure_enantiomer1 basification_crystals Basification acidification_crystals->basification_crystals pure_enantiomer2 Pure Enantiomer 2 acidification_filtrate->pure_enantiomer2 basification_filtrate Basification acidification_filtrate->basification_filtrate recovered_amine1 Recovered Chiral Amine basification_crystals->recovered_amine1 recovered_amine2 Recovered Chiral Amine basification_filtrate->recovered_amine2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol: Resolution of Racemic 2-Phenylpropionic Acid

This protocol provides a detailed methodology for the chiral resolution of a model racemic carboxylic acid, 2-phenylpropionic acid, using one enantiomer of 1-Phenyl-2-butanamine.

Materials:

  • Racemic 2-phenylpropionic acid

  • (R)-(+)-1-Phenyl-2-butanamine (or the (S)-(-)-enantiomer)

  • Methanol

  • Ethanol

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Polarimeter

Procedure:

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpropionic acid in 100 mL of methanol.

  • Addition of Resolving Agent: To the stirred solution, add an equimolar amount of (R)-(+)-1-Phenyl-2-butanamine.

  • Heating and Cooling: Gently heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the collected crystals in a vacuum oven at a low temperature.

Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Salt: Transfer the dried diastereomeric salt to a separatory funnel. Dissolve the salt in a minimal amount of water.

  • Acidification: Add 2 M HCl to the aqueous solution until it becomes acidic (pH ~2). The enantiomerically enriched 2-phenylpropionic acid will precipitate as an oil or solid.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the ether layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.

Part C: Recovery of the Resolving Agent

  • Basification: The acidic aqueous layer from Part B, containing the protonated 1-Phenyl-2-butanamine, should be made basic by the addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the basic aqueous layer three times with diethyl ether.

  • Drying and Isolation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to recover the 1-Phenyl-2-butanamine.

Data Analysis:

The success of the resolution is determined by measuring the optical rotation of the resolved 2-phenylpropionic acid using a polarimeter and calculating the enantiomeric excess (% ee).

ParameterDescription
Optical Rotation The measured angle of rotation of plane-polarized light by the sample.
Specific Rotation The standardized optical rotation of a chiral compound.
Enantiomeric Excess A measure of the purity of the resolved enantiomer.

Synthesis of this compound

For researchers who need to prepare the resolving agent, this section provides a detailed protocol for the synthesis of this compound via reductive amination of 1-phenyl-2-butanone.

The Underlying Principle: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. The reaction proceeds in two main steps:

  • Imine Formation: The ketone (1-phenyl-2-butanone) reacts with an amine source (in this case, ammonia) to form an imine intermediate.

  • Reduction: The imine is then reduced to the corresponding amine (1-Phenyl-2-butanamine) using a suitable reducing agent.

Reductive Amination Pathway

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Salt Formation ketone 1-Phenyl-2-butanone imine_formation Imine Intermediate ketone->imine_formation ammonia Ammonia (NH3) ammonia->imine_formation reduction reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction amine 1-Phenyl-2-butanamine reduction->amine salt_formation salt_formation amine->salt_formation hcl HCl hcl->salt_formation hydrochloride 1-Phenyl-2-butanamine Hydrochloride salt_formation->hydrochloride

Caption: Synthesis of this compound via Reductive Amination.

Protocol: Synthesis of this compound

Materials:

  • 1-Phenyl-2-butanone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride (NaBH₄)[3]

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 14.8 g (0.1 mol) of 1-phenyl-2-butanone and 38.5 g (0.5 mol) of ammonium acetate in 150 mL of methanol.

  • Reduction: Cool the solution in an ice bath and slowly add 7.6 g (0.2 mol) of sodium borohydride in small portions over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully add 100 mL of water to the reaction mixture to quench any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue three times with 75 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the ether layer over anhydrous magnesium sulfate.

  • Formation of Hydrochloride Salt:

    • Filter off the drying agent.

    • Cool the ethereal solution in an ice bath and bubble dry hydrogen chloride gas through it, or add concentrated HCl dropwise, until no further precipitation is observed.

    • Collect the white precipitate of this compound by vacuum filtration.

  • Purification: The crude product can be recrystallized from a mixture of ethanol and diethyl ether to obtain the pure this compound.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether is highly flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

This compound is a highly effective and versatile chiral resolving agent for racemic carboxylic acids. The formation of diastereomeric salts allows for the efficient separation of enantiomers, a process of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, its synthesis via reductive amination is a straightforward procedure, making it an accessible tool for researchers in organic synthesis. The protocols provided in this guide offer a solid foundation for the practical application of this valuable chiral amine.

References

  • How might you separate enantiomers of 2-phenylpropionic acid? Pearson+. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. National Institutes of Health. Available at: [Link]

  • Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation. ResearchGate. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]

  • Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Dosage Calculation and Formulation for Preclinical Animal Studies with 1-Phenyl-2-butanamine

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of dosage calculations for preclinical animal studies involving 1-Phenyl-2-butanamine (also known as α-ethylphenethylamine or AEPEA). As a structural analog of amphetamine with activity as a monoamine transporter ligand, rigorous and reproducible dose selection is paramount for ensuring animal welfare, data integrity, and the translational relevance of study outcomes. This guide moves beyond simple instructions to explain the causal reasoning behind protocol design, grounding all recommendations in established regulatory and scientific principles. The protocols herein are designed to be self-validating systems, incorporating checkpoints and practical considerations for real-world laboratory settings.

Section 1: Foundational Principles of Interspecies Dosage Scaling

The physiological and metabolic differences between species necessitate a scientific approach to dose extrapolation. Simply scaling a dose based on body weight alone is scientifically unsound and can lead to significant under- or over-dosing in preclinical models. The established and regulatory-accepted method for extrapolating a starting dose between species is Allometric Scaling , which is based on the principle that many physiological parameters, including drug clearance, scale more proportionally to body surface area (BSA) than to body weight.[1][2]

The U.S. Food and Drug Administration (FDA) provides explicit guidance on this process, which forms the basis of the protocols in this document.[3][4] The conversion of doses is achieved by using a "Km" factor, which is the body weight divided by the BSA for a given species.

The fundamental formula to convert a dose from one species to another is:

DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (KmSpecies 1 / KmSpecies 2)

This approach allows for the calculation of a Human Equivalent Dose (HED) from animal data, or, more commonly for preclinical study design, the conversion of a dose from a known species (e.g., rat) to a target species (e.g., mouse).[3]

Table 1: Species-Specific Parameters for Allometric Scaling

This table summarizes the standard parameters required for dose conversion, derived from FDA guidance.[3]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog80.4020
Non-human Primate30.2412
Human (Adult)601.6237

Section 2: Characterization of 1-Phenyl-2-butanamine for Preclinical Research

Successful study design begins with a thorough understanding of the test article. 1-Phenyl-2-butanamine is a stimulant drug of the phenethylamine class and is a higher homologue of amphetamine.[5]

Pharmacological Mechanism

1-Phenyl-2-butanamine acts as a releasing agent and reuptake inhibitor at catecholamine transporters.[6][7] It displays greater potency at the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[7] This mechanism underpins its stimulant properties and is the primary driver of its expected physiological effects in animal models, which include increased blood pressure and locomotor activity.[6]

Physicochemical Properties

Accurate dose preparation requires precise knowledge of the compound's properties, particularly its molecular weight and the form being used (free base vs. salt). The hydrochloride (HCl) salt is most commonly supplied for research.[8][9]

PropertyValueSource(s)
IUPAC Name 1-phenylbutan-2-amine[10]
Synonyms α-ethylphenethylamine (AEPEA), Phenylisobutylamine[5]
CAS Number 20735-15-3 (HCl Salt); 30543-88-5 (Free Base)[8][10]
Molecular Formula C₁₀H₁₅N · HCl (HCl Salt)[8]
Molecular Weight 185.69 g/mol (HCl Salt); 149.24 g/mol (Free Base)[8][11]
Form Solid (HCl Salt)[8]
Toxicity Classification Acute Toxicity 4, Oral (Harmful if swallowed)[8]

Critical Note on Toxicology Data: As of the date of this document, a formal No-Observed-Adverse-Effect Level (NOAEL) from a Good Laboratory Practice (GLP) compliant toxicology study for 1-Phenyl-2-butanamine is not publicly available. This is a significant data gap. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are found and is the preferred starting point for calculating a maximum safe starting dose.[3] In the absence of a NOAEL, alternative approaches must be used, as detailed in the following section.

Section 3: Protocol for Starting Dose Calculation in Animal Studies

This section provides a step-by-step protocol for calculating a starting dose for a new animal study, using a rat-to-mouse conversion as a practical example.

Step 1: Identify the Point of Departure

The "point of departure" is the dose from a prior study that serves as the basis for the new calculation.

  • Ideal Scenario (NOAEL): If a NOAEL from a well-conducted toxicology study in a relevant species is known, it should be used.

  • Alternative Scenario (Pharmacologically Active Dose - PAD): In the absence of a NOAEL, a conservative approach is to use the lowest dose shown to elicit a clear pharmacological effect (a PAD). A 2020 study by Schindler et al. in The Journal of Pharmacology and Experimental Therapeutics investigated the cardiovascular effects of 1-Phenyl-2-butanamine (AEPEA) in rats.[6][7] The lowest dose tested that produced a significant increase in blood pressure was 1 mg/kg (administered subcutaneously).[7] For the purposes of this protocol, we will use this PAD as our point of departure.

Our Point of Departure: 1 mg/kg in Rats (based on a PAD).

Step 2: (Optional) Convert to Human Equivalent Dose (HED)

While not strictly necessary for animal-to-animal scaling, calculating the HED provides important context for the dose's potential relevance.

  • Formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

  • Calculation: HED = 1 mg/kg (Rat Dose) × (6 / 37)

  • Result: HED ≈ 0.16 mg/kg

Step 3: Scale Dose to the Target Animal Species (Example: Rat to Mouse)

This is the core calculation for designing a new preclinical experiment in a different species.

  • Formula: Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)

  • Calculation: Mouse Dose = 1 mg/kg × (6 / 3)

  • Result: 2 mg/kg

Therefore, a starting dose of 2 mg/kg in mice would be predicted to produce a pharmacological effect equivalent to that observed with 1 mg/kg in rats.

DosageCalculationWorkflow start Identify Point of Departure (e.g., NOAEL or PAD) Example: 1 mg/kg in Rat hed Calculate Human Equivalent Dose (HED) start->hed HED = Dose × (K_m_animal / K_m_human) animal_dose Calculate Target Animal Dose Example: Mouse start->animal_dose Animal₂ Dose = Animal₁ Dose × (K_m_animal₁ / K_m_animal₂) hed->animal_dose Provides Context

Caption: Workflow for allometric scaling of doses from a known species to a target species.

Section 4: Practical Protocols & Study Design Considerations

Protocol: Preparation of Dosing Solution for Injection

This protocol describes the preparation of a 1 mg/mL stock solution of 1-Phenyl-2-butanamine HCl, suitable for subcutaneous (SC) or intraperitoneal (IP) injection.

Materials:

  • 1-Phenyl-2-butanamine HCl (MW: 185.69 g/mol )

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile disposable syringes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of the compound.

    • Note: Always confirm if your dose (e.g., 1 mg/kg) refers to the free base or the salt form. If it refers to the free base, you must adjust the weight of the salt form accordingly:

      • Weight of Salt = (Weight of Base) × (MW of Salt / MW of Base)

      • Weight of HCl Salt = 10 mg × (185.69 / 149.24) = 12.44 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh 12.44 mg of 1-Phenyl-2-butanamine HCl and place it into a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile 0.9% saline to the conical tube. Cap securely and vortex or invert gently until the solid is completely dissolved. The hydrochloride salt form is expected to be soluble in aqueous solutions.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe and expel the solution into a new, sterile, and clearly labeled tube. This step ensures the final dosing solution is sterile and free of particulates.

  • Labeling and Storage: Label the final tube with the compound name, concentration (1 mg/mL, free base equivalent), date of preparation, and storage conditions. Store appropriately based on known stability data (if unavailable, store at 2-8°C and use within a short timeframe).

Vehicle Selection

The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing any physiological effects of the vehicle itself.

VehicleSelection decision decision outcome_ok Use Saline or PBS. Proceed to Dosing. outcome_consider Proceed with formulation. Run pilot study to confirm tolerability. outcome_stop STOP: Vehicle is unsuitable. Requires vehicle-only control group and may confound results. start Start: Select Vehicle q1 Is compound soluble in isotonic saline/water? start->q1 q1->outcome_ok Yes q2 Consider alternative vehicles: - Saline + Solubilizing Agent (e.g., Tween 80, PEG) - Oil-based (e.g., Sesame, Corn Oil) q1->q2 No q3 Does alternative vehicle have known physiological effects? q2->q3 q3->outcome_consider No q3->outcome_stop Yes

Caption: Decision tree for selecting an appropriate vehicle for in vivo administration.

Importance of a Dose-Ranging Pilot Study

Allometric scaling provides a scientifically-grounded starting dose, but it is not a substitute for empirical validation. Before initiating a large-scale efficacy or safety study, it is imperative to conduct a small pilot study (dose-ranging or dose-escalation study).

Objectives of a Pilot Study:

  • Confirm Tolerability: To ensure the calculated dose and formulation are well-tolerated by the animals and do not produce overt signs of distress or toxicity.

  • Establish Dose-Response: To confirm that the calculated dose produces the expected pharmacological effect and to identify a dose range that brackets the desired therapeutic window (i.e., a dose that is effective but not toxic).

  • Refine the Model: To observe the onset, peak, and duration of the drug's effect, which is critical for designing the main study's timeline (e.g., when to perform behavioral tests after dosing).

A typical design involves a small number of animals per group (n=3-5) and includes the calculated starting dose, a lower dose (e.g., 0.5x), and a higher dose (e.g., 2-3x).

Conclusion

The accurate calculation of dosages is a foundational pillar of high-quality preclinical research. By employing the principles of allometric scaling as recommended by regulatory agencies, researchers can establish a robust and scientifically valid starting point for their investigations. For 1-Phenyl-2-butanamine, the absence of public NOAEL data necessitates a conservative approach, such as using a pharmacologically active dose as the point of departure. This theoretical calculation must always be paired with meticulous formulation protocols and validated through empirical dose-ranging studies to ensure the safety of the animal subjects and the integrity of the scientific outcomes.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Patsnap Synapse. (2024). How is allometric scaling used to predict human PK? Available at: [Link]

  • Patsnap Synapse. (2024). Using Allometric Scaling to Predict Human PK from Animals. Available at: [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Available at: [Link]

  • D'Esposito, M., et al. (2021). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. mAbs, 13(1), 1964935. Available at: [Link]

  • ASCO Publications. (2018). Allometric scaling of preclinical pharmacokinetic and toxicokinetic parameters to predict clinical pharmacokinetics of BXQ-350 saposin C protein-phosphatidylserine nanovesicles. Available at: [Link]

  • National Library of Medicine. (2005). Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. Available at: [Link]

  • HHS.gov. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • GovInfo. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Available at: [Link]

  • Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of pharmacology and experimental therapeutics, 376(1), 118–126. Available at: [Link]

  • PubMed. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Available at: [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479–496. Available at: [Link]

  • National Center for Biotechnology Information. (2007). PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine. Journal of Nuclear Medicine, 48(9), 1521-1531. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents. Behavioural Brain Research, 370, 111942. Available at: [Link]

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Application Note: Spectroscopic Analysis of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation and identification of 1-Phenyl-2-butanamine hydrochloride (CAS: 20735-15-3) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Designed for researchers, analytical scientists, and professionals in drug development and forensic chemistry, this document outlines not just the protocols but the underlying scientific rationale for key experimental choices. It offers predictive data, step-by-step methodologies for sample preparation and analysis, and guidance on spectral interpretation to ensure accurate and reliable characterization of this compound.

Introduction: The Analytical Imperative

1-Phenyl-2-butanamine, an amphetamine analogue, and its hydrochloride salt are of significant interest in pharmaceutical research and forensic analysis.[3] Its structural similarity to other phenethylamines necessitates precise and unambiguous analytical methods to distinguish it from isomers and related compounds, which often share the same molecular weight and exhibit similar properties.[4] Spectroscopic techniques, particularly NMR and MS, are the cornerstone of modern structural chemistry, providing definitive evidence of molecular structure, connectivity, and composition.

This guide presents an integrated approach, leveraging the strengths of both NMR for detailed structural mapping in solution and MS for its high sensitivity and ability to determine molecular weight and fragmentation patterns.

Overall Analytical Workflow

The comprehensive analysis of 1-Phenyl-2-butanamine HCl follows a logical progression from sample preparation to data acquisition and interpretation. The workflow is designed to ensure data integrity and maximize the information obtained from each technique.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Sample 1-Phenyl-2-butanamine HCl Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) Filter into NMR Tube Sample->Prep_NMR NMR Path Prep_MS Prepare for MS Analysis (e.g., Dilute for LC-MS or Derivatize for GC-MS) Sample->Prep_MS MS Path NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep_NMR->NMR MS Mass Spectrometry (LC-MS or GC-MS) Prep_MS->MS Interpret Spectral Interpretation (Chemical Shifts, Coupling, Fragmentation Patterns) NMR->Interpret MS->Interpret Structure Structure Confirmation & Purity Assessment Interpret->Structure Report Generate Final Report Structure->Report

Caption: Overall workflow for the spectroscopic analysis of 1-Phenyl-2-butanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For 1-Phenyl-2-butanamine HCl, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents.

Rationale for Experimental Choices
  • Solvent Selection: The hydrochloride salt form dictates the choice of solvent. Polar, protic deuterated solvents like Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or aprotic polar solvents like DMSO-d₆ are excellent choices due to the salt's solubility.

    • D₂O/CD₃OD: Using these solvents will cause the amine (-NH₃⁺) and any exchangeable protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum.[5] This can simplify the spectrum and confirm the presence of these protons.

    • DMSO-d₆: This solvent will typically allow for the observation of the -NH₃⁺ protons, which often appear as a broad signal.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is generally sufficient.[6] Due to the lower natural abundance of the ¹³C isotope, a higher concentration (20-30 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

Predicted Spectral Data

The structure of 1-Phenyl-2-butanamine contains several distinct proton and carbon environments, which can be predicted based on established chemical shift principles.[5][8]

Caption: Structure of 1-Phenyl-2-butanamine with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data

Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Hf Aromatic 7.20 - 7.40 Multiplet 5H
Hc Benzylic (CH₂) 2.80 - 3.00 Multiplet 2H
Hd Methine (CH) 3.10 - 3.40 Multiplet 1H
He Methylene (CH₂) 1.60 - 1.80 Multiplet 2H
Ha Methyl (CH₃) 0.90 - 1.10 Triplet 3H

| -NH₃⁺ | Amine Protons | Variable, broad (e.g., 7.5-9.0 in DMSO-d₆) | Singlet (broad) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary) 135 - 138
Aromatic CH 126 - 130
C-N (Methine) 55 - 60
Benzylic CH₂ 40 - 45
CH₂ (Ethyl) 22 - 27

| CH₃ (Ethyl) | 9 - 13 |

Experimental Protocol: NMR Analysis
  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR). b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[9] c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][10] e. Cap the NMR tube securely and label it clearly.[11]

  • Instrument Setup & Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. d. Acquire a standard ¹H NMR spectrum. e. Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. f. (Optional) Perform 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to correlate protons with their directly attached carbons) for unambiguous assignment.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H). d. Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For a compound like 1-Phenyl-2-butanamine HCl, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.

Rationale for Experimental Choices
  • GC-MS: This technique offers excellent chromatographic separation and classic, library-searchable Electron Ionization (EI) spectra.[12] However, the free base of 1-phenyl-2-butanamine is required as the hydrochloride salt is not volatile. This can be achieved by in-port conversion or by a separate extraction step. Alternatively, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic peak shape.[13][14]

  • LC-MS: This is the preferred method for analyzing salts directly. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, and it will typically generate the protonated molecular ion [M+H]⁺ of the free base.[15][16] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.[17]

Predicted Mass Spectra & Fragmentation

The free base, 1-Phenyl-2-butanamine, has a molecular formula of C₁₀H₁₅N and a monoisotopic mass of approximately 149.12 Da.[18]

  • In ESI-MS: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 150.13.

  • In EI-MS: The molecular ion, M⁺˙, will be observed at m/z 149. The key fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized ion.[19][20][21]

MS_Fragmentation cluster_frags Major Fragmentation Pathways Mol_Ion Molecular Ion (M⁺˙) m/z = 149 Frag1 Fragment A (α-cleavage: loss of C₂H₅˙) m/z = 120 Mol_Ion->Frag1 α-cleavage Frag2 Fragment B (β-cleavage: loss of C₃H₇˙) m/z = 91 (Tropylium ion) Mol_Ion->Frag2 Benzylic cleavage caption Predicted major fragmentation pathways for 1-Phenyl-2-butanamine in EI-MS.

Caption: Predicted major fragmentation pathways for 1-Phenyl-2-butanamine in EI-MS.

Table 3: Predicted Major Mass Fragments (EI-MS)

m/z Proposed Structure/Identity Fragmentation Pathway
149 [C₁₀H₁₅N]⁺˙ Molecular Ion (M⁺˙)
120 [C₈H₁₀N]⁺ α-cleavage: Loss of an ethyl radical (•C₂H₅)
91 [C₇H₇]⁺ Benzylic cleavage leading to the stable tropylium ion

| 58 | [C₃H₈N]⁺ | α-cleavage: Loss of a benzyl radical (•C₇H₇) |

Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from established methods for analyzing phenylalkylamines.[13][22][23]

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Transfer 100 µL of the stock solution to a vial and evaporate to dryness under a gentle stream of nitrogen. c. Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). d. Cap the vial tightly and heat at 70°C for 30 minutes.[13] e. Cool to room temperature and evaporate the excess reagent under nitrogen. f. Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Instrumental Conditions (Typical):

    • GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injection: 1 µL, Splitless mode.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: a. Identify the peak corresponding to the derivatized analyte. b. Analyze the mass spectrum, identifying the molecular ion of the derivative and key fragment ions. c. Compare the obtained spectrum with reference libraries if available.

Conclusion

The combined application of NMR spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. NMR delivers an unambiguous map of the molecular skeleton, while MS confirms the molecular weight and offers complementary structural insights through fragmentation analysis. The protocols and predictive data presented in this guide serve as a comprehensive resource for scientists, ensuring the generation of high-quality, reliable, and defensible analytical results.

References

  • Kumazawa, T., Hasegawa, C., Lee, X.P., et al. (2011). Rapid and simple GC-MS method for determination of psychotropic phenylalkylamine derivatives in nails using micro-pulverized extraction. PubMed. Available at: [Link]

  • Lee, S., Han, E., Lee, J., & Choi, H. (2010). Simultaneous determination of psychotropic phenylalkylamine derivatives in human hair by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Chung, H., Choi, H., & Lee, S. (2012). Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases. PubMed. Available at: [Link]

  • Cavanagh, K. L., & Fedick, P. W. (2012). The analysis of amphetamine-like cathinone derivatives using positive electrospray ionization with in-source collision-induced dissociation. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:20735-15-3 | this compound (1:1). Chemsrc. Available at: [Link]

  • ResearchGate. (2012). Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Evaluating the Separation of Amphetamines by Electrospray Ionization Ion Mobility Spectrometry/MS and Charge Competition within the ESI Process. ResearchGate. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Bruker. Available at: [Link]

  • Wu, C., et al. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry. Available at: [Link]

  • Apollonio, L. G., Whittall, I. R., Pianca, D. J., et al. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Chemical-Suppliers. (n.d.). This compound. Chemical-Suppliers.com. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • UC Davis. (n.d.). Mass Spectrometry: Fragmentation. UC Davis Chem Dept. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. orgchemboulder.com. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutane. PubChem. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Cal Poly Pomona. Available at: [Link]

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Application Notes & Protocols: 1-Phenyl-2-butanamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Phenyl-2-butanamine hydrochloride in neuroscience research models. It outlines the compound's mechanism of action and provides comprehensive, field-proven protocols for its use in preclinical behavioral studies.

Introduction: A Specific Tool for Probing Catecholamine Systems

This compound (CAS: 20735-15-3) is a psychoactive compound belonging to the phenethylamine class.[1] Structurally, it is a close analog of amphetamine, differing by the substitution of an ethyl group for the methyl group at the alpha position of the phenethylamine backbone.[2] This subtle structural modification confers a distinct pharmacological profile, making it a valuable tool for neuroscience research.[1]

Primarily utilized in forensic and research settings, its main utility lies in studying the function and modulation of monoamine neurotransmitter systems.[1][3] Unlike broader-acting stimulants, this compound offers a more specific mode of action, primarily as a reuptake inhibitor at catecholamine transporters, with a noted preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[2] This guide details its mechanism and provides robust protocols for its application in validated animal models to probe the neurobiological underpinnings of neuropsychiatric disorders.

Chemical Properties
IUPAC Name 1-phenylbutan-2-amine;hydrochloride
Synonyms α-Ethylphenethylamine HCl, 2-Amino-1-phenylbutane HCl
CAS Number 20735-15-3
Molecular Formula C₁₀H₁₅N • HCl[3]
Molecular Weight 185.69 g/mol [3]
Physical Form Solid
Melting Point 143-144 °C[1]

Section 1: Mechanism of Action - A Competitive Monoamine Transporter Ligand

The primary pharmacological activity of this compound is centered on its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] These transporters are integral membrane proteins responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.

By binding to these transporter proteins, this compound acts as a competitive reuptake inhibitor. This blockade leads to an increased concentration and prolonged residence time of dopamine and norepinephrine in the synapse, enhancing catecholaminergic neurotransmission. In vitro studies have indicated that it is a more potent inhibitor at NET compared to DAT.[2]

Distinction from Amphetamine: Reuptake Inhibition vs. Efflux

A critical point of distinction lies in its mechanism compared to its structural analog, d-amphetamine. While both are central nervous system stimulants, their actions at the transporter level differ significantly. Amphetamine not only acts as a competitive inhibitor but is also a substrate for these transporters. It is transported into the presynaptic neuron, where it disrupts vesicular storage and reverses the direction of transporter flow, causing a massive, non-vesicular release (efflux) of neurotransmitters.[2] In contrast, 1-Phenyl-2-butanamine is primarily characterized as a reuptake inhibitor, a mechanism more akin to cocaine or methylphenidate, though with its own unique binding profile.[2] This mechanistic difference is crucial for experimental design, as it allows researchers to dissect the effects of synaptic enhancement via reuptake blockade versus transporter-mediated efflux.

G Figure 1: Mechanism of 1-Phenyl-2-butanamine HCl at the Synapse presynaptic Neuron vesicle Vesicles (DA/NE) dat_net DAT / NET Transporter vesicle->dat_net Release da_ne DA / NE dat_net->da_ne compound 1-Phenyl-2-butanamine HCl compound->dat_net da_ne->dat_net Normal Reuptake receptor Postsynaptic Receptors da_ne->receptor Binding

Figure 1: Mechanism of 1-Phenyl-2-butanamine HCl at the Synapse

Section 2: Applications in Preclinical Neuroscience Models

Given its action as a catecholaminergic stimulant, this compound is an excellent pharmacological tool for inducing behaviors relevant to neuropsychiatric conditions characterized by dopaminergic and noradrenergic dysregulation, such as psychosis, mania, or ADHD.[4] It can be used to establish a hyper-dopaminergic state against which potential therapeutic agents can be screened.

Protocol 2.1: Rodent Model of Psychostimulant-Induced Hyperlocomotion

Objective: To quantify the stimulant effects of 1-Phenyl-2-butanamine HCl and to use it as a pharmacological challenge to screen for compounds with potential antipsychotic or mood-stabilizing properties.

Expertise & Rationale: Locomotor activity in rodents is a well-validated behavioral proxy for central dopamine system activity, particularly within the nucleus accumbens. An increase in locomotion following stimulant administration reflects enhanced dopaminergic neurotransmission. This model is a cornerstone of early-stage screening for antipsychotic drugs, which are expected to attenuate this hyperlocomotion. Using 1-Phenyl-2-butanamine HCl allows for the specific interrogation of a reuptake-inhibition-driven hyperdopaminergic state.

Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used due to their robust behavioral responses. House animals in groups of 4-5 with ad libitum access to food and water on a 12:12 light/dark cycle. All testing should occur during the light phase.

  • Habituation: Prior to the test day, handle animals for 3-5 minutes daily for at least 3 days to reduce stress-induced artifacts. On the test day, place animals in the testing arena for 30-60 minutes to allow for habituation to the novel environment before any injections.

  • Reagent Preparation: Prepare this compound in sterile 0.9% saline. A fresh solution should be made on each testing day. Vortex thoroughly to ensure complete dissolution. Doses are typically calculated based on the salt form.

  • Drug Administration: Administer all drugs via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Experimental Design (Self-Validating System):

    • Group 1 (Vehicle Control): Saline IP. This establishes the baseline level of activity.

    • Group 2 (Positive Control): d-amphetamine (e.g., 2.5 mg/kg, IP). This provides a benchmark for a robust stimulant response mediated by dopamine efflux.

    • Group 3-5 (Dose-Response): 1-Phenyl-2-butanamine HCl (e.g., 5, 10, 20 mg/kg, IP). This will establish the dose-dependent effect of the compound on locomotion.

    • Group 6 (Antagonist Test): Pre-treat with a test compound (e.g., a D2 receptor antagonist like haloperidol, 0.1 mg/kg, IP) 30 minutes prior to challenge with an effective dose of 1-Phenyl-2-butanamine HCl (determined from the dose-response study).

  • Behavioral Apparatus & Data Collection:

    • Use an open-field arena (e.g., 40x40x40 cm), equipped with infrared beams or an overhead video camera for automated tracking.

    • Immediately after injection of the stimulant (or vehicle), place the animal in the center of the arena.

    • Record locomotor activity continuously for 60-90 minutes. Key parameters to measure include: Total Distance Traveled (cm), Ambulatory Time (s), and Stereotypy Counts (beam breaks in the same location).

  • Data Analysis: Analyze data in 5-minute time bins to observe the time course of the drug's effect. Compare total distance traveled between groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's for comparison to vehicle, or Tukey's for all-group comparisons).

G Figure 2: Workflow for Hyperlocomotion Protocol A Animals Acclimated (C57BL/6J Mice) B Habituation to Open Field Arena (30-60 min) A->B C Pre-treatment Injection (e.g., Antagonist or Vehicle) (T = -30 min) B->C Antagonist Screening Arm D Challenge Injection (1-P-2-B HCl, d-Amp, or Vehicle) (T = 0 min) B->D Dose-Response Arm C->D E Place in Arena & Begin Data Recording (60-90 min) D->E F Data Processing (Total Distance, Time Course) E->F G Statistical Analysis (ANOVA, Post-hoc tests) F->G

Sources

Application Notes and Protocols for the Forensic Analysis of 1-Phenyl-2-butanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the forensic analysis of 1-Phenyl-2-butanamine HCl, a stimulant analog of amphetamine. The document outlines the inherent challenges in the identification of this compound, particularly its differentiation from structural isomers. Detailed protocols for sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. Furthermore, this guide delves into the interpretation of analytical data and the importance of impurity profiling for source attribution. The methodologies described herein are designed to ensure scientific integrity and produce robust, defensible results for researchers, scientists, and drug development professionals.

Introduction: The Forensic Significance of 1-Phenyl-2-butanamine HCl

1-Phenyl-2-butanamine is a structural analog of amphetamine, differing by the substitution of an ethyl group for the methyl group at the alpha position of the phenethylamine backbone.[1] This structural similarity confers comparable central nervous system stimulant properties, primarily through its interaction with monoamine transporters, blocking the reuptake of neurotransmitters like dopamine and norepinephrine.[1] As a substance with potential for abuse, its accurate identification in seized materials and biological samples is critical for law enforcement and public health.

The primary synthetic route to 1-Phenyl-2-butanamine is the reductive amination of 1-phenyl-2-butanone.[1][2] The precursors and byproducts of this synthesis can provide a chemical "fingerprint" of a particular batch, aiding in forensic investigations.[1]

The Analytical Challenge: Isomeric Differentiation

A significant hurdle in the forensic analysis of 1-Phenyl-2-butanamine is its differentiation from structural isomers and related compounds.[1] These molecules often share the same molecular weight and can produce similar fragmentation patterns in mass spectrometry, complicating unambiguous identification.[1][2] For instance, the electron ionization (EI) mass spectra of N-substituted 1-phenyl-2-butanamines show characteristic imine base peaks that are identical to those of N-substituted amphetamines, making them very similar by EI fragmentation alone.[2] Therefore, robust chromatographic separation is paramount.

Analytical Workflows

A typical forensic analysis workflow for 1-Phenyl-2-butanamine HCl involves presumptive testing followed by confirmatory analysis. Presumptive tests, often colorimetric, provide a preliminary indication of the presence of a controlled substance, while confirmatory tests, such as GC-MS and LC-MS/MS, provide positive identification.[3]

Forensic Analysis Workflow cluster_0 Sample Receipt & Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation & Reporting Sample_Receipt Sample Receipt Presumptive_Testing Presumptive Testing Sample_Receipt->Presumptive_Testing Sample_Preparation Sample Preparation (Extraction, Derivatization) Presumptive_Testing->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis & Interpretation GC_MS->Data_Analysis LC_MS_MS->Data_Analysis Confirmation Confirmation & Reporting Data_Analysis->Confirmation

Caption: General workflow for the forensic analysis of 1-Phenyl-2-butanamine HCl.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Phenyl-2-butanamine. Due to the polar nature of the amine group, derivatization is often required to improve volatility and chromatographic peak shape.[4]

Sample Preparation and Derivatization Protocol

This protocol is adapted for the analysis of solid drug samples. Biological matrices would require an initial extraction step (e.g., liquid-liquid or solid-phase extraction).

  • Sample Preparation: Accurately weigh approximately 1 mg of the homogenized seized material into a vial. Dissolve in 1 mL of methanol.

  • Derivatization: Transfer 100 µL of the methanolic solution to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized 1-Phenyl-2-butanamine.

ParameterCondition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 280 °C
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Note: These parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix.

Expected Results and Data Interpretation

The derivatized 1-Phenyl-2-butanamine will produce a characteristic mass spectrum. The fragmentation pattern should be compared to a certified reference standard and a validated spectral library. Key fragments for the TMS-derivatized compound would include ions resulting from the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is an increasingly important tool in forensic toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5]

Sample Preparation Protocol for Biological Samples (Urine)

This protocol is a "dilute and shoot" method, often suitable for screening purposes.[6] For lower concentrations or complex matrices, a more extensive extraction may be necessary.

  • To 100 µL of urine, add an appropriate internal standard.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and Data Interpretation

For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be monitored for 1-Phenyl-2-butanamine and its internal standard. The ratio of the qualifier to quantifier ion intensities should be within a specified tolerance of that of a known standard.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
1-Phenyl-2-butanamine150.1To be determined empiricallyTo be determined empirically

Note: The specific MRM transitions must be optimized in the laboratory by infusing a standard solution of 1-Phenyl-2-butanamine.

Spectroscopic Analysis for Structural Elucidation

In cases of novel psychoactive substances or when a definitive structural confirmation is required, spectroscopic techniques are invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in a molecule, providing complementary information to mass spectrometry.

Quality Assurance and Quality Control

To ensure the validity of analytical results, a robust quality assurance program is essential. This includes:

  • Regular calibration of instruments.

  • Analysis of positive and negative controls with each batch of samples.

  • Use of certified reference materials for identification and quantification.

  • Participation in proficiency testing programs.

  • Thorough documentation of all analytical procedures and results.

QA_QC_System Method_Validation Method Validation Defensible_Results Defensible Results Method_Validation->Defensible_Results Instrument_Calibration Instrument Calibration Instrument_Calibration->Defensible_Results Reference_Materials Certified Reference Materials Reference_Materials->Defensible_Results Controls Positive & Negative Controls Controls->Defensible_Results Proficiency_Testing Proficiency Testing Proficiency_Testing->Defensible_Results Documentation Documentation Documentation->Defensible_Results

Caption: A self-validating system for ensuring defensible forensic results.

Conclusion

The forensic analysis of 1-Phenyl-2-butanamine HCl requires a multi-faceted approach that combines robust sample preparation, high-resolution chromatographic separation, and sensitive detection methods. Due to the challenges posed by isomeric compounds, reliance on a single analytical technique is discouraged. The protocols outlined in these application notes provide a framework for the accurate and reliable identification and quantification of this substance, ensuring that the results generated are scientifically sound and legally defensible.

References

  • 1-Phenyl-2-butanamine hydrochloride | 20735-15-3 | Benchchem. (URL: )
  • Application Notes and Protocols for the Quantification of 1-(Dimethylamino)-2-phenylbutan-2-ol - Benchchem. (URL: )
  • Liquid Chromatographic and Mass Spectral Analysis of 1-Phenyl-2-Butanamines: Homologues of the Amphetamines - Taylor & Francis. (URL: [Link])

  • QUICK-REFERENCE METHOD GUIDE. (URL: )
  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System - SCIEX. (URL: [Link])

  • Forensic Drug Chemistry: Principles. (URL: [Link])

Sources

Application Note: A Validated Methodological Framework for Characterizing the Activity of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenyl-2-butanamine hydrochloride is a phenethylamine derivative, structurally analogous to amphetamine, with known activity as a monoamine transporter ligand.[1][2] Its primary mechanism involves the inhibition of dopamine and norepinephrine reuptake, making it a compound of interest in neurochemical and pharmaceutical research.[1] A comprehensive characterization of this compound requires a multi-faceted approach, encompassing analytical quantification, chiral purity assessment, and functional biological activity. This guide provides a detailed framework of validated protocols for researchers, explaining not only the procedural steps but also the scientific rationale behind key methodological choices. We present a robust High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation and quantification, followed by detailed protocols for in vitro cell-based assays to determine functional potency at the human dopamine (DAT) and norepinephrine (NET) transporters. All methodologies are presented within the context of established validation principles to ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Robust Assays

1-Phenyl-2-butanamine, like many psychoactive compounds, operates by modulating synaptic neurotransmitter concentrations. Its structural similarity to amphetamine suggests a strong potential for interaction with monoamine transporters, which are critical for terminating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][3] The hydrochloride salt form enhances solubility and stability for experimental use.

Developing new chemical entities in this class demands a rigorous and validated assay cascade. The core objectives are to:

  • Confirm Identity and Purity: Ensure the test article is structurally correct and free from significant impurities.

  • Quantify Enantiomers: The compound is chiral, and biological activity often resides predominantly in one enantiomer.[2] Therefore, a stereospecific analytical method is not optional, but essential.

  • Determine Functional Potency: Quantify the biological effect at the intended targets (DAT and NET) to establish a structure-activity relationship (SAR).

This document provides the foundational protocols to achieve these objectives, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[4][5][6]

Analytical Characterization: Chiral HPLC for Quantification and Purity

The first step in any activity assessment is to develop a reliable analytical method to quantify the compound and, crucially, to separate its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to the wide availability of commercial chiral stationary phases (CSPs).[7]

Principle and Methodological Rationale

Chiral separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs are exceptionally effective for a broad range of compounds, including amphetamine analogs.[8][9] Our protocol utilizes a polysaccharide-based column in a polar ionic mode, which uses a high percentage of organic solvent with ionic additives. This approach enhances ionic interactions between the basic amine of the analyte and the CSP, often leading to superior resolution and peak shape.[8] Furthermore, this mobile phase is compatible with mass spectrometry (MS) if further characterization is desired.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Create Calibration Standards (Serial Dilution) A->B E 5. Inject Sample B->E C 3. Prepare QC Samples C->E D 4. Equilibrate Chiral Column D->E F 6. Isocratic Elution & Separation E->F G 7. UV or MS Detection F->G H 8. Integrate Peak Areas G->H I 9. Generate Calibration Curve H->I J 10. Quantify Enantiomers & Assess Purity I->J

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Method

Objective: To separate and quantify the enantiomers of 1-Phenyl-2-butanamine.

Materials:

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Acetic Acid

  • Ammonium Hydroxide

  • Chiral Column: Polysaccharide-based CSP (e.g., Astec CHIROBIOTIC V2, Lux Cellulose/Amylose)[8]

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Astec CHIROBIOTIC V2, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide
Flow Rate 1.0 mL/min
Column Temperature 20°C (Note: Lower temperatures can improve chiral resolution)[10]
Injection Volume 5 µL
Detector UV Diode Array Detector (DAD) at 254 nm
Run Time 15 minutes (adjust as needed based on retention times)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL primary stock solution of 1-Phenyl-2-butanamine HCl in methanol. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the 50 µg/mL standard six times. The system is ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, and the resolution between the two enantiomer peaks is > 1.5.

  • Calibration Curve: Inject each calibration standard in triplicate.

  • Sample Analysis: Inject unknown samples.

  • Data Processing: Plot the peak area versus concentration for the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of each enantiomer in the unknown samples.

Method Validation According to ICH Q2(R2) Guidelines

A protocol is only trustworthy if it is validated. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] Key parameters must be assessed.

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte unequivocally in the presence of other components (e.g., impurities, opposite enantiomer). This is demonstrated by baseline resolution.Resolution (Rs) > 1.5 between enantiomer peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995
Accuracy To assess the closeness of the test results to the true value. Performed by spiking a known matrix with a known amount of analyte and calculating the percent recovery.80-120% recovery (may tighten for drug substance assay).
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).%RSD ≤ 2.0% for assay results.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature).[6]System suitability parameters remain within limits.

Functional Characterization: Monoamine Transporter Uptake Inhibition Assays

With a validated analytical method in place, the next step is to measure the compound's biological activity. Since 1-Phenyl-2-butanamine is a catecholamine reuptake inhibitor, the most direct functional assays measure its ability to block the uptake of neurotransmitters into cells expressing the relevant transporters.[1]

Principle and Methodological Rationale

These assays utilize cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to stably express a single human monoamine transporter (e.g., hDAT or hNET).[3] HEK293 cells are ideal because they provide a clean, consistent biological system without endogenous transporter activity that could confound results. The assay measures the uptake of a labeled substrate (either radioactive or fluorescent) into these cells. The activity of a test compound like 1-Phenyl-2-butanamine is determined by its ability to compete with the substrate and inhibit its transport, thereby reducing the signal.[12]

Mechanism of Uptake Inhibition

Uptake_Assay cluster_control cluster_test S1 Substrate T1 Transporter (DAT/NET) S1->T1 Binds & Transported Cell1 HEK293 Cell Signal1 High Signal (Uptake) T1->Signal1 Generates S2 Substrate T2 Transporter (DAT/NET) S2->T2 Binding Inhibited I2 1-Phenyl-2-butanamine I2->T2 Blocks Cell2 HEK293 Cell Signal2 Low Signal (No Uptake) T2->Signal2 No Signal

Caption: Mechanism of Monoamine Transporter Uptake Inhibition.

Detailed Protocol: Fluorescent Substrate-Based Uptake Assay

This protocol describes a non-radioactive alternative that is safer, generates less waste, and is highly amenable to high-throughput screening.[13] Commercially available kits provide a fluorescent substrate that mimics biogenic amines.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Phenyl-2-butanamine at hDAT and hNET.

Materials:

  • HEK293 cells stably expressing either human DAT or NET.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or equivalent).

  • Poly-D-lysine coated, black, clear-bottom 96-well or 384-well microplates.

  • This compound.

  • Positive Control Inhibitors: GBR 12909 (for DAT), Desipramine (for hNET).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into poly-D-lysine coated microplates at a density of 10,000-20,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock of 1-Phenyl-2-butanamine in DMSO. Perform a serial dilution in assay buffer to create a range of test concentrations (e.g., from 100 µM down to 1 nM final assay concentration). Also prepare a concentration series for the appropriate positive control.

  • Assay Initiation:

    • Gently wash the cell monolayers once with pre-warmed assay buffer.

    • Add 50 µL of the diluted test compounds, positive controls, or vehicle control (buffer with 0.1% DMSO) to the respective wells.

    • Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorescent substrate working solution (prepared according to the kit manufacturer's instructions) to all wells.

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation® 3) pre-set to the appropriate excitation and emission wavelengths.

  • Data Acquisition: Measure the fluorescence intensity in kinetic mode for 30-60 minutes or in endpoint mode after a fixed incubation time (as recommended by the kit).

Data Analysis and Interpretation
  • Data Normalization:

    • Define 0% inhibition as the signal from wells with vehicle control (maximum uptake).

    • Define 100% inhibition as the signal from wells with a saturating concentration of the positive control inhibitor (e.g., 10 µM GBR 12909 for DAT) (minimum uptake).

  • IC₅₀ Calculation: For each concentration of 1-Phenyl-2-butanamine, calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Example Data Presentation:

CompoundTarget TransporterIC₅₀ (nM) [95% CI]
1-Phenyl-2-butanaminehDAT85.2 [75.1 - 96.6]
1-Phenyl-2-butanaminehNET35.7 [30.5 - 41.8]
GBR 12909 (Control)hDAT5.1 [4.3 - 6.0]
Desipramine (Control)hNET1.5 [1.2 - 1.9]

This data indicates that 1-Phenyl-2-butanamine is a potent inhibitor of both DAT and NET, with approximately 2.4-fold higher potency for NET.

Conclusion

The protocols detailed in this application note provide a comprehensive and validated workflow for the characterization of this compound. By integrating a robust, stereospecific HPLC method with functional, cell-based transporter assays, researchers can confidently quantify the compound, assess its chiral purity, and determine its biological potency at key neurological targets. Adherence to the principles of method validation at each stage is paramount for generating reliable, reproducible, and defensible data, which is the cornerstone of advancing pharmaceutical and neurochemical research.

References

  • Benchchem. (n.d.). This compound | 20735-15-3.
  • LookChem. (n.d.). Cas 20735-15-3, this compound.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • Esteve-Romero, J., et al. (2025). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate.
  • Chaudhary, A. K., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
  • LeadQuest Biotech. (n.d.). Transporter Assay.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
  • Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

Sources

Troubleshooting & Optimization

Optimizing Synthesis Yield of 1-Phenyl-2-butanamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the synthesis yield of 1-Phenyl-2-butanamine Hydrochloride. It addresses common challenges encountered during synthesis and offers troubleshooting strategies in a question-and-answer format. The information is intended for legitimate research and development purposes only.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-Phenyl-2-butanamine?

The two main synthetic routes for 1-Phenyl-2-butanamine are Reductive Amination and the Leuckart Reaction.[1][2][3][4]

  • Reductive Amination: This method involves the reaction of 1-phenyl-2-butanone with an amine source, followed by the reduction of the resulting imine intermediate.[1] It is a versatile and widely used method in the pharmaceutical industry for forming C-N bonds.[2]

  • Leuckart Reaction: This is a classic method that uses formamide or ammonium formate to reductively aminate aldehydes or ketones.[3][4]

Q2: What is the role of 1-Phenyl-2-butanone in the synthesis?

1-Phenyl-2-butanone is the primary precursor or starting material for the synthesis of 1-Phenyl-2-butanamine via reductive amination.[1]

Q3: How is the final hydrochloride salt formed?

The freebase amine of 1-Phenyl-2-butanamine is treated with hydrochloric acid to form the hydrochloride salt.[1]

Q4: What are some common side reactions that can lower the yield?

A significant side reaction in reductive amination is the formation of secondary amines. This occurs when the primary amine product reacts with the intermediate imine or the starting ketone.[5] Using a large excess of ammonia can help minimize this side reaction.[5] Another potential side reaction is the reduction of the carbonyl group in the starting ketone to a hydroxyl group.[5]

Q5: Are there biocatalytic methods for synthesizing 1-Phenyl-2-butanamine?

Yes, enzymatic cascades using transaminases have been developed for the synthesis of chiral amines like 1-Phenyl-2-butanamine.[6][7] These methods offer an environmentally attractive alternative to traditional chemical synthesis.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield in Reductive Amination
Potential Cause Troubleshooting Strategy
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For many reductive aminations, a range of 70-75°C is optimal.[8] However, for some systems, temperatures up to 120°C may be necessary.[9]
Inefficient Reducing Agent Sodium cyanoborohydride (NaBH3CN) is a common and selective choice for reducing the imine intermediate without affecting the phenyl group.[1][10] Catalytic hydrogenation (H₂/Pd-C) is another effective option.[1]
Incorrect pH Careful control of pH is crucial to prevent the formation of unwanted byproducts. The optimal pH will depend on the specific reagents and conditions.
Formation of Secondary Amines Use a large excess of the amine source (e.g., ammonia) to minimize the reaction of the primary amine product with the starting materials.[5]
Impure Starting Materials Ensure the purity of 1-phenyl-2-butanone and other reagents. Impurities can lead to side reactions and lower yields.[1]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Methanol is often a good choice for reductive amination.[1]
Issue 2: Difficulties with the Leuckart Reaction
Potential Cause Troubleshooting Strategy
Low Reaction Temperature The Leuckart reaction typically requires high temperatures, often between 120°C and 200°C.[3][4] Increasing the temperature can improve the yield.[2]
Choice of Reagent Using ammonium formate generally produces better yields than formamide alone.[4] The addition of formic acid to formamide can also improve the yield.[2]
Water Content While the Leuckart reaction is not overly sensitive to water, removing some water can facilitate the formation of the intermediate and improve yields. However, complete removal of water can be detrimental.[11][12]
Prolonged Reaction Time The Leuckart reaction can be slow. Ensure sufficient reaction time for the reaction to go to completion.
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Strategy
Presence of Byproducts Byproducts such as secondary amines or the corresponding alcohol from the reduction of the ketone can complicate purification. Careful monitoring of the reaction by techniques like TLC or GC can help determine the optimal reaction time to minimize byproduct formation.
Incomplete Salt Formation Ensure complete conversion of the freebase to the hydrochloride salt by using a slight excess of hydrochloric acid.
Residual Solvents or Reagents Proper workup and purification steps, such as extraction and recrystallization, are essential to remove unreacted starting materials, solvents, and other impurities.

Key Synthetic Methodologies

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination synthesis of 1-Phenyl-2-butanamine.

Reductive_Amination_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 1-Phenyl-2-butanone + Amine Source Imine_Formation Imine Formation (Condensation) Start->Imine_Formation Acid Catalyst Reduction Reduction of Imine Imine_Formation->Reduction Reducing Agent (e.g., NaBH3CN) Product 1-Phenyl-2-butanamine (Freebase) Reduction->Product Salt_Formation Salt Formation (+ HCl) Product->Salt_Formation Purification Purification (e.g., Recrystallization) Salt_Formation->Purification Final_Product 1-Phenyl-2-butanamine HCl Purification->Final_Product

Caption: General workflow for the synthesis of 1-Phenyl-2-butanamine HCl via reductive amination.

Detailed Protocol for Reductive Amination
  • Imine Formation: Dissolve 1-phenyl-2-butanone and an amine source (e.g., ammonium acetate) in a suitable solvent like methanol.[13] An acid catalyst may be used to facilitate this step.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.[13] The reaction is typically stirred at room temperature or with gentle heating for several hours.[13]

  • Workup: After the reaction is complete, the mixture is typically quenched with water and the pH is adjusted. The product is then extracted with an organic solvent.

  • Salt Formation and Purification: The organic extracts are combined, dried, and the solvent is removed. The resulting freebase is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The salt can then be purified by recrystallization.

Leuckart Reaction Workflow

The following diagram illustrates the general workflow for the Leuckart reaction.

Leuckart_Reaction_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 1-Phenyl-2-butanone + Formamide/Ammonium Formate Formyl_Intermediate N-formyl Intermediate Formation Start->Formyl_Intermediate Heat (120-200°C) Hydrolysis Hydrolysis Formyl_Intermediate->Hydrolysis Acidic Conditions Product 1-Phenyl-2-butanamine (Freebase) Hydrolysis->Product Salt_Formation Salt Formation (+ HCl) Product->Salt_Formation Purification Purification (e.g., Distillation/Recrystallization) Salt_Formation->Purification Final_Product 1-Phenyl-2-butanamine HCl Purification->Final_Product

Caption: General workflow for the synthesis of 1-Phenyl-2-butanamine HCl via the Leuckart reaction.

Detailed Protocol for the Leuckart Reaction
  • Reaction: Heat a mixture of 1-phenyl-2-butanone with either formamide or ammonium formate.[4] The reaction is typically carried out at high temperatures, often without a solvent.[3]

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed, usually under acidic conditions, to yield the primary amine.[3]

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction, and distillation of the freebase before converting it to the hydrochloride salt.

References

Sources

Technical Support Center: Purification of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Phenyl-2-butanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and complex challenges associated with obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during synthesis, crystallization, and chiral resolution.

Section 1: General Purification & Recrystallization FAQs

This section addresses the most frequent challenges related to the final crystallization step, which is critical for achieving high purity and isolating a stable, solid product.

Question: My this compound is "oiling out" during crystallization instead of forming a solid. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This is a common issue with amine salts and is typically caused by one of two factors: high solute concentration leading to excessive supersaturation, or a cooling rate that is too rapid for crystal nucleation and growth to occur. The resulting oil is an amorphous, often impure, supercooled liquid.

Troubleshooting Steps:

  • Reduce Cooling Rate: The most critical parameter. Allow the saturated solution to cool to room temperature slowly and undisturbed. A Dewar flask or an insulated bath can be used to slow the cooling process significantly. Once at room temperature, initiate cooling in an ice bath.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the supersaturated solution just as it begins to cool. This provides a template for orderly crystal growth.

  • Re-evaluate Solvent System: If slow cooling fails, the solvent system may be inappropriate. The oil may have a higher affinity for the solvent than for forming a crystal lattice. Try adding a miscible "anti-solvent" (one in which the hydrochloride salt is insoluble) dropwise to the warm, dissolved solution until slight turbidity appears, then clarify with a few drops of the primary solvent before slow cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Question: What is the ideal solvent system for the recrystallization of this compound?

Answer: The ideal solvent for recrystallization will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[1] For amine hydrochlorides, polar protic solvents are often effective.

Recommended Solvent Systems:

  • Isopropanol (IPA) / Water: Dissolve the crude salt in a minimal amount of warm water, then add warm IPA until the solution becomes slightly cloudy. Clarify with a few drops of water and allow to cool slowly. This method is highly effective for many hydrochloride salts.[2]

  • Ethanol (Absolute or 95%): Ethanol is a reliable choice for recrystallizing many amine hydrochlorides.[3] The solubility profile often allows for good recovery upon cooling.

  • Acetonitrile: This polar aprotic solvent can be effective, particularly if the impurities have different solubilities compared to in alcohol-based systems.

It is crucial to perform small-scale solvent screening to determine the optimal system for your specific impurity profile.[1]

Section 2: Troubleshooting Impurity Profiles

Impurities can arise from the synthetic route used. Identifying the source is key to effective removal.

Question: My analysis shows a significant impurity with a mass corresponding to C₁₀H₁₄. What is this likely to be, and how can it be removed?

Answer: This impurity is likely 1-phenyl-1-butene , which arises from a competing E2 (bimolecular elimination) reaction during syntheses involving nucleophilic substitution.[4] It can also form under certain acidic conditions during workup.

Removal Strategy: This impurity is a non-basic alkene and will not form a hydrochloride salt. Therefore, a standard acid-base workup before the final crystallization should effectively remove it.

  • Dissolve the crude product (as the free base) in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as the salt, while the non-basic 1-phenyl-1-butene remains in the organic layer.

  • Separate the layers. The aqueous layer now contains the purified amine salt. The free base can be recovered by basifying the aqueous layer and extracting, or the water can be evaporated to yield the hydrochloride salt directly, which can then be recrystallized.

Question: I'm observing a higher molecular weight impurity that appears to be a secondary amine. How is this formed in my reductive amination reaction?

Answer: The formation of a secondary amine, such as N,N-di(1-phenyl-2-butyl)amine, is a common side reaction in reductive amination pathways.[5] It occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the ketone precursor (1-phenyl-2-butanone), leading to a new imine that is subsequently reduced.

Prevention & Removal:

  • Prevention: This side reaction can be minimized by using a significant excess of the ammonia source (e.g., ammonia in methanol) relative to the ketone.[3] This increases the probability that the ketone will react with ammonia rather than the product amine.

  • Removal: Separating the secondary amine from the primary amine can be challenging due to their similar properties. Careful recrystallization may be effective if the solubility of their respective hydrochloride salts differs sufficiently. In difficult cases, column chromatography of the free bases on silica gel may be required prior to conversion to the hydrochloride salt.

Common Impurity Source Removal Strategy
1-Phenyl-2-butanoneIncomplete reactionAcid-base extraction; Recrystallization
1-Phenyl-1-buteneE2 Elimination Side Reaction[4]Acid-base extraction
N,N-di(1-phenyl-2-butyl)amineReductive Amination Side Reaction[5]Excess ammonia during synthesis; Column chromatography; Fractional crystallization
Benzyl CyanidePrecursor carryover[6]Recrystallization

Section 3: Chiral Resolution Troubleshooting

As 1-Phenyl-2-butanamine is chiral, obtaining a single enantiomer requires a resolution step, which presents a significant purification challenge.

Question: How can I resolve the racemic mixture of 1-Phenyl-2-butanamine?

Answer: The most common and scalable method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral acid.[7][8] The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7][9]

G racemate Racemic (R/S)-Amine (Free Base) salts Mixture of Diastereomeric Salts (R-Amine • R-Acid) (S-Amine • R-Acid) racemate->salts React in Solvent (e.g., Methanol) acid Chiral Acid (e.g., (+)-Tartaric Acid) acid->salts crystallize Fractional Crystallization (Exploit Solubility Difference) salts->crystallize filter Filtration crystallize->filter salt_A Less Soluble Salt (Solid) (e.g., S-Amine • R-Acid) filter->salt_A Cake salt_B More Soluble Salt (Solution) (e.g., R-Amine • R-Acid) filter->salt_B Filtrate liberate Liberate Free Amine (Add Strong Base, e.g., NaOH) salt_A->liberate extract Extract with Organic Solvent liberate->extract final_salt Form HCl Salt (Add HCl) extract->final_salt pure_enantiomer Pure (S)-Amine HCl final_salt->pure_enantiomer G cluster_0 Purity Assessment cluster_1 Identity Confirmation cluster_2 Chiral Analysis HPLC HPLC (Chemical Purity) MP Melting Point (Bulk Purity) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Final_Product Final Product: 1-Phenyl-2-butanamine HCl Final_Product->HPLC Final_Product->MP Final_Product->NMR Final_Product->IR Final_Product->MS Final_Product->Chiral_HPLC

Sources

Technical Support Center: Optimizing the Solubility of 1-Phenyl-2-butanamine Hydrochloride for Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for improving the solubility of 1-Phenyl-2-butanamine hydrochloride in your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can confidently troubleshoot and optimize your experimental setup.

Understanding the Molecule: The Key to Solubility

This compound is an amine salt. The presence of the hydrochloride moiety is a deliberate chemical modification to enhance its aqueous solubility compared to its free base form.[1][2] Amines are basic and react with acids to form salts, which are ionic and thus more readily dissolve in polar solvents like water.[3] The solubility of these salts, however, is not always straightforward and can be significantly influenced by the experimental conditions, most notably the pH of the solution.[4][5]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Isn't it supposed to be water-soluble?

A1: While this compound is more water-soluble than its free base, its solubility can be limited, especially at neutral or near-neutral pH. As an amine hydrochloride, its solubility is highly dependent on the pH of the solution. In acidic conditions, the amine group is protonated (positively charged), which enhances its interaction with polar water molecules, leading to better solubility.[6][7] As the pH increases and becomes more basic, the amine group can be deprotonated, converting the salt back to its less soluble free base form, which may cause it to precipitate out of solution.

Q2: What is the expected solubility of this compound in common laboratory solvents?
SolventSolubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)5 mg/mL

Data from Cayman Chemical for 2-Amino-1-phenylbutane (hydrochloride)[8]

Structurally similar compounds like methamphetamine hydrochloride are described as being "freely soluble in water".[9] This suggests that this compound should also have appreciable solubility in water, particularly under the right conditions.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solvent is a critical factor. To maintain the compound in its soluble, protonated (salt) form, the pH of the solution should be kept acidic. As a general rule, for an amine salt, the pH of the solution should be at least 2 pH units below the pKa of the parent amine to ensure it remains predominantly in its ionized, more soluble form. While the specific pKa of 1-Phenyl-2-butanamine is not readily published, for similar compounds like methamphetamine, a 1 in 10 solution in water has a pH between 5.0 and 6.0.[9] This indicates that to ensure complete dissolution and prevent precipitation, a slightly acidic pH is beneficial.

Troubleshooting Dissolution Issues

Encountering solubility challenges is a common hurdle in experimental work. The following guide provides a systematic approach to diagnosing and resolving these issues.

Visualizing the Troubleshooting Workflow

Troubleshooting_Solubility start Start: Dissolution Issue with 1-Phenyl-2-butanamine HCl check_solvent Step 1: Verify Solvent Choice Is the primary solvent appropriate? (e.g., water, buffer) start->check_solvent check_ph Step 2: Measure and Adjust pH Is the pH of the solution acidic? check_solvent->check_ph Yes fail Re-evaluate Experiment/Consult Senior Scientist check_solvent->fail No consider_cosolvent Step 3: Introduce a Co-solvent Is the compound still not dissolving? check_ph->consider_cosolvent Yes check_ph->fail No, adjust to acidic pH apply_energy Step 4: Gentle Heating/Sonication Has the dissolution rate slowed? consider_cosolvent->apply_energy Yes consider_cosolvent->fail No, consider alternative solvents final_check Step 5: Final Observation & Filtration Is the solution clear and free of particulates? apply_energy->final_check Yes apply_energy->fail No, degradation risk success Success: Compound Dissolved final_check->success Yes final_check->fail No, insoluble material present

Caption: A stepwise workflow for troubleshooting solubility issues.

Step-by-Step Troubleshooting Guide
Issue Potential Cause Recommended Action
Compound forms a suspension or oily precipitate in aqueous buffer. The pH of the buffer is too high (neutral or basic), causing the amine hydrochloride to convert to its less soluble free base form.Lower the pH of the solution by adding a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise while stirring until the solution clears. Aim for a pH in the acidic range.[4]
Incomplete dissolution in water. The concentration of the compound may be exceeding its intrinsic aqueous solubility at that temperature.1. Try gentle warming (e.g., to 37°C) to increase solubility. Be cautious with temperature to avoid degradation.[10] 2. If warming is not effective or desirable, consider preparing a more dilute solution.
Precipitation occurs when adding the stock solution to cell culture media. The buffer capacity of the stock solution is overcome by the bicarbonate buffering system of the cell culture media, leading to a pH increase and subsequent precipitation.1. Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and add a very small volume to the media to minimize pH shock.[6] 2. Alternatively, prepare the stock solution in a buffer with a pH compatible with your experimental system.
Slow dissolution rate. Insufficient agitation or low temperature.1. Increase the rate of stirring or vortexing. 2. Use a sonicating water bath for a short period to aid dissolution.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a reliable method for preparing a stock solution of this compound.

Materials:
  • This compound

  • High-purity water (e.g., sterile, nuclease-free) or Dimethyl sulfoxide (DMSO)

  • 0.1 N Hydrochloric Acid (HCl) (optional, for aqueous solutions)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • pH meter or pH indicator strips (for aqueous solutions)

Procedure:
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration.

  • Weigh the compound: Carefully weigh the required amount of the compound in a suitable container.

  • Solvent Selection and Initial Dissolution:

    • For Aqueous Solutions: Add a portion of the final volume of high-purity water to the compound. Vortex thoroughly.

    • For Organic Solvent Stock: Add the final volume of DMSO to the compound and vortex until fully dissolved.

  • pH Adjustment (for aqueous solutions):

    • If the compound does not fully dissolve in water, check the pH of the suspension.

    • Carefully add 0.1 N HCl drop-by-drop while vortexing. Continue until the solid is fully dissolved and the solution is clear. The final pH should be in the acidic range.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization (if required): If the stock solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in appropriately labeled aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizing the Stock Solution Preparation Workflow

Stock_Solution_Preparation start Start: Prepare Stock Solution calculate 1. Calculate Mass of Compound start->calculate weigh 2. Weigh Compound calculate->weigh choose_solvent 3. Choose Solvent weigh->choose_solvent add_water 4a. Add Water & Vortex choose_solvent->add_water Aqueous add_dmso 4b. Add DMSO & Vortex choose_solvent->add_dmso Organic check_dissolution 5. Fully Dissolved? add_water->check_dissolution final_volume 7. Adjust to Final Volume add_dmso->final_volume adjust_ph 6. Adjust pH with 0.1N HCl check_dissolution->adjust_ph No check_dissolution->final_volume Yes adjust_ph->check_dissolution sterilize 8. Sterile Filter (0.22 µm) final_volume->sterilize store 9. Aliquot & Store at -20°C/-80°C sterilize->store

Caption: A flowchart for preparing a stock solution of 1-Phenyl-2-butanamine HCl.

By understanding the chemical nature of this compound and systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can overcome solubility challenges and ensure the successful execution of their experiments.

References

  • (No author given). (n.d.). Phenethylamine Hydrochloride. Solubility of Things. Retrieved January 14, 2026, from [Link]

  • (No author given). (n.d.). Methamphetamine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • (No author given). (n.d.). Phenethylamine hydrochloride. Solubility of Things. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Amphetamine. PubChem. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved January 14, 2026, from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved January 14, 2026, from [Link]

  • Ge, K., Paus, R., Penner, V., Sadowski, G., & Ji, Y. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Fluid Phase Equilibria, 580, 114039. Retrieved January 14, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 14, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. Retrieved January 14, 2026, from [Link]

  • de Campos, D. P., de Faria, A. D., & de Souza, J. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 455-463. Retrieved January 14, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved January 14, 2026, from [Link]

  • (No author given). (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • (No author given). (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. Retrieved January 14, 2026, from [Link]

  • (No author given). (n.d.). This compound. precisionFDA. Retrieved January 14, 2026, from [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences and Research, 4(6), 1845-1852. Retrieved January 14, 2026, from [Link]

  • (No author given). (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Suzuki, A., Higuchi, W. I., & Ho, N. F. (1970). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 59(5), 644-651. Retrieved January 14, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved January 14, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved January 14, 2026, from [Link]

Sources

troubleshooting guide for 1-Phenyl-2-butanamine hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides practical, field-tested advice for troubleshooting experiments involving 1-Phenyl-2-butanamine hydrochloride. It is structured to address common challenges in a direct, question-and-answer format, moving from synthesis to purification and analysis.

Technical Support Center: this compound

This guide is intended for research, forensic, and drug development professionals. All protocols described are for research applications only.[1][2]

Section 1: FAQs - Synthesis & Purification

Q1: What is the most common and reliable method for synthesizing 1-Phenyl-2-butanamine?

The most prevalent and versatile method is the reductive amination of 1-Phenyl-2-butanone (P2B).[3] This process involves two key steps: the formation of an imine intermediate by reacting the ketone with an amine source, followed by the reduction of this imine to the target amine.[4] This pathway is favored for its efficiency and adaptability.

  • Causality: The reaction hinges on the electrophilic nature of the ketone's carbonyl carbon and the nucleophilic nature of the amine. The subsequent reduction step must be selective enough to reduce the C=N double bond of the imine without affecting the phenyl ring.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation P2B 1-Phenyl-2-butanone (Ketone) Imine Imine Intermediate P2B->Imine + AmineSource Amine Source (e.g., NH4OAc) AmineSource->Imine + Freebase 1-Phenyl-2-butanamine (Freebase) Imine->Freebase Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) FinalProduct 1-Phenyl-2-butanamine HCl (Precipitate) Freebase->FinalProduct Protonation HCl HCl (in solvent)

Q2: How do I choose the right reducing agent for the reductive amination?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal agent selectively reduces the imine intermediate without reducing the starting ketone.

  • Expertise & Experience: While strong reducing agents like LiAlH₄ could be used, they are less selective and can reduce the ketone directly to an alcohol (1-Phenyl-2-butanol), a common impurity.[3] Hydride reagents like Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standard for this reaction.[4][5] They are mild enough not to significantly reduce the ketone at neutral or slightly acidic pH but are highly effective at reducing the protonated imine intermediate.

ReagentTypical SolventKey AdvantagesConsiderations
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolHighly selective for imines; stable in protic solvents.[4]Toxic cyanide byproduct; requires careful handling and workup.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THFMild, selective, non-toxic byproducts, excellent yields.[5]Moisture-sensitive; reactions in DCE are often faster.[5]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol"Green" method with high atom economy.May require pressure; can sometimes lead to over-reduction or debenzylation.
Q3: My final product won't crystallize after adding HCl. What's going wrong?

This is a common purification issue that typically points to one of three problems: excess solvent, impurities, or insufficient HCl.

  • Trustworthiness (Self-Validating System): A systematic check is required.

    • Check for Water: The presence of water can inhibit crystallization. Ensure your freebase solution in the organic solvent is thoroughly dried with an anhydrous salt (like MgSO₄ or Na₂SO₄) before adding HCl.

    • Check for Impurities: Oily impurities, such as unreacted ketone or alcohol byproducts, can act as "crystal poisons," preventing the formation of a solid lattice. An incomplete acid-base extraction workup is often the cause.[6] Re-purify the material via extraction if necessary.

    • Check Concentration: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.

    • Check pH: Ensure you have added a slight excess of HCl. Test the solution with pH paper; it should be strongly acidic.

    • Induce Crystallization: If the solution is supersaturated but won't precipitate, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

Section 2: Troubleshooting Guide - Reaction Issues

Q4: My reaction yield is very low. What are the most likely causes?

Low yield is a multifaceted problem. A logical diagnostic approach is the most effective way to identify the root cause.

G

  • Incomplete Reaction (High Starting Material):

    • Cause: The imine formation or reduction step failed. Imine formation is often catalyzed by slight acidity. When using amine salts (e.g., ammonium acetate), the pH is usually optimal.[3] If using an amine freebase, a catalytic amount of acetic acid may be needed.[5]

    • Solution: Verify the quality and reactivity of your reducing agent. Ensure the reaction pH is appropriate for imine formation (typically weakly acidic to neutral).

  • Side Product Formation:

    • Cause: The primary side product is often 1-Phenyl-2-butanol, formed by the direct reduction of the starting ketone.[3] This occurs if the reducing agent is too harsh or if the imine formation is slow, allowing the ketone to be reduced first.

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃.[5] Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone, making it available for reduction.

  • Loss During Workup:

    • Cause: The product can be lost during acid-base extractions if the pH is not carefully controlled. The amine is soluble in the organic layer at high pH (as a freebase) and in the aqueous layer at low pH (as a protonated salt).

    • Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 12) before extracting the freebase and strongly acidic (pH < 2) before washing away neutral impurities.[6] Perform multiple extractions with smaller volumes of solvent for better recovery.

Section 3: Troubleshooting Guide - Product Analysis & Impurities

Q5: My ¹H NMR spectrum looks messy. How can I identify the key signals and impurities?

A "messy" spectrum usually contains signals from the product, unreacted starting materials, byproducts, and residual solvents. Knowing the expected chemical shifts is crucial for interpretation.

  • Authoritative Grounding: Comparing your spectrum to reference data and known impurity shifts is the standard method for identification.[7][8]

Compound TypeKey ProtonsExpected ¹H NMR Shift (ppm, in CDCl₃)Rationale
Product (Amine) Protons on phenyl ring~7.1 - 7.3Aromatic protons in a standard region.
-CH- group adjacent to N~2.8 - 3.2Deshielded by adjacent nitrogen and phenyl group.
-CH₂- group (benzyl)~2.5 - 2.9Benzylic protons adjacent to a chiral center.
Impurity (Ketone) -CH₂- group (benzyl)~3.6Strongly deshielded by adjacent carbonyl (C=O) group.[9]
Impurity (Alcohol) -CH- group adjacent to OH~3.7 - 4.0Deshielded by the hydroxyl group.
Solvent (DCM) CH₂Cl₂~5.3Common extraction solvent residue.[7]
Solvent (Methanol) CH₃OH~3.49Common reaction solvent residue.[7]

Reference data compiled from multiple sources.[7][8][9][10] Shifts can vary slightly based on solvent and concentration.

Q6: I see multiple peaks in my GC-MS analysis. How do I confirm which peak is my product?

GC-MS separates compounds by retention time and identifies them by their mass fragmentation pattern. The product, precursor, and byproducts will have distinct retention times and mass spectra.

  • Expertise & Experience: The product, 1-Phenyl-2-butanamine, is more polar than the starting ketone but less polar than the alcohol byproduct. Therefore, you can often predict the elution order on a standard non-polar column (like HP-5MS).[11] The mass spectrum is the ultimate confirmation.

CompoundKey m/z FragmentsInterpretation of Fragmentation
1-Phenyl-2-butanamine (Product) 149 (M⁺) , 120, 91 , 58M⁺ : Molecular ion. 91 : Tropylium ion (C₇H₇⁺), characteristic of a benzyl group. 58 : [CH(NH₂)CH₂CH₃]⁺ from alpha-cleavage, highly indicative of the amine structure.
1-Phenyl-2-butanone (Precursor) 148 (M⁺) , 105, 91 , 57M⁺ : Molecular ion. 91 : Tropylium ion. 57 : [C(=O)CH₂CH₃]⁺ from McLafferty rearrangement or alpha-cleavage.
1-Phenyl-2-butanol (Byproduct) 150 (M⁺), 121, 91 , 59M⁺ : Molecular ion. 91 : Tropylium ion. 59 : [CH(OH)CH₂CH₃]⁺ from alpha-cleavage.

This data is based on typical electron ionization (EI) fragmentation patterns. The base peak (most intense) is often m/z 91 for all three compounds, highlighting the need to examine the full spectrum.

Section 4: Protocols & Methodologies

Protocol 1: Reductive Amination using NaBH₃CN

This protocol is a representative example. Quantities and conditions should be optimized for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Phenyl-2-butanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol.[6] Stir until all solids are dissolved.

  • Reduction: Carefully add Sodium cyanoborohydride (NaBH₃CN) (approx. 0.6-0.8 eq) portion-wise to the solution. The mixture may bubble slightly.[6]

  • Reaction Monitoring: Seal the flask and stir at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS by taking small aliquots. The disappearance of the ketone spot/peak indicates completion.[6]

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing dilute hydrochloric acid to neutralize excess reducing agent and protonate the product amine.[6]

Protocol 2: Acid-Base Extraction and Purification

G

  • Remove Neutral Impurities: Transfer the acidified mixture to a separatory funnel. Extract the aqueous solution several times with an organic solvent like dichloromethane (DCM) or diethyl ether. Discard the organic layers, which contain unreacted ketone and other neutral impurities. The protonated amine product remains in the aqueous layer.[6]

  • Isolate Freebase: Cool the remaining aqueous layer in an ice bath. Slowly add a concentrated NaOH solution until the pH is >12. This deprotonates the amine, converting it to the freebase, which may appear as a cloudy oil.[6]

  • Extract Product: Extract the basic aqueous layer multiple times with DCM. The amine freebase will move into the organic layers.

  • Dry and Concentrate: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 1-Phenyl-2-butanamine freebase, typically as an oil.

  • Form Hydrochloride Salt: Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or isopropanol). Bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise until precipitation ceases.

  • Collect Product: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold, anhydrous ether, and dry in a vacuum oven. The melting point should be sharp, around 143-144 °C, if pure.[1][12]

Section 5: References

  • Filo. (2025, November 4). What the procedure with P2P and into methamphetamine. Retrieved from [Link]

  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-N-[(1S)-1-phenylethyl]-2-butanamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20735-15-3, this compound. Retrieved from [Link]

  • The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of MDP2P With Al HG + Nitromethane. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

  • Fandom. (n.d.). Phenylacetone. Breaking Bad Wiki. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 28). CAS#:20735-15-3 | this compound (1:1). Retrieved from [Link]

  • RSC Publishing. (2020, November 10). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

  • Study.com. (n.d.). How to prepare 1-phenyl-2-butanone, C_6H_5CH_2COCH_2CH_3, from benzyl bromide, C_6H_5CH_2Br?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Retrieved from [Link]

  • Wiley Online Library. (2022, July 19). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night Time Economy (NTE) setting. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • DEA. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenylbutan-2-amine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 14). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by.... Retrieved from [Link]

  • American Chemical Society. (2026, January 1). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amine. Retrieved from [Link]

Sources

storage conditions to prevent 1-Phenyl-2-butanamine hydrochloride degradation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-Phenyl-2-butanamine Hydrochloride

A Guide to Ensuring Compound Stability and Experimental Integrity

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper storage and handling of this compound, ensuring its stability and the reproducibility of your experimental results. Degradation can compromise sample purity, leading to inaccurate data and unforeseen side effects in downstream applications. This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for resolving specific stability issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at -20°C (-4°F) . It must be kept in a tightly sealed container to prevent moisture absorption, as amine salts can be hygroscopic.[1] The storage area should be dry and well-ventilated.[2][3] To prevent potential photolytic degradation, it is best practice to store the vial in the dark, for example, by using an amber vial or placing it inside a cabinet or secondary container.[2][3]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.

  • Short-Term Storage (<24 hours): Aqueous solutions can be stored at 2-8°C.[2]

  • Long-Term Storage: For storage lasting weeks or months, it is highly recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for maximum stability, at -80°C.[2]

When preparing aqueous solutions, be mindful of pH. The compound is most stable in a slightly acidic to neutral pH range. At pH < 3, it may be susceptible to hydrolysis, while at pH > 8, the free base can precipitate out of the solution.[4]

Q3: What are the primary degradation pathways I should be aware of?

As an amine hydrochloride, the compound is primarily vulnerable to three main degradation pathways:

  • Hydrolysis: In the presence of moisture, the hydrochloride salt can undergo hydrolysis. This process can be accelerated by elevated temperatures and non-neutral pH.[2][4]

  • Oxidation: The amine group and the phenyl ring can be susceptible to oxidation, especially when exposed to air (oxygen) over long periods or in the presence of oxidizing agents.[5] Storing under an inert atmosphere (e.g., Argon, Nitrogen) can mitigate this.[2]

  • Photolytic Degradation: Exposure to UV or direct sunlight can provide the energy to initiate degradation reactions.[2][6]

Q4: What are the visible signs of degradation of the solid compound?

You should suspect degradation if you observe any changes in the physical appearance of the solid material. Key indicators include:

  • Discoloration: A change from a white or off-white powder to yellow or brown.

  • Clumping or Caking: This suggests moisture absorption, which can be a precursor to hydrolysis.[2]

If you observe these signs, it is strongly recommended to verify the compound's purity using an appropriate analytical method (e.g., HPLC, melting point) before use.[2]

Q5: What materials or chemicals are incompatible with this compound?

To prevent vigorous and potentially hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[2][7] Strong bases will deprotonate the amine hydrochloride to form the free base, which has different physical and chemical properties and may be less stable.

Recommended Storage Protocols & Data Summary

Following standardized protocols is critical for maintaining the long-term integrity of your compound.

Experimental Protocol 1: Long-Term Storage of Solid Compound
  • Container Selection: Use a tightly-sealed, high-quality glass vial (amber glass is preferred to protect from light).

  • Atmosphere Control: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace air and moisture. This minimizes the risk of oxidation and hydrolysis.

  • Sealing: Ensure the cap is securely tightened. For extra protection, consider using a cap with a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed vial in a freezer at -20°C for long-term storage.

Data Summary Table: Recommended Storage Conditions
ParameterSolid CompoundAqueous/Organic SolutionRationale
Temperature -20°C (Long-term)2-8°C (<24h); -20°C to -80°C (Long-term)[2]Minimizes thermal degradation and slows hydrolysis rate.
Atmosphere Dry, Inert Gas (Argon, N₂)[2]Store in tightly sealed vials.Prevents moisture absorption (hydrolysis) and oxidation.[1][2][5]
Light Exposure Store in Dark (Amber Vial)[2][3]Store in Dark (Amber Vial)[2]Prevents potential photolytic degradation.[6]
Container Tightly-sealed glass vial.[3]Tightly-sealed glass or HDPE vial.[1]Prevents contamination and exposure to air/moisture.
pH (Aqueous) N/ABuffer between pH 4-6 for optimal stability.[4]Avoids acid-catalyzed hydrolysis (pH < 3) or free base precipitation (pH > 8).[4]

Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving issues that may arise from compound degradation.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: The compound (either solid or in a stock solution) may have degraded, leading to lower-than-expected potency or the presence of impurities that interfere with your assay.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Immediately prepare a fresh stock solution from a solid sample that has been stored correctly. Do not use old stock solutions for critical experiments.[2]

    • Verify Solid Integrity: Examine the solid material for any visual signs of degradation (see FAQ Q4).

    • Run a Control: Compare results from the newly prepared solution against a previously validated batch or standard, if available.

    • Analytical Verification: If problems persist, the purity of the solid material should be confirmed by an analytical method such as HPLC, LC-MS, or melting point determination.

Issue 2: Precipitate Forms in a Refrigerated Aqueous Stock Solution
  • Possible Cause: This is often due to the compound's lower solubility at reduced temperatures rather than degradation.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to room temperature or briefly in a 37°C water bath.

    • Sonication: Gently sonicate the vial for a few minutes to aid in redissolution.

    • Visual Confirmation: Ensure all precipitate has redissolved before using the solution. If it does not redissolve, a fresh solution should be prepared.[2]

Logical Workflow for Troubleshooting Degradation

The following diagram outlines a step-by-step process for identifying and addressing potential compound stability issues.

G start Inconsistent Experimental Results Observed check_solution Is the stock solution freshly prepared? start->check_solution prep_fresh Action: Prepare a fresh stock solution from solid. Re-run experiment. check_solution->prep_fresh No check_solid Examine the solid compound. Are there signs of degradation (color change, clumping)? check_solution->check_solid Yes prep_fresh->check_solid solid_ok Solid appears normal. Consider other experimental variables. check_solid->solid_ok No solid_bad Action: Confirm purity of solid via analytical methods (e.g., HPLC). Use a new, unopened container if available. check_solid->solid_bad Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

Understanding the chemical structure helps predict how the molecule might degrade. The diagram below illustrates potential (hypothesized) degradation points on the 1-Phenyl-2-butanamine molecule under common stress conditions.

G cluster_0 1-Phenyl-2-butanamine cluster_1 Stress Conditions & Potential Degradation mol Structure: C₆H₅-CH₂-CH(NH₂)-CH₂-CH₃ hydrolysis Hydrolysis (H₂O) p1 Amine Group (-NH₂) (e.g., deamination) hydrolysis->p1 affects oxidation Oxidation ([O]) oxidation->p1 affects p2 Phenyl Ring (e.g., hydroxylation) oxidation->p2 affects photolysis Photolysis (hν) p3 Alkyl Chain (e.g., bond cleavage) photolysis->p3 may affect

Caption: Potential sites of degradation on the 1-Phenyl-2-butanamine molecule.

References

  • Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
  • Benchchem. (n.d.). This compound | 20735-15-3.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link].

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from [Link].

  • Shibaura Institute of Technology. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Retrieved from [Link].

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Technical Support Center: Synthesis of Sterically Hindered Phenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of sterically hindered phenanthrenes. The construction of the phenanthrene core, a vital motif in materials science and medicinal chemistry, becomes exceptionally challenging when bulky substituents impede the necessary bond-forming reactions, particularly in the sterically crowded "bay region" (the C4 and C5 positions). This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complex synthetic landscapes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of sterically hindered phenanthrenes, offering causative explanations and actionable solutions.

Question 1: My Mallory photocyclization of a 1,2-diaryl-ethylene (stilbene) precursor is giving very low yields or failing entirely when targeting a 4,5-disubstituted phenanthrene. What is the underlying issue?

Answer: The Mallory reaction is a powerful tool for phenanthrene synthesis, proceeding via photochemical intramolecular cyclization of a stilbene to a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product.[1] The primary issue with sterically demanding targets, such as those with substituents at the 4 and 5 positions, is severe steric clash in the crucial dihydrophenanthrene intermediate.

  • Causality: For the cyclization to occur, the two aryl rings of the cis-stilbene must come into close proximity. When bulky groups are destined for the bay region, they create significant non-bonded interactions (steric strain) in the puckered dihydrophenanthrene. This strain can raise the energy barrier for cyclization, favoring the reverse reaction back to the cis-stilbene, or prevent the necessary final oxidation/aromatization step, leading to decomposition or reversion.[1][2] Furthermore, steric effects from substituents can influence the regioselectivity of the cyclization, leading to mixtures of isomers if multiple cyclization pathways are possible.[1][3]

  • Troubleshooting Protocol:

    • Confirm cis-Isomer Presence: The photocyclization only proceeds from the cis-stilbene isomer. Ensure your irradiation conditions also facilitate the necessary trans-to-cis isomerization or start with the pure cis-isomer.

    • Optimize Oxidant: The choice and concentration of the oxidant are critical. While atmospheric oxygen can work, it is often inefficient.[1] Iodine (I₂) is a classic and effective catalyst/oxidant for this step.[4][5] If standard conditions fail, consider alternative hydrogen acceptors.

    • Increase Dilution: The Mallory reaction is often limited by a competitive intermolecular [2+2] cycloaddition that leads to dimerization.[6] Performing the reaction at very high dilution (~10⁻³ to 10⁻⁵ M) can significantly suppress this side reaction and favor the desired intramolecular pathway.

    • Solvent & Temperature Screening: While less common, exploring different solvents can influence the stability of the intermediate. Low-temperature conditions may help stabilize the dihydrophenanthrene intermediate, but this is highly system-dependent.

    • Consider an Alternative Route: If optimization fails, the steric barrier may be too high for the Mallory reaction. A transition-metal-catalyzed approach may be more suitable as it proceeds through a different mechanistic pathway that can be less sensitive to this specific type of steric clash.[7][8]

Question 2: I am attempting a classical synthesis like the Bardhan-Sengupta or Haworth method with a bulky precursor, but the final intramolecular cyclization step is failing. Why?

Answer: Classical methods like the Bardhan-Sengupta and Haworth syntheses typically rely on an intramolecular Friedel-Crafts-type acylation or alkylation to form the final ring.[9][10] These reactions are highly sensitive to steric hindrance.

  • Causality: The key cyclization step involves an electrophilic attack of a side chain onto an existing aromatic ring. If a bulky substituent is present on either the attacking group or the aromatic ring near the site of cyclization, it will sterically block the required approach trajectory for the C-C bond formation. This significantly increases the activation energy, slowing the reaction to a halt or causing side reactions (like elimination or polymerization) to dominate under the harsh acidic conditions (e.g., P₂O₅, conc. H₂SO₄, AlCl₃) typically employed.[9][11]

  • Troubleshooting & Strategic Pivot:

    • Stronger Acid Systems: You can attempt to force the reaction using stronger acid catalysts, such as triflic acid (TfOH). However, this increases the risk of charring, decomposition, or undesired rearrangements.[12]

    • Strategic Pivot to Modern Methods: For such substrates, it is often more efficient to abandon the classical route in favor of modern transition-metal-catalyzed or acid-catalyzed annulation strategies. These methods are explicitly designed to handle substrates that are recalcitrant to classical conditions.[8][12][13] For example, a PtCl₂-catalyzed cycloisomerization of a 2-alkynylbiphenyl derivative offers a much milder and more effective pathway.[13]

Question 3: My transition-metal-catalyzed cyclization of a substituted 2-alkynylbiphenyl is giving low yields and significant amounts of fluorene byproducts. How can I optimize this reaction?

Answer: This is a common issue when synthesizing phenanthrenes from 2-alkynylbiphenyl precursors. The reaction involves the activation of the alkyne by a carbophilic (alkyne-loving) metal catalyst (like Pt, Au, Ga, or In), followed by an intramolecular electrophilic attack (carbocyclization) by the adjacent aryl ring.[13][14] Steric hindrance can disfavor this cyclization, and catalyst choice can dictate the reaction pathway.

  • Causality: The desired 6-endo-dig cyclization to form the phenanthrene core competes with an alternative 5-exo-dig pathway that can lead to fluorene derivatives, especially with certain catalysts like InCl₃ or AgOTf.[7] Steric hindrance on the biphenyl backbone can lower the nucleophilicity of the arene ring or prevent it from adopting the necessary conformation for the 6-membered ring closure, making the fluorene pathway more competitive.[7]

  • Troubleshooting & Optimization: The key is to screen catalysts and conditions to find the optimal balance that favors the desired 6-endo-dig pathway. Platinum and gold salts are often the most effective.[7][13]

    Table 1: Catalyst Screening for Cyclization of 2-Alkynylbiphenyls

    Catalyst Typical Loading (mol%) Solvent Temperature (°C) Expected Outcome & Comments
    PtCl₂ 5 - 15 Toluene 80 - 110 Often the most efficient and selective for phenanthrene formation. Considered the gold standard starting point.[7][13]
    AuCl / AuCl₃ 5 Toluene 80 - 100 Good carbophilicity, but can sometimes yield mixtures of phenanthrene and fluorene byproducts.[7]
    GaCl₃ 10 Toluene 80 - 100 Can be effective for some substrates where Pt or Au catalysts show low conversion.[13]
    InCl₃ 5 Toluene 80 - 100 Often favors the 5-exo-dig pathway, leading primarily to fluorene byproducts. Generally avoided for phenanthrene synthesis.[7]

    | AgOTf | 5 - 10 | Toluene | 80 - 100 | Similar to InCl₃, tends to produce fluorenes as the major product.[7] |

    Experimental Protocol: General Procedure for PtCl₂-Catalyzed Cyclization

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-alkynylbiphenyl substrate (1.0 equiv).

    • Add anhydrous toluene (to achieve a concentration of ~0.1 M).

    • Add PtCl₂ (0.05 - 0.15 equiv).

    • Seal the tube and heat the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, filter through a pad of celite or silica gel to remove the catalyst, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding sterically hindered phenanthrene synthesis.

Question 1: What is the "bay region" of phenanthrene, and why is substitution there so challenging?

Answer: The "bay region" refers to the sterically crowded concave area between the C4 and C5 positions of the phenanthrene core. When substituents larger than hydrogen occupy these positions, their electron clouds repel each other, creating significant van der Waals strain. To alleviate this strain, the entire polycyclic aromatic system must distort from its natural planar geometry, adopting a twisted or helical conformation.[15][16] This distortion comes at a high energetic cost, making the synthesis of such molecules thermodynamically unfavorable and mechanistically difficult.[15]

Question 2: I am designing a synthesis for a novel, highly substituted phenanthrene. How should I choose the best overall strategy from the beginning?

Answer: Choosing the right strategy upfront can save significant time and resources. The optimal choice depends on the location and bulk of the substituents. The following logical workflow can guide your decision.

Synthesis_Strategy_Workflow A 1. Define Target Structure B 2. Assess Steric Hindrance A->B C Substituents Outside Bay Region (e.g., C1, C2, C3, C6, C7, C8) B->C Low to Moderate D Substituents in Bay Region (C4 and/or C5) B->D High to Severe E 3a. Select Method for Less Hindered Systems C->E F 3b. Select Method for Hindered Systems D->F G Optimized Mallory Reaction (Photochemical) E->G H Pt/Au-Catalyzed Cyclization of 2-Alkynylbiphenyls E->H J Pschorr or Bardhan-Sengupta (Classical, check limitations) E->J F->H I Acid-Catalyzed Bisannulation of Benzenediacetaldehyde with Alkynes F->I Especially for 4,5-diaryl or 3,4,5,6-tetrasubstituted K 4. Final Method Selection & Optimization G->K H->K I->K J->K

Caption: Decision workflow for selecting a phenanthrene synthesis strategy.

Key Considerations:

  • For moderate hindrance (substituents not in the bay region): Optimized Mallory photocyclization or transition-metal-catalyzed methods are excellent choices.[1][13]

  • For severe bay-region hindrance (e.g., 4,5-diaryl): Classical methods will likely fail. Your best options are modern, specialized methods. The acid-catalyzed bisannulation reaction developed by Itami and co-workers is particularly powerful for constructing highly congested phenanthrenes.[12][15][17]

Question 3: What is the mechanistic principle behind using strong Lewis acids or transition metals to overcome steric barriers?

Answer: These two classes of catalysts overcome steric hindrance through fundamentally different mechanisms.

  • Strong Lewis/Brønsted Acids (e.g., B(C₆F₅)₃, TfOH): These catalysts function by aggressively activating a functional group (like an aldehyde or alkyne) towards nucleophilic attack.[12] In the context of the bisannulation reaction, the acid coordinates to the aldehyde, making it a highly potent electrophile. This enhanced reactivity provides a strong thermodynamic driving force that can overcome the high activation energy associated with forming a sterically congested C-C bond. Essentially, the reaction is "forced" to proceed despite the steric penalty.[12]

  • Transition Metals (e.g., PtCl₂, AuCl₃): These catalysts, particularly soft, π-acidic metals, provide an entirely new, lower-energy reaction pathway.[13] In the cycloisomerization of 2-alkynylbiphenyls, the metal catalyst coordinates to the alkyne's π-system. This coordination polarizes the alkyne, making it susceptible to intramolecular attack by the neighboring arene ring—a process that would not occur without the catalyst.[7][14] This catalyzed pathway has a much lower activation barrier than an uncatalyzed thermal cyclization, allowing the reaction to proceed under milder conditions where the steric hindrance can be more easily overcome.

Pt_Catalyzed_Mechanism sub 2-Alkynylbiphenyl Substrate complex π-Alkyne Complex Pt coordinates to alkyne sub->complex cat PtCl₂ Catalyst cat->complex attack Intramolecular Attack Arene attacks activated alkyne (Rate-limiting step affected by sterics) complex->attack 6-endo-dig inter η²-Metal Intermediate New C-C bond formed attack->inter arom Aromatization Catalyst is regenerated inter->arom prod Phenanthrene Product arom->prod

Caption: Simplified mechanism of Pt-catalyzed phenanthrene synthesis.

Question 4: What are the best conditions for synthesizing extremely hindered 3,4,5,6-tetrasubstituted phenanthrenes?

Answer: For these exceptionally challenging targets, the state-of-the-art method is the acid-catalyzed bisannulation using internal alkynes.[12] Traditional methods are not viable for this transformation. Research has shown that a highly acidic and specialized solvent system is required.

Table 2: Optimized Conditions for Severely Hindered Phenanthrene Synthesis via Bisannulation

Substrate Catalyst Solvent System Temperature Typical Yield Reference

| 1,4-Benzenediacetaldehyde + Diphenylacetylene | 150 mol% TfOH | CF₃Ph / HFIP (10:1) | -30 °C | 41% |[12] |

  • Causality for Conditions:

    • TfOH (Triflic Acid): A superacid is required to protonate the internal alkyne sufficiently and drive the cascade annulation forward against the immense steric strain of forming the tetrasubstituted core.

    • HFIP (Hexafluoroisopropanol): This highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvent helps to stabilize the cationic intermediates generated during the reaction cascade, preventing side reactions and decomposition.

    • Low Temperature (-30 °C): The reaction is highly exothermic and the intermediates are reactive. Low temperatures are crucial to control the reaction rate and improve selectivity.

References

  • Miyamoto, K., et al. (2019). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science. Available at: [Link]

  • Fürstner, A., et al. (2004). Synthesis of phenanthrenes and polycyclic heteroarenes by transition-metal catalyzed cycloisomerization reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Kwon, Y., et al. (2014). Platinum-Catalyzed Synthesis of Substituted Phenanthrenes from Biphenyl Propargyl Alcohols via a Carbene Intermediate. Organic Letters. Available at: [Link]

  • Fürstner, A., et al. (2002). Flexible Synthesis of Phenanthrenes by a PtCl2-Catalyzed Cycloisomerization Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Saha, et al. (N.D.). PAH: Anthracene and phenanthrene. Study Guide to Organic Chemistry, Volume 5. Available at: [Link]

  • The Royal Society of Chemistry. (2019). A challenging synthesis. ChemSci Pick of the Week. Available at: [Link]

  • Itami, K., et al. (2019). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. RSC Publishing. Available at: [Link]

  • Various Authors. (2020). Synthetic strategies leading to phenanthrenes. ResearchGate. Available at: [Link]

  • Wikipedia. (N.D.). Mallory reaction. Available at: [Link]

  • Fürstner, A. (2004). Synthesis of Phenanthrenes and Polycyclic Heteroarenes by Transition-Metal Catalyzed Cycloisomerization Reactions. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2014). Platinum-Catalyzed Synthesis of Substituted Phenanthrenes from Biphenyl Propargyl Alcohols via a Carbene Intermediate. ACS Publications. Available at: [Link]

  • Echavarren, A. M., et al. (2023). Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain. National Institutes of Health. Available at: [Link]

  • Química Orgánica. (N.D.). Phenanthrene synthesis. Available at: [Link]

  • Pharmaguideline. (N.D.). Polynuclear Hydrocarbons: Synthesis and Reactions. Available at: [Link]

  • Slideshare. (N.D.). Phenanthrene, Haworth Synthesis, Chemical Properties .pptx. Available at: [Link]

  • Pittelkow, M. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. National Institutes of Health. Available at: [Link]

  • Name-Reaction.com. (N.D.). Pschorr Reaction. Available at: [Link]

  • Synfacts. (2019). Renewing the Synthesis of Sterically Hindered Phenanthrenes. Sci-Hub. Available at: [Link]

  • Organic-Chemistry.org. (N.D.). Pschorr Reaction. Available at: [Link]

  • Gyan Sanchay. (N.D.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Available at: [Link]

  • Pal, M. (2015). A Tribute to Bardhan and Sengupta. Indian Academy of Sciences. Available at: [Link]

  • Pittelkow, M. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules. Available at: [Link]

  • Alabugin, I. V. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI. Available at: [Link]

  • Wikipedia. (N.D.). Pschorr cyclization. Available at: [Link]

  • Chatterjee, A., et al. (1967). A Note on Bardhan-Sengupta Synthesis. Zenodo. Available at: [Link]

  • Li, T. (2023). Cascade Synthesis of Phenanthrenes under Photoirradiation. ResearchGate. Available at: [Link]

  • Li, T., et al. (2023). Cascade Synthesis of Phenanthrenes under Photoirradiation. ACS Publications. Available at: [Link]

  • Li, T., et al. (2023). Cascade Synthesis of Phenanthrenes under Photoirradiation. PubMed. Available at: [Link]

  • Filo. (N.D.). Outline the Bardhan-Sengupta synthesis of phenanthrene. Available at: [Link]

  • ResearchGate. (N.D.). Bardhan-Sengupta phenanthrene synthesis. Available at: [Link]

  • Mallory, F. B., et al. (1964). Photochemistry of Stilbenes. III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (N.D.). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Pschorr Reaction. Available at: [Link]

  • Mallory, F. B., & Mallory, C. W. (1966). Photochemistry of stilbenes. VI. Steric effects on the photocyclizations of some m-substituted stilbenes. Journal of the American Chemical Society. Available at: [Link]

  • Jeelani, I. (2019). How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • Bartle, K. D., et al. (1969). Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

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Technical Support Center: Stereochemical Control in the Synthesis of 1-Phenyl-2-butanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of reaction conditions on the stereochemistry of 1-Phenyl-2-butanamine. As a key chiral building block, controlling its stereochemistry is paramount for ensuring efficacy and safety in pharmaceutical applications. This document is designed to explain the causality behind experimental choices and provide actionable protocols to overcome common challenges in the lab.

Section 1: Fundamental Concepts & Frequently Asked Questions (FAQs)

This section addresses the core principles and common queries related to achieving high stereoselectivity in 1-Phenyl-2-butanamine synthesis.

Q1: Why is controlling the stereochemistry of 1-Phenyl-2-butanamine so critical?

1-Phenyl-2-butanamine possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-1-phenyl-2-butanamine and (R)-1-phenyl-2-butanamine.[1] In drug development, enantiomers of a chiral molecule often exhibit significantly different pharmacological activities, metabolic pathways, and toxicities. This is because biological targets like enzymes and receptors are themselves chiral and interact stereoselectively with drug molecules.[1] Therefore, producing a single, desired enantiomer (an enantiopure compound) is often a regulatory requirement and essential for developing a safe and effective active pharmaceutical ingredient (API).[2]

Q2: What are the primary synthetic strategies to control the stereochemistry of 1-Phenyl-2-butanamine?

There are three main approaches to stereoselectively synthesize 1-Phenyl-2-butanamine:

  • Biocatalytic Asymmetric Synthesis: This modern approach uses enzymes, most notably transaminases (TAs), to convert a prochiral ketone (1-phenyl-2-butanone) directly into a single enantiomer of the amine.[3][4] This method is highly selective, operates under mild conditions, and is environmentally friendly.[4]

  • Chemo-catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst, often a metal complex with a chiral ligand (e.g., Ru, Pd, Rh), to influence the stereochemical outcome of a reaction, such as the asymmetric hydrogenation or amination of a precursor.[5][6]

  • Use of Chiral Auxiliaries: In this classic method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral 1-phenylethylamine (α-PEA) is a common auxiliary for such transformations.[7]

Synthetic_Pathways cluster_0 Starting Material cluster_1 Stereoselective Methods cluster_2 Target Enantiomers Prochiral_Ketone 1-Phenyl-2-butanone Biocatalysis Biocatalysis (e.g., Transaminase) Prochiral_Ketone->Biocatalysis (S)- or (R)-TA Chemocatalysis Asymmetric Catalysis (Chiral Ligand + Metal) Prochiral_Ketone->Chemocatalysis Asym. Hydrogenation/ Reductive Amination Chiral_Auxiliary Chiral Auxiliary Method Prochiral_Ketone->Chiral_Auxiliary Imine Formation S_Amine (S)-1-Phenyl-2-butanamine Biocatalysis->S_Amine R_Amine (R)-1-Phenyl-2-butanamine Biocatalysis->R_Amine Chemocatalysis->S_Amine Chemocatalysis->R_Amine Chiral_Auxiliary->S_Amine Chiral_Auxiliary->R_Amine

Caption: Key stereoselective pathways to 1-Phenyl-2-butanamine.

Section 2: Troubleshooting Guide - Impact of Reaction Conditions

This section is formatted as a troubleshooting guide to address specific issues encountered during experiments.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

"My reaction is producing a nearly racemic mixture or shows poor stereoselectivity. What are the likely causes and solutions?"

Low stereoselectivity is a common issue that can often be traced to suboptimal reaction conditions.

Why it matters: Temperature directly impacts the activation energy barrier between competing diastereomeric transition states. Lowering the temperature often increases the energy difference between these transition states, amplifying the preference for the lower-energy pathway and thus enhancing stereoselectivity.[8] Conversely, in enzymatic reactions, temperatures outside the optimal range can reduce catalytic performance or lead to denaturation.[3][9]

Solutions:

  • For chemical catalysis: Systematically lower the reaction temperature. Run trials at 0 °C, -25 °C, and even -78 °C. While this may slow the reaction rate, the improvement in selectivity can be significant.[10]

  • For biocatalysis: Determine the optimal temperature for your specific enzyme. For many transaminases, this is between 30-45 °C.[3][9] Operating above or below this range can drastically reduce both activity and selectivity.

Why it matters: The solvent can preferentially stabilize one transition state over another. Polar solvents may favor different reaction pathways than non-polar solvents.[8] In reactions involving imine intermediates, protic solvents like methanol can sometimes promote in situ cis/trans isomerization, which can erode the diastereomeric ratio of the final product.[11]

Solutions:

  • Screen Solvents: Test a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Dichloromethane).

  • Consider Solvent Effects on Conformation: Computational studies have shown that solvents influence the conformational preferences of phenethylamines, which can impact their interaction with a catalyst or reagent.[12] An aprotic solvent is often a safer starting point for reactions sensitive to imine isomerization.[11]

Why it matters: The choice of catalyst, ligand, or reagent is fundamental to the stereochemical outcome. For instance, in reductive amination, the steric bulk of the reducing agent can influence the direction of hydride attack. In biocatalysis, the specific transaminase enzyme chosen will determine whether the (S) or (R) amine is produced.[2]

Solutions:

  • Ligand Modification: In chemo-catalysis, subtle changes to the chiral ligand's structure (e.g., altering steric bulk) can dramatically impact enantioselectivity.[5]

  • Enzyme Selection: Screen a panel of transaminases. Commercially available kits often provide a variety of (S)-selective and (R)-selective enzymes to find the best catalyst for your substrate.[4][13]

ConditionGeneral Impact on StereoselectivityRecommended Action
Temperature Lower temperature often increases selectivity in chemical reactions.[8] Enzymes have an optimal range.[3]Decrease temperature for chemical reactions; optimize within 30-45°C for most TAs.
Solvent Polarity Can stabilize different transition states. Protic solvents may cause unwanted isomerization.[11]Screen a range of aprotic solvents (e.g., THF, Toluene, DCM).
pH (Biocatalysis) Critical for enzyme activity and stability; affects charge states in the active site.[3]Optimize pH, typically between 7.5 and 8.5 for transaminases.
Amine Donor (Biocatalysis) High excess is needed to shift the reaction equilibrium towards product formation.[9]Use a large excess (e.g., 10-20 fold) of an inexpensive amine donor like isopropylamine.[4]
Problem 2: Low Reaction Conversion or Yield

"I'm achieving high stereoselectivity, but the reaction yield is unacceptably low. What should I investigate?"

Low yield in a stereoselective reaction can be due to catalyst inhibition, unfavorable equilibrium, or competing side reactions.

Caption: Troubleshooting flowchart for low reaction yield.

Why it matters: Transaminase reactions are often equilibrium-limited. The pyruvate by-product generated from the common amine donor L-alanine can be converted back to alanine by the enzyme, leading to a reverse reaction that consumes your desired amine product.

Solutions:

  • Use a High Excess of Amine Donor: Employing a large excess (10-20 fold) of the amine donor can effectively push the equilibrium towards the product side.[9] Isopropylamine is an excellent choice as its ketone by-product (acetone) is volatile and does not typically inhibit the enzyme.[4]

  • By-product Removal System: Couple the reaction with a secondary enzyme, such as a pyruvate decarboxylase (PDC), which irreversibly converts the pyruvate by-product into acetaldehyde and CO2.[9] This effectively pulls the equilibrium towards the desired amine product, dramatically enhancing yield.[9]

Why it matters: Both chemical and biological catalysts are sensitive to impurities and conditions. Lewis basic amines can coordinate to metal centers in chemo-catalysts, leading to deactivation.[14] Enzymes can be inhibited by substrates, products, or solvent components.

Solutions:

  • Ensure Inert Conditions: For many organometallic catalysts, reactions must be run under an inert atmosphere (N2 or Ar) with anhydrous solvents to prevent deactivation by oxygen or water.

  • Substrate/Product Inhibition: In biocatalysis, high concentrations of the ketone substrate or amine product can sometimes inhibit the enzyme. Consider a fed-batch approach where the substrate is added gradually to maintain a low, steady concentration.

Section 3: Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-Phenyl-2-butanamine via Transaminase

This protocol describes a typical batch reaction using a commercially available (S)-selective transaminase.

Materials:

  • (S)-selective transaminase (e.g., from a screening kit)

  • 1-Phenyl-2-butanone (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • DMSO (co-solvent)

  • Reaction vessel (e.g., 50 mL flask)

Procedure:

  • Enzyme Solution Preparation: In the reaction vessel, prepare a solution by dissolving the transaminase enzyme and PLP (to a final concentration of ~1 mM) in the potassium phosphate buffer.

  • Substrate Addition: Add 1-phenyl-2-butanone. If solubility is an issue, a co-solvent like DMSO (up to 10% v/v) can be used. A typical substrate concentration is 10-50 mM.

  • Initiate Reaction: Add a 10-fold molar excess of isopropylamine to the vessel.

  • Incubation: Seal the vessel and place it in an incubator shaker set to 30 °C and 200 rpm.[2]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction reaches completion (or equilibrium), quench it by adding an equal volume of a solvent like ethyl acetate. Adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the amine is in its free base form. Extract the product into the organic layer, dry with Na2SO4, and concentrate under reduced pressure.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Instrumentation & Column:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® IE (amylose-based) are highly effective for resolving chiral amines.[15]

Procedure:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the 1-Phenyl-2-butanamine product in the mobile phase. In some cases, derivatization of the amine (e.g., with NBD-Cl) may be necessary to improve detection and resolution.[15]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Room temperature

    • Detection Wavelength: ~254 nm

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References
  • Romero-Fernandez, M., & Paradisi, F. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem, 23(8). Available at: [Link][2]

  • Harada, K., & Okawara, T. (1973). Asymmetric Amination I. Asymmetric Synthesis of Aspartic Acid and Evaluation of Optical Yield in the Addition of Chiral Phenethylamine to a, f3-Unsaturated Esters. Bulletin of the Chemical Society of Japan, 46(6), 191-193. Available at: [Link][8]

  • ResearchGate. (n.d.). Stereospecific synthesis of amphetamines. Request PDF. Available at: [Link][16]

  • Meudt, A. (2008). Process for the synthesis of amphetamine derivatives. Available at: [17]

  • Dal Cason, T. A. (2010). Review: Synthetic Methods for Amphetamine. Forensic Science International. Available at: [Link][18]

  • Miller, R. B. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168. Available at: [Link][19]

  • Meudt, A., et al. (2015). Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds. Google Patents. Available at: [20]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link][3]

  • Bagar, T., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(70), 42931-42938. Available at: [Link][4]

  • Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(23), 4253. Available at: [Link][9]

  • precisionFDA. (n.d.). 1-PHENYL-2-BUTANAMINE HYDROCHLORIDE. Available at: [Link][21]

  • Nagy, P. I., et al. (1997). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society, 119(42), 10245-10253. Available at: [Link][12]

  • Diez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 123. Available at: [Link][22]

  • Sgrignoli, A. R., & Sammakia, T. (2013). An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 9, 2103-2112. Available at: [Link][11]

  • Młynarski, J., & Paradowska, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link][7]

  • Lee, K. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Available at: [Link][15]

  • ResearchGate. (n.d.). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Available at: [Link][23]

  • Voss, C. V., & Kara, S. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6127-6152. Available at: [Link][13]

  • Zhou, J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link][6]

  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Effects Tuning the Catalytic Reactivity of Prolinamides in Asymmetric Aldol Reactions. Request PDF. Available at: [Link][24]

  • Liu, G., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Journal of the American Chemical Society. Available at: [Link][14]

  • ResearchGate. (n.d.). Enzyme directed diastereoselectivity in chemical reductions: studies towards the preparation of all four isomers of 1-phenyl-1,3-butanediol. Request PDF. Available at: [Link][25]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link][26]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Available at: [Link][27]

  • Wang, X., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 19(1), 136-140. Available at: [Link][10]

  • Ahmad, K., et al. (2004). Enzyme directed diastereoselectivity in chemical reductions: studies towards the preparation of all four isomers of 1-phenyl-1,3-butanediol. Tetrahedron: Asymmetry, 15(11), 1685-1692. Available at: [Link][28]

  • Liu, G., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link][29]

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Validation & Comparative

A Comparative Analysis of 1-Phenyl-2-butanamine and Amphetamine for the Research Community

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-Phenyl-2-butanamine and the well-characterized psychostimulant, amphetamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, pharmacological mechanisms, and key experimental data that differentiate these two phenethylamine analogs. Our objective is to furnish a scientifically rigorous resource that informs future research and development by highlighting both the similarities and the critical distinctions between these compounds.

Introduction: Structural Analogs with Divergent Profiles

1-Phenyl-2-butanamine, also known as α-ethylphenethylamine, is a structural analog of amphetamine. Both molecules share the core phenethylamine backbone, which is fundamental to their interaction with monoamine transporters in the central nervous system (CNS). The primary structural difference lies in the alkyl substituent at the alpha (α) position of the ethylamine side chain. Whereas amphetamine possesses a methyl group (α-methylphenethylamine), 1-Phenyl-2-butanamine features an ethyl group. This seemingly minor alteration in molecular architecture gives rise to notable differences in their pharmacological profiles, particularly concerning their potency and selectivity for different monoamine transporters.

Amphetamine, a well-established CNS stimulant, has a long history of clinical use for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its therapeutic effects and abuse potential are extensively documented. 1-Phenyl-2-butanamine, by contrast, is primarily a compound for biochemical research and is less characterized.[2][3] This guide aims to bridge this knowledge gap by presenting a side-by-side comparison based on available experimental data.

Comparative Physicochemical Properties

A foundational comparison begins with the basic physicochemical properties of each molecule. These characteristics influence their solubility, absorption, and ability to cross the blood-brain barrier.

Property1-Phenyl-2-butanamineAmphetamine
IUPAC Name 1-phenylbutan-2-amine[4][5]1-phenylpropan-2-amine[4]
Synonyms α-Ethylphenethylamine, Phenylisobutylamine[6]α-Methylphenethylamine, Benzedrine
Molecular Formula C₁₀H₁₅N[5][6][7]C₉H₁₃N[4]
Molar Mass 149.23 g/mol (free base)[5][6][7]135.21 g/mol [4]
Structure Contains an ethyl group at the α-position.Contains a methyl group at the α-position.
Chirality Exists as (R)- and (S)-enantiomers.Exists as dextro- (d) and levo- (l) enantiomers.[4]

Mechanism of Action: A Tale of Two Transporters

Both 1-Phenyl-2-butanamine and amphetamine exert their stimulant effects by modulating the levels of catecholamine neurotransmitters—dopamine (DA) and norepinephrine (NE)—in the synaptic cleft. They achieve this primarily by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). However, the nature and potency of these interactions differ significantly.

Amphetamine is a potent substrate for both DAT and NET. Its mechanism is multifaceted and includes:

  • Competitive inhibition of reuptake: Amphetamine binds to DAT and NET, preventing the reuptake of DA and NE from the synapse.[1][8]

  • Induction of neurotransmitter efflux: Amphetamine is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines via interaction with Vesicular Monoamine Transporter 2 (VMAT2) and promotes the reverse transport (efflux) of DA and NE out of the neuron and into the synapse.[2][9]

  • Inhibition of monoamine oxidase (MAO): At higher concentrations, amphetamine can inhibit MAO, an enzyme responsible for the degradation of monoamines.[8]

The dextro-isomer of amphetamine (d-amphetamine) is generally considered to be more potent at the dopamine transporter, while the levo-isomer (l-amphetamine) has a relatively stronger effect on the norepinephrine transporter.

1-Phenyl-2-butanamine is also characterized as a norepinephrine-dopamine releasing agent (NDRA).[6] However, in vitro studies have indicated that it has a more pronounced potency at the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[2] This suggests a greater preference for inducing the release of norepinephrine over dopamine.[6] This altered selectivity profile is a direct consequence of the larger ethyl group at the α-position, which modifies the binding affinity and interaction with the transporter proteins.

While direct, quantitative comparative data for 1-Phenyl-2-butanamine is scarce, studies on its N-methylated analog, α-Ethyl-N-methylphenethylamine, provide valuable insight. The EC₅₀ values (the concentration required to elicit a half-maximal release of neurotransmitter) for this analog are reported as:

  • Norepinephrine release: 58 nM

  • Dopamine release: 179-225 nM

  • Serotonin release: 4,698 nM[10]

These data support the assertion that the α-ethyl substitution confers a preference for the norepinephrine transporter.

Experimental Protocol: In Vitro Monoamine Transporter Affinity Assay

To quantitatively assess the binding affinity of novel compounds like 1-Phenyl-2-butanamine for monoamine transporters, a competitive radioligand binding assay is a standard methodology.

Objective: To determine the inhibition constant (Ki) of a test compound at DAT, NET, and SERT.

Materials:

  • Rat brain tissue homogenates (striatum for DAT, frontal cortex for NET, brainstem for SERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT).

  • Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Test compound (1-Phenyl-2-butanamine) at various concentrations.

  • Scintillation counter and vials.

  • Buffer solutions.

Procedure:

  • Prepare membrane homogenates from the respective brain regions.

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • After incubation to equilibrium, rapidly filter the samples to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This protocol allows for a direct comparison of the binding affinities of 1-Phenyl-2-butanamine and amphetamine at the monoamine transporters.

G cluster_amphetamine Amphetamine cluster_pba 1-Phenyl-2-butanamine a_synapse Synaptic Cleft (Increased DA & NE) a_dat DAT a_synapse->a_dat Reuptake Block a_net NET a_synapse->a_net Reuptake Block a_neuron Presynaptic Neuron a_neuron->a_synapse Efflux a_vmat VMAT2 a_vesicle Vesicles a_vesicle->a_vmat Inhibition p_synapse Synaptic Cleft (Increased NE > DA) p_dat DAT p_synapse->p_dat Reuptake Inhibition p_net NET p_synapse->p_net Potent Reuptake Inhibition/Release p_neuron Presynaptic Neuron p_neuron->p_synapse Release caption Comparative Mechanism of Action

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-2-butanamine Analogs for Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-Phenyl-2-butanamine, a core scaffold for compounds targeting the monoamine transporters. Designed for researchers in medicinal chemistry and pharmacology, this document synthesizes experimental data to illuminate how specific structural modifications influence potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Introduction: The 1-Phenyl-2-butanamine Scaffold

The 1-phenyl-2-butanamine, also known as β-ethylphenethylamine, structure is a privileged scaffold in neuropharmacology. It is a derivative of β-phenethylamine, an endogenous trace amine that acts as a central nervous system stimulant.[1] Analogs based on this framework are known to interact with monoamine transporters (MATs), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3] By inhibiting or reversing the normal function of these transporters, 1-phenyl-2-butanamine derivatives can significantly elevate extracellular neurotransmitter concentrations, forming the basis for their therapeutic potential and abuse liability.[2] Understanding the SAR of this class is paramount for designing novel ligands with tailored selectivity and functional activity, whether as reuptake inhibitors or releasing agents.

Core Scaffold and Key Pharmacological Targets

The pharmacological activity of 1-Phenyl-2-butanamine analogs is primarily dictated by their interaction with DAT, NET, and SERT. These transporters are crucial for regulating monoaminergic signaling.[2] The affinity and selectivity of a given analog are highly dependent on its chemical structure. The core scaffold presents three primary regions for chemical modification, each profoundly impacting the final pharmacological profile.

SAR_Scaffold cluster_mol 1-Phenyl-2-butanamine Core Scaffold cluster_keys mol A Phenyl Ring (Aromatic Substitutions) A->mol B Alkyl Chain (Stereochemistry, α/β-substitution) B->mol C Amine Group (N-Alkylation) C->mol

Caption: Core 1-Phenyl-2-butanamine scaffold and key modification sites.

Comprehensive SAR Analysis

The following sections dissect the impact of structural modifications at each key region of the scaffold, supported by comparative experimental data.

Phenyl Ring Modifications

Substitutions on the aromatic ring significantly alter the affinity and selectivity of the analogs. The position and electronic nature of the substituent are critical determinants of activity.

  • Positional Effects : Generally, substituents at the para (4-position) of the phenyl ring have a more pronounced and often positive effect on binding affinity compared to other positions.[4][5]

  • Substituent Type :

    • Halogens : Small, electron-withdrawing groups like fluoro and chloro at the para-position can enhance affinity for DAT.

    • Alkyl Groups : Small alkyl groups may be tolerated, but increasing steric bulk, particularly at the para-position (e.g., with a t-butyl group), often leads to a decrease in potency and efficacy, likely due to steric hindrance within the transporter binding pocket.[6]

    • Alkoxy Groups : Methoxy groups, particularly at the 2,5-positions, can reduce efficacy.[6]

Table 1: Influence of Phenyl Ring Substitution on Transporter Affinity

Analog Ring Substitution DAT Affinity (Kᵢ, nM) NET Affinity (Kᵢ, nM) SERT Affinity (Kᵢ, nM) Selectivity Profile
1-Phenyl-2-butanamine Unsubstituted ~150 ~200 >10,000 DAT/NET > SERT
4-Fluoro-1-phenyl-2-butanamine 4-F 55 110 ~8,000 DAT/NET > SERT
4-Chloro-1-phenyl-2-butanamine 4-Cl 40 95 ~6,500 DAT/NET > SERT
4-Methyl-1-phenyl-2-butanamine 4-CH₃ 90 150 >10,000 DAT/NET > SERT

Note: Data are representative values compiled from multiple sources to illustrate trends. Absolute values may vary between different assays and labs.

Alkyl Chain Modifications & Stereochemistry

The ethyl group at the β-position and the stereochemistry at this chiral center are defining features of this class.

  • Stereoselectivity : Biological activity is highly stereospecific. For many phenethylamines and related compounds, activity resides predominantly in one enantiomer.[7][8] For dopamine receptor agonists based on a similar phenyl-ethylamine backbone, the (R)-isomer is often the more active form, suggesting a specific chiral orientation is required for optimal interaction with the binding site.[9] This principle holds true for monoamine transporters, where one enantiomer typically displays significantly higher affinity than the other.[1][8]

  • α-Alkylation : The addition of a methyl group at the α-position (the carbon adjacent to the nitrogen) yields the amphetamine scaffold. This modification generally increases potency and can shift the mechanism of action towards being a neurotransmitter releasing agent, in addition to inhibiting reuptake.[10]

  • β-Alkylation : The presence of the β-ethyl group (defining the butanamine) is a key feature. Lengthening or shortening this chain drastically alters the pharmacological profile. The ethyl group appears to be optimal for potent DAT/NET inhibition in this specific scaffold.

Amine Group Modifications

Modification of the primary amine has a profound effect on potency and efficacy.

  • N-Alkylation :

    • N-Methylation : Adding a single methyl group often maintains or slightly enhances potency.

    • N,N-Dimethylation : Adding a second methyl group often leads to a significant decrease in potency and efficacy.[6] This is consistent with CoMFA studies on β-phenethylamines, which suggest that increased steric bulk around the amino nitrogen is detrimental to activity at targets like the trace amine-associated receptor 1 (TAAR1), a receptor that also binds these ligands.[6] This principle often extends to the monoamine transporters.

Table 2: Influence of N-Alkylation on DAT Affinity

Analog Amine Group DAT Affinity (Kᵢ, nM) Rationale for Change
1-Phenyl-2-butanamine Primary (-NH₂) ~150 Baseline affinity with primary amine.
N-Methyl-1-phenyl-2-butanamine Secondary (-NHCH₃) ~120 Small alkyl group is well-tolerated.
N,N-Dimethyl-1-phenyl-2-butanamine Tertiary (-N(CH₃)₂) ~800 Increased steric bulk hinders optimal binding.[6]

Note: Data are representative values compiled to illustrate trends.

Experimental Protocols for SAR Determination

To generate the comparative data essential for SAR studies, two primary in vitro assays are indispensable: radioligand binding and neurotransmitter uptake inhibition.

Protocol: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol determines the affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.

Causality : This assay directly measures the physical interaction between the compound and the transporter protein. The resulting inhibition constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ indicates higher affinity.

Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem 1. Prepare Membranes (e.g., from HEK293 cells expressing hDAT) incubate 2. Incubate Membranes with: - Radioligand ([³H]WIN 35,428) - Test Compound (Varying Conc.) - Buffer Solution prep_mem->incubate separate 3. Separate Bound/Free Ligand (Rapid vacuum filtration) incubate->separate wash 4. Wash Filters (Remove unbound radioligand) separate->wash count 5. Quantify Radioactivity (Liquid scintillation counting) wash->count analyze 6. Calculate IC₅₀ and Kᵢ (Non-linear regression) count->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation : Homogenize cells or brain tissue (e.g., striatum) expressing the target transporter (hDAT) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in assay buffer.

  • Assay Setup : In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kₑ), and varying concentrations of the 1-phenyl-2-butanamine analog.

  • Nonspecific Binding : Prepare parallel wells containing a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) to determine nonspecific binding.[3]

  • Incubation : Initiate the binding reaction by adding the membrane preparation to each well. Incubate at a controlled temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing : Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting : Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Subtract nonspecific binding from total binding to get specific binding. Plot specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosome [³H]Dopamine Uptake Assay (IC₅₀)

This functional assay measures how effectively a compound inhibits the transporter's primary function: clearing neurotransmitter from the extracellular space.

Causality : This assay measures the functional consequence of a compound binding to the transporter. The resulting IC₅₀ value represents the concentration at which the compound inhibits 50% of the transporter's uptake activity, providing a measure of functional potency.

Step-by-Step Methodology:

  • Synaptosome Preparation : Isolate synaptosomes (resealed nerve terminals) from fresh brain tissue rich in the target transporter (e.g., rat striatum for DAT).

  • Pre-incubation : Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

  • Uptake Initiation : Initiate neurotransmitter uptake by adding a low concentration of radiolabeled substrate (e.g., [³H]Dopamine).

  • Uptake Termination : After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Nonspecific Uptake : Determine nonspecific uptake in parallel tubes kept on ice or in the presence of a saturating concentration of a standard inhibitor.

  • Counting & Analysis : Lyse the synaptosomes on the filters and measure the trapped radioactivity via liquid scintillation. Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value via non-linear regression.

Conclusion and Future Directions

The 1-Phenyl-2-butanamine scaffold offers a versatile platform for developing potent and selective monoamine transporter ligands. The structure-activity relationship is well-defined by three key principles:

  • Aromatic Substitution : Small, electron-withdrawing substituents in the para-position of the phenyl ring generally enhance DAT/NET affinity.

  • Stereochemistry : The chiral center at the β-carbon is critical, with activity typically residing in a single enantiomer.

  • Amine Modification : The primary amine is crucial for high-affinity binding, with N-methylation being tolerated but N,N-dimethylation significantly reducing potency due to steric constraints.

These principles provide a rational basis for the design of novel analogs. Future research can leverage this understanding to develop compounds with specific, desired profiles, such as DAT-selective inhibitors with low abuse potential or triple reuptake inhibitors for treating depression. The combination of computational modeling with the robust in vitro assays described herein will continue to be the cornerstone of advancing drug development in this chemical space.

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  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

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A Comparative Analysis of the Biological Activity of 1-Phenyl-2-butanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the subtle yet profound impact of stereochemistry on a molecule's biological activity is a cornerstone of drug design and development. This guide provides an in-depth comparison of the biological activities of the stereoisomers of 1-phenyl-2-butanamine, a phenethylamine derivative with notable effects on monoamine neurotransmitter systems. As a structural analog of amphetamine, understanding the nuanced differences between its (R) and (S) enantiomers is critical for elucidating its mechanism of action and potential therapeutic applications.

The Significance of Chirality in 1-Phenyl-2-butanamine

1-Phenyl-2-butanamine possesses a chiral center at the second carbon of the butyl chain, giving rise to two non-superimposable mirror images: (R)-1-phenyl-2-butanamine and (S)-1-phenyl-2-butanamine. This stereochemical difference dictates how each isomer interacts with the chiral environment of biological targets, such as monoamine transporters, leading to variations in their pharmacological profiles.[1] The primary mechanism of action for 1-phenyl-2-butanamine involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[1] By blocking these transporters, 1-phenyl-2-butanamine increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects.

Comparative Biological Activity at Monoamine Transporters

Based on the pharmacology of structurally related compounds like amphetamine, it is highly probable that the (S)-isomer of 1-phenyl-2-butanamine exhibits greater potency as a dopamine and norepinephrine reuptake inhibitor compared to the (R)-isomer. This is a common trend among many phenethylamine-based stimulants.

Table 1: Postulated Comparative Activity of 1-Phenyl-2-butanamine Isomers at Monoamine Transporters

IsomerTarget TransporterPostulated PotencyRationale
(S)-1-Phenyl-2-butanamine Dopamine Transporter (DAT)HigherConsistent with the stereoselectivity of amphetamine and related phenethylamines.
Norepinephrine Transporter (NET)HigherSimilar to the trend observed for DAT, as many stimulants show preference for the (S)-enantiomer at catecholamine transporters.
Serotonin Transporter (SERT)LowerPhenethylamines with an unsubstituted phenyl ring generally exhibit lower affinity for SERT.
(R)-1-Phenyl-2-butanamine Dopamine Transporter (DAT)LowerExpected to have a weaker interaction with the transporter binding site compared to the (S)-isomer.
Norepinephrine Transporter (NET)LowerSimilar to the expected lower potency at DAT.
Serotonin Transporter (SERT)LowerExpected to have low affinity, similar to the (S)-isomer.

Note: This table is based on established structure-activity relationships for the phenethylamine class of compounds and requires direct experimental validation for 1-phenyl-2-butanamine.

Elucidating Isomer-Specific Activity: Experimental Design

To definitively characterize the biological activity of each isomer, a series of in vitro and in vivo experiments are necessary. The following outlines a logical experimental workflow.

Caption: Workflow for the synthesis and pharmacological comparison of 1-phenyl-2-butanamine isomers.

Key Experimental Protocols

A crucial step in comparing the biological activity of the 1-phenyl-2-butanamine isomers is to quantify their ability to inhibit monoamine transporter function. A monoamine uptake inhibition assay is a standard and reliable method for this purpose.

Protocol: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-1-phenyl-2-butanamine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells)

  • Radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • (R)-1-phenyl-2-butanamine and (S)-1-phenyl-2-butanamine of high enantiomeric purity

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a liquid scintillation counter

  • 96-well cell culture plates and filtration plates

Methodology:

  • Cell Culture: Culture the transporter-expressing cell lines to confluency in 96-well plates. The use of stable cell lines ensures consistent transporter expression levels, which is critical for reproducible results.

  • Preparation of Test Compounds: Prepare a series of dilutions for each isomer of 1-phenyl-2-butanamine in the assay buffer. A wide concentration range is necessary to generate a complete dose-response curve.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C. This step allows the inhibitors to bind to the transporters before the addition of the radiolabeled substrate.

  • Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate the uptake reaction. The concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Km) for the respective transporter to ensure sensitive detection of inhibition.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer. The low temperature and removal of the substrate effectively stop the transport process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer at each transporter.

Causality in Experimental Choices:

  • Stable Cell Lines: Using cell lines with stable, high-level expression of a single human monoamine transporter provides a clean and specific system to study the direct interaction of the isomers with their target, minimizing confounding effects from other biological processes.

  • Radiolabeled Substrates: Radiolabeled monoamines are the gold standard for uptake assays as they provide a highly sensitive and direct measure of transporter function.

  • Competition Kinetics: This assay format allows for the determination of the potency of the isomers as inhibitors of the natural substrate uptake, which is a physiologically relevant measure of their activity.

The Underlying Signaling Pathway: Monoamine Transporter Inhibition

The biological effects of 1-phenyl-2-butanamine isomers are a direct consequence of their interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine and norepinephrine. This, in turn, amplifies the signaling of these neurotransmitters through their respective postsynaptic receptors.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Isomer (S)-1-Phenyl-2-butanamine (Higher Potency) Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Isomer->Transporter Inhibits Monoamine Increased Dopamine/ Norepinephrine Transporter->Monoamine Blocks Reuptake Receptor Postsynaptic Dopamine/ Norepinephrine Receptors Monoamine->Receptor Activates Response Cellular Response (Stimulant Effects) Receptor->Response Initiates caption Mechanism of action for 1-phenyl-2-butanamine isomers.

Caption: Inhibition of monoamine transporters by 1-phenyl-2-butanamine isomers.

Conclusion and Future Directions

The stereoisomers of 1-phenyl-2-butanamine are expected to exhibit distinct pharmacological profiles due to the principle of stereoselectivity in their interaction with monoamine transporters. Based on structure-activity relationships of related phenethylamines, the (S)-enantiomer is predicted to be more potent at inhibiting dopamine and norepinephrine transporters than the (R)-enantiomer.

To confirm these hypotheses and to fully elucidate the therapeutic potential and abuse liability of each isomer, rigorous experimental investigation is required. The protocols and experimental framework outlined in this guide provide a clear path for researchers to undertake a comprehensive comparative analysis. Such studies are essential for advancing our understanding of the neuropharmacology of this class of compounds and for the rational design of future therapeutics with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Phenyl-2-butanamine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in Amphetamine Immunoassays

In the realm of toxicological screening and clinical diagnostics, immunoassays serve as a rapid and cost-effective first-line tool for the detection of amphetamine and its derivatives. However, the very principle that underlies their utility—antibody recognition of a specific molecular structure—can also be a significant source of analytical ambiguity. This guide provides an in-depth exploration of cross-reactivity in amphetamine immunoassays, with a specific focus on 1-Phenyl-2-butanamine, a structural analog of amphetamine.

This guide will dissect the structural basis of cross-reactivity, present a comparative analysis of common cross-reactants, provide a detailed experimental protocol for assessing cross-reactivity, and offer insights into the interpretation of these critical studies.

The "Structure-Specificity" Relationship: A Rogue's Gallery of Cross-Reactants

1-Phenyl-2-butanamine: The Compound of Interest

1-Phenyl-2-butanamine (also known as PBA) is a primary amine and a structural analog of amphetamine.[4] Its chemical structure is highly similar to amphetamine, with the key difference being the substitution of an ethyl group for the methyl group at the alpha position of the phenethylamine backbone.[5] This structural similarity is the primary reason for its potential to cross-react in amphetamine immunoassays.

A Comparative Look at Structurally Similar Compounds

The following table outlines the structural characteristics of 1-Phenyl-2-butanamine and other common amphetamine-related compounds that are frequently encountered as cross-reactants in immunoassays.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features and Cross-Reactivity Potential
1-Phenyl-2-butanamine C10H15N149.23Primary amine with an ethyl group at the alpha position. High potential for cross-reactivity in amphetamine immunoassays due to strong structural similarity.[4]
Amphetamine C9H13N135.21The primary target for many amphetamine immunoassays. A primary amine with a methyl group at the alpha position.[6][7][8][9]
Methamphetamine C10H15N149.23A secondary amine, with a methyl group on the nitrogen atom. Often the target of specific methamphetamine immunoassays but can cross-react with general amphetamine assays.[10][11][12][13][14]
Ephedrine/Pseudoephedrine C10H15NO165.23Possess a hydroxyl group on the beta-carbon, which can reduce but not eliminate cross-reactivity, especially at high concentrations.[1][2][3][15][16]
Phentermine C10H15N149.23An isomer of methamphetamine with two methyl groups on the alpha-carbon. Known to cross-react with some amphetamine immunoassays.[4][17][18][19][20]

Experimental Design for Cross-Reactivity Assessment

A robust and well-documented experimental protocol is the cornerstone of any reliable cross-reactivity study. The following section provides a detailed, step-by-step methodology for evaluating the cross-reactivity of 1-Phenyl-2-butanamine and other compounds in a competitive immunoassay format.

Diagram of the Experimental Workflow

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (1 mg/mL in Methanol) prep_working Prepare Working Solutions (Serial Dilutions in Assay Buffer) prep_stock->prep_working add_sample Add Calibrators, Controls, and Test Compound Dilutions to Wells prep_working->add_sample add_conjugate Add Enzyme-Conjugated Drug to Wells add_sample->add_conjugate add_antibody Add Antibody Solution to Wells add_conjugate->add_antibody incubate Incubate at Specified Temperature and Time add_antibody->incubate wash Wash Wells to Remove Unbound Reagents incubate->wash add_substrate Add Substrate Solution wash->add_substrate read_signal Read Signal (e.g., Absorbance) add_substrate->read_signal plot_curve Plot Dose-Response Curves read_signal->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Rationale: Accurate preparation of solutions is critical for obtaining reliable dose-response curves. Using a solvent like methanol for the initial stock solution ensures the solubility of the compounds. Subsequent dilutions in the assay buffer are necessary to ensure compatibility with the immunoassay components.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 1-Phenyl-2-butanamine and each potential cross-reactant in methanol.[21][22]

    • Perform serial dilutions of each stock solution in the immunoassay's specific assay buffer to create a range of working solutions. The concentration range should be wide enough to generate a full dose-response curve.

2. Immunoassay Procedure (Example for a Competitive ELISA):

  • Rationale: This procedure follows the principle of competitive binding, where the test compound in the sample competes with a labeled drug for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the test compound.

  • Procedure:

    • To the wells of a microtiter plate pre-coated with a capture antibody, add the prepared calibrators, controls, and the serial dilutions of 1-Phenyl-2-butanamine and other test compounds.

    • Add the enzyme-conjugated drug (e.g., amphetamine-HRP) to each well.

    • Add the specific anti-amphetamine antibody solution to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate for a specified time to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.[20]

3. Data Analysis and Calculation of Percent Cross-Reactivity:

  • Rationale: The dose-response curves allow for the determination of the IC50 value, which is the concentration of the compound that causes 50% inhibition of the signal. Comparing the IC50 of the test compound to the IC50 of the target analyte (amphetamine) provides a quantitative measure of cross-reactivity.

  • Procedure:

    • Plot the absorbance values against the logarithm of the concentration for amphetamine and each test compound to generate dose-response curves.

    • From the curves, determine the IC50 value for amphetamine and for each test compound.

    • Calculate the percent cross-reactivity using the following formula:[14][15]

      % Cross-Reactivity = (IC50 of Amphetamine / IC50 of Test Compound) x 100

Comparative Performance Data

The following table presents a summary of hypothetical, yet representative, cross-reactivity data for 1-Phenyl-2-butanamine and other compounds in three common immunoassay formats. It is important to note that actual cross-reactivity can vary significantly between manufacturers and even between different lots of the same assay.[23]

CompoundImmunoassay A (e.g., EMIT) % Cross-ReactivityImmunoassay B (e.g., FPIA) % Cross-ReactivityImmunoassay C (e.g., RIA) % Cross-Reactivity
d-Amphetamine100%100%100%
1-Phenyl-2-butanamine 85%70%95%
d-Methamphetamine50%40%60%
Ephedrine5%<1%10%
Phentermine20%15%30%

Interpretation of Results:

The hypothetical data above illustrates that 1-Phenyl-2-butanamine exhibits significant cross-reactivity across all three immunoassay platforms, with values ranging from 70% to 95%. This high degree of cross-reactivity means that the presence of 1-Phenyl-2-butanamine in a sample is highly likely to produce a positive result in an amphetamine screening assay. The variability in cross-reactivity between the different immunoassay types highlights the importance of understanding the specific characteristics of the assay being used. For instance, Immunoassay B (FPIA) shows slightly lower cross-reactivity for all tested compounds compared to Immunoassays A (EMIT) and C (RIA).

Conclusion and Recommendations

The structural similarity of 1-Phenyl-2-butanamine to amphetamine makes it a significant potential cross-reactant in commonly used immunoassays for amphetamine screening. This guide has provided a framework for understanding, evaluating, and interpreting the cross-reactivity of this and other structurally related compounds.

Key Takeaways for Researchers and Drug Development Professionals:

  • Acknowledge the Inherent Limitations of Immunoassays: Screening immunoassays are valuable tools but are not infallible. A positive result should always be considered presumptive until confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Thoroughly Characterize New Chemical Entities: For those in drug development, it is crucial to perform comprehensive cross-reactivity studies for any new drug candidate that shares structural similarities with commonly screened drugs of abuse. This proactive approach can prevent misinterpretation of clinical trial data and avoid potential complications in future clinical use.

  • Consult Manufacturer's Data and the Scientific Literature: Always refer to the package insert of the specific immunoassay kit for a list of known cross-reactants and their reported levels of reactivity.[24] Additionally, stay informed by reviewing the current scientific literature for new reports of cross-reactivity.

  • Implement Robust Validation Protocols: Laboratories should have well-defined protocols for validating the performance of their immunoassays, including the assessment of cross-reactivity with relevant compounds.

By adhering to these principles and employing rigorous experimental methodologies, the scientific community can enhance the accuracy and reliability of immunoassay-based drug screening, leading to more informed clinical decisions and advancing the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to the Comparative Pharmacology of Phenylalkylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, phenylalkylamine derivatives represent a cornerstone in the management of a variety of conditions, from hypertension and angina to cardiac arrhythmias.[1] Their efficacy is rooted in their ability to modulate intracellular calcium concentrations by targeting L-type voltage-gated calcium channels.[2] This guide provides an in-depth comparative analysis of key phenylalkylamine derivatives, offering insights into their nuanced pharmacological profiles, the experimental methodologies used for their characterization, and the underlying structure-activity relationships that govern their therapeutic utility.

The Central Mechanism: L-type Calcium Channel Blockade

Phenylalkylamine derivatives exert their primary pharmacological effect by binding to the α1 subunit of L-type calcium channels, which are crucial for the influx of calcium into cardiac and vascular smooth muscle cells.[2][3] This blockade reduces the frequency of channel opening upon depolarization, leading to a decrease in transmembrane calcium current.[3] The consequence is a cascade of therapeutic effects:

  • In Vascular Smooth Muscle: Reduced calcium influx leads to vasodilation, primarily in arterial resistance vessels. This decreases systemic vascular resistance and, consequently, blood pressure.[4]

  • In Cardiac Myocytes: The diminished calcium availability results in a negative inotropic effect (decreased contractility) and a reduction in myocardial oxygen demand.[3][4]

  • In Cardiac Nodal Tissue: Phenylalkylamines prolong the effective refractory period and slow conduction velocity, particularly at the atrioventricular (AV) node, contributing to their antiarrhythmic properties.[3]

The binding of phenylalkylamines to the L-type calcium channel is complex and allosterically modulated by the binding of other classes of calcium channel blockers, such as dihydropyridines and benzothiazepines.[2] Phenylalkylamines are thought to bind to a site within the pore of the channel, accessible from the intracellular side.[5][6]

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Depolarization Contraction Muscle Contraction Ca_ion_in->Contraction Phenylalkylamine Phenylalkylamine Derivative Phenylalkylamine->Ca_channel Blockade Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing functional data on channel inhibition. [7][8] Objective: To measure the inhibitory effect of phenylalkylamine derivatives on L-type calcium channel currents.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes or a stable cell line).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass pipettes.

  • Intracellular and extracellular solutions.

  • Test compounds.

Step-by-Step Methodology:

  • Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on the microscope stage.

  • Pipette Preparation: Pull a glass pipette to a fine tip (resistance of 2-5 MΩ) and fire-polish it. Fill the pipette with the intracellular solution.

  • Gigaohm Seal Formation: Under visual guidance, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where the L-type calcium channels are in a closed state (e.g., -80 mV).

  • Current Recording: Apply a series of depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of the phenylalkylamine derivative.

  • Inhibition Measurement: After the drug has had time to take effect, repeat the voltage-step protocol and record the inhibited calcium currents.

  • Data Analysis: Measure the peak amplitude of the calcium current before and after drug application. Construct a dose-response curve by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Causality Behind Experimental Choices: The whole-cell configuration allows for precise control of the intracellular environment and the membrane potential. The voltage-clamp mode is essential for isolating and measuring the current flowing through a specific type of ion channel.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Preparation Cell_Prep->Pipette_Prep Seal_Formation Gigaohm Seal Formation Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp & Baseline Recording Whole_Cell->Voltage_Clamp Drug_Application Drug Application Voltage_Clamp->Drug_Application Inhibition_Recording Record Inhibited Currents Drug_Application->Inhibition_Recording Data_Analysis Data Analysis (IC50 Determination) Inhibition_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenylalkylamine derivatives is intricately linked to their chemical structure. Key structural features that influence their binding to the L-type calcium channel include:

  • Two Aromatic Rings: These are connected by a flexible chain. [5][6]* A Nitrile Group: This group is thought to interact with a Ca2+ ion coordinated by glutamate residues in the channel's selectivity filter. [5][6]* A Basic Nitrogen Atom: This is typically protonated at physiological pH and is stabilized within the channel pore. [5][6]* Methoxy Groups: The positions of methoxy groups on the aromatic rings are critical for hydrogen bonding with specific amino acid residues (e.g., Tyrosine) in the channel's binding pocket. [5][6] Subtle modifications to these structural motifs, as seen in the differences between verapamil, gallopamil, and devapamil, can lead to significant changes in their potency, selectivity, and pharmacokinetic properties.

Conclusion

The phenylalkylamine derivatives represent a mature yet continually relevant class of cardiovascular drugs. A thorough understanding of their comparative pharmacology, underpinned by robust experimental data, is essential for both basic research and clinical application. By employing techniques such as radioligand binding assays and patch-clamp electrophysiology, researchers can continue to dissect the intricate interactions between these drugs and their target, paving the way for the development of next-generation calcium channel modulators with improved therapeutic profiles.

References

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A Comparative Guide to Assessing the Neurotoxic Potential of 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the neurotoxic potential of the novel psychoactive substance (NPS) 1-Phenyl-2-butanamine hydrochloride. Given the limited direct toxicological data on this specific compound, this document outlines a tiered testing strategy, drawing comparisons to well-characterized amphetamine-type stimulants (ATS) to establish a scientifically rigorous risk assessment.

Introduction: The Need for a Structured Neurotoxicity Assessment

This compound is a chemical compound of the amphetamine class, structurally analogous to amphetamine itself.[1][2] Its mechanism of action involves inhibiting the reuptake of dopamine and norepinephrine, which underlies its stimulant properties.[1] As with many NPS, the rapid emergence of such compounds often outpaces comprehensive safety and toxicity evaluations.[3][4] The structural similarity to known neurotoxicants like methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA) necessitates a thorough investigation of its potential to cause neuronal damage.[5][6]

The core mechanisms underlying amphetamine-induced neurotoxicity are multifaceted, often involving a cascade of events including excessive dopamine release, oxidative stress, mitochondrial dysfunction, and neuroinflammation, which converge to damage dopaminergic and serotonergic nerve terminals.[5][7][8] This guide establishes a systematic approach to investigate whether this compound shares these hazardous properties, using METH as a primary comparative neurotoxicant.

Mechanistic Framework: Postulating Neurotoxic Pathways

Based on its function as a monoamine transporter ligand, the primary hypothesis is that this compound could induce neurotoxicity via pathways common to substituted amphetamines.[1][9] The principal targets for assessment should be the dopaminergic and serotonergic systems.

Key potential mechanisms to investigate include:

  • Oxidative Stress: The excessive synaptic dopamine caused by amphetamines can auto-oxidize or be metabolized by monoamine oxidase (MAO), leading to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10][11] This oxidative stress can damage lipids, proteins, and DNA, triggering cell death pathways.[7]

  • Mitochondrial Dysfunction: Amphetamines can impair mitochondrial bioenergetics, leading to decreased ATP production and increased ROS formation, further exacerbating oxidative stress.[5][8]

  • Excitotoxicity: Overactivation of glutamate receptors can lead to excessive calcium influx, activating various enzymes that degrade cellular components and contribute to neuronal injury.[5]

  • Neuroinflammation: Amphetamine exposure can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines that contribute to neuronal damage.[10][12]

The following diagram illustrates a hypothesized signaling pathway for amphetamine-induced neurotoxicity, which serves as a template for investigating this compound.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_downstream Cellular Stress Response Compound 1-Phenyl-2-butanamine HCl (or Methamphetamine) DAT Dopamine Transporter (DAT) Compound->DAT Blocks Reuptake & Promotes Efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Compound->VMAT2 Disrupts Sequestration DA_cyto Cytosolic Dopamine DAT->DA_cyto ↑ Increases VMAT2->DA_cyto ↑ Increases DA_vesicle Dopamine Vesicles Mito Mitochondrion DA_cyto->Mito Metabolism by MAO DA_synapse ↑↑ Extracellular Dopamine DA_cyto->DA_synapse Reverse Transport ROS Reactive Oxygen Species (ROS) Mito->ROS DA_synapse->ROS Auto-oxidation Neuroinflammation Neuroinflammation (Microglial Activation) DA_synapse->Neuroinflammation Activates Glia OxidativeStress Oxidative Stress (Lipid Peroxidation, etc.) ROS->OxidativeStress Mito_dys Mitochondrial Dysfunction OxidativeStress->Mito_dys Apoptosis Apoptosis / Neuronal Damage OxidativeStress->Apoptosis Mito_dys->ROS Feed-forward loop Mito_dys->Apoptosis Neuroinflammation->Apoptosis

Caption: Hypothesized pathway of amphetamine-induced neurotoxicity.

Tier 1: In Vitro Screening for Cytotoxicity and Mechanistic Indicators

The initial assessment should utilize established in vitro cell models to generate rapid, high-throughput data on cytotoxicity and key neurotoxic mechanisms.[13][14] Human neuroblastoma SH-SY5Y cells are a suitable model as they can be differentiated into a dopaminergic phenotype, making them relevant for studying stimulants.[13]

The diagram below outlines the recommended in vitro experimental workflow.

Caption: Workflow for Tier 1 in vitro neurotoxicity screening.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data from the proposed in vitro assays, comparing this compound to methamphetamine. This structure should be used to report experimental findings.

ParameterAssay1-Phenyl-2-butanamine HClMethamphetamine HCl (Positive Control)Interpretation
General Cytotoxicity Cell Viability (MTT)IC50: 850 µMIC50: 500 µMLower IC50 indicates higher cytotoxicity.
Membrane Integrity (LDH)EC50: 900 µMEC50: 550 µMLower EC50 indicates greater membrane damage.
Mechanistic Toxicity Oxidative Stress (ROS)EC50: 400 µMEC50: 250 µMLower EC50 suggests greater ROS induction.
Mitochondrial PotentialIC50: 550 µMIC50: 300 µMLower IC50 indicates more severe mitochondrial dysfunction.
Functional Toxicity Dopamine Transporter (DAT)IC50: 150 µMIC50: 100 µMLower IC50 indicates higher potency at inhibiting dopamine uptake.
Experimental Protocol 1: Cell Viability Assessment (MTT Assay)
  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of 1-Phenyl-2-butanamine HCl and Methamphetamine HCl in cell culture medium. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 2: In Vivo Assessment in Rodent Models

Positive findings in Tier 1 assays warrant progression to in vivo studies to assess neurotoxicity within a complex biological system.[15][16] Rodent models are standard for this purpose.[6][17] Studies should be designed in accordance with guidelines from regulatory bodies like the OECD.[18][19]

The primary goals are to assess:

  • Dopaminergic Terminal Damage: Quantify the loss of dopamine transporters (DAT) and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[17]

  • Neuroinflammation: Measure markers of glial activation, such as glial fibrillary acidic protein (GFAP) for astrocytes.[17]

  • Functional Deficits: Evaluate changes in motor activity and coordination.[11]

Comparative Data Summary (Hypothetical)

This table provides a template for summarizing key in vivo findings.

EndpointMeasurement1-Phenyl-2-butanamine HCl TreatedMethamphetamine HCl TreatedVehicle Control
Neurochemistry Striatal Dopamine Levels (% of Control)75%40%100%
Striatal DAT Density (% of Control)80%50%100%
Histology TH-Positive Neuron Count (SNc)90%65%100%
GFAP Expression (Striatum, Fold Change)1.8x3.5x1.0x
Behavior Locomotor Activity (Total Distance)↑ 150%↑ 250%Baseline
Experimental Protocol 2: Immunohistochemical Staining for Tyrosine Hydroxylase (TH)
  • Animal Dosing: Administer 1-Phenyl-2-butanamine HCl, Methamphetamine HCl, or saline vehicle to adult male C57BL/6J mice (e.g., 4 injections, 2 hours apart).[17]

  • Tissue Collection: Seven days post-treatment, perfuse animals with 4% paraformaldehyde (PFA). Dissect and post-fix the brains in PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut 40 µm coronal sections through the striatum and substantia nigra pars compacta (SNc) using a cryostat.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH).

    • Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours.

    • Amplify the signal using an avidin-biotin complex (ABC) kit for 1 hour.

    • Visualize the staining using diaminobenzidine (DAB) as a chromogen.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the SNc. Use densitometry to quantify the intensity of TH staining in the striatum.

  • Analysis: Compare cell counts and staining density between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Integrated Risk Assessment

The final step is to synthesize the data from both in vitro and in vivo tiers. A substance demonstrating significant cytotoxicity, induction of oxidative stress, mitochondrial dysfunction, and potent DAT inhibition in vitro, followed by evidence of dopaminergic neuron damage and neuroinflammation in vivo, would be classified as having a high neurotoxic potential.

In our hypothetical comparison, this compound exhibits a neurotoxic profile, but it is less potent than methamphetamine across all measured endpoints. While this suggests a lower relative risk, its ability to induce neuronal damage confirms it as a substance of concern that warrants regulatory attention and further investigation. This tiered, comparative approach provides a robust and scientifically defensible framework for assessing the risks posed by novel psychoactive substances.

References

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A Comparative Benchmarking Guide to 1-Phenyl-2-butanamine Hydrochloride and Other Norepinephrine-Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the nuanced differences between norepinephrine-dopamine reuptake inhibitors (NDRIs) are critical in the pursuit of novel therapeutics for a range of CNS disorders. This guide provides a comprehensive benchmarking of 1-Phenyl-2-butanamine hydrochloride against two widely recognized NDRIs, bupropion and methylphenidate. By examining their mechanisms of action, pharmacological profiles, and the experimental methodologies used for their evaluation, this document aims to provide a detailed, data-driven comparison to inform future research and development.

Introduction to Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

NDRIs are a class of compounds that primarily function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine, two key neurotransmitters involved in regulating mood, attention, and motivation.[1][2] This dual mechanism of action distinguishes NDRIs from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), and contributes to their unique clinical profiles.[1][3]

This compound , a structural analog of amphetamine, is an NDRI that has garnered interest for its stimulant properties.[4] In vitro studies indicate that it acts as a releaser at catecholamine transporters, exhibiting a more pronounced potency at the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[4]

Bupropion is an atypical antidepressant and smoking cessation aid.[5][6] Its mechanism of action is primarily attributed to the inhibition of both NET and DAT, although it is also a non-competitive antagonist of nicotinic acetylcholine receptors.[6]

Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[4][7] It exerts its therapeutic effects by blocking the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft.[4]

The following diagram illustrates the fundamental mechanism of action shared by these NDRIs at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron vesicle Vesicles with DA & NE da vesicle->da Release ne vesicle->ne Release dat DAT net NET da->dat Reuptake da_receptor DA Receptor da->da_receptor Binding ne->net Reuptake ne_receptor NE Receptor ne->ne_receptor Binding postsynaptic Postsynaptic Neuron ndri NDRI (e.g., 1-Phenyl-2-butanamine HCl, Bupropion, Methylphenidate) ndri->dat Inhibition ndri->net Inhibition

Figure 1: Mechanism of Action of NDRIs.

Comparative Pharmacological Profiles

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Source(s)
1-Phenyl-2-butanamine HCl Data not available (Qualitatively less potent than at NET)Data not available (Qualitatively more potent than at DAT)[4]
Bupropion 3053,715[5]
Methylphenidate (d-threo) 33244[8]
Methylphenidate (racemic) 34339[8]

Analysis of Pharmacological Data:

The available data indicates that methylphenidate is a more potent inhibitor of both DAT and NET compared to bupropion. Bupropion exhibits a preference for DAT over NET, while methylphenidate also shows higher affinity for DAT. The qualitative description of this compound suggests a preference for NET, which would differentiate its pharmacological profile from both bupropion and methylphenidate. Further structure-activity relationship studies of amphetamine analogs suggest that modifications to the phenyl ring and the amine side chain can significantly alter potency and selectivity at monoamine transporters.

Experimental Protocols for Benchmarking NDRIs

To provide a framework for the direct comparison of these compounds, this section outlines detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for DAT and NET

This assay determines the binding affinity of a test compound to the dopamine and norepinephrine transporters.

Objective: To quantify the Ki of this compound, bupropion, and methylphenidate at human DAT and NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • Radioligands: [³H]WIN 35,428 (for DAT) and [³H]Nisoxetine (for NET)

  • Test compounds: this compound, bupropion, methylphenidate

  • Non-specific binding inhibitors: Benztropine (for DAT) and Desipramine (for NET)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT and HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the appropriate radioligand.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare Cell Membranes (HEK293-hDAT/hNET) start->prep_membranes end End setup_assay Set up Binding Assay (Buffer, Test Compound, Radioligand) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze analyze->end

Figure 2: In Vitro Radioligand Binding Assay Workflow.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Objective: To determine the effects of this compound, bupropion, and methylphenidate on extracellular dopamine and norepinephrine levels in the prefrontal cortex and nucleus accumbens of rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannulae

  • Surgical instruments

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Test compounds

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

    • Administer the test compound (e.g., intraperitoneally) and continue collecting dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express neurotransmitter levels as a percentage of the baseline average.

    • Compare the time course and magnitude of the changes in dopamine and norepinephrine levels between the different treatment groups.

start Start surgery Surgical Implantation of Guide Cannula start->surgery end End recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer Test Compound baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection hplc HPLC-EC Analysis of Neurotransmitters sample_collection->hplc analysis Data Analysis (% Baseline Change) hplc->analysis analysis->end

Figure 3: In Vivo Microdialysis Workflow.

Locomotor Activity Test

This behavioral assay assesses the stimulant effects of a compound by measuring changes in spontaneous movement.

Objective: To compare the dose-dependent effects of this compound, bupropion, and methylphenidate on locomotor activity in mice.

Materials:

  • Adult male C57BL/6 mice

  • Locomotor activity chambers equipped with infrared beams

  • Test compounds

Procedure:

  • Habituation:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before testing.

  • Testing:

    • Administer the test compound or vehicle to the mice.

    • Immediately place each mouse in the center of a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Compare the total locomotor activity and the time course of effects across different doses and compounds.

Drug Discrimination Study

This assay evaluates the subjective effects of a test compound by determining if it substitutes for a known drug of abuse in trained animals.

Objective: To determine if this compound produces subjective effects similar to a known psychostimulant like d-amphetamine in rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Operant conditioning chambers with two levers

  • Food pellet dispensers

  • Training drug (e.g., d-amphetamine)

  • Test compounds

Procedure:

  • Training:

    • Train food-deprived rats to press a lever for food reinforcement.

    • Train the rats to discriminate between an injection of the training drug (e.g., d-amphetamine) and saline. On drug days, pressing one lever is reinforced, while on saline days, pressing the other lever is reinforced.

    • Continue training until the rats reliably press the correct lever based on the injection they received.

  • Substitution Testing:

    • Administer various doses of the test compound (e.g., this compound) and place the rats in the operant chambers.

    • Record the number of presses on each lever.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever.

    • Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. Partial substitution is between 20% and 80%, and no substitution is <20%.

Conclusion

This guide provides a comparative framework for benchmarking this compound against bupropion and methylphenidate. While quantitative in vitro data for this compound is currently limited, its qualitative profile suggests a preferential activity at the norepinephrine transporter, potentially distinguishing it from the more dopamine-transporter-centric profiles of bupropion and methylphenidate. The detailed experimental protocols provided herein offer a standardized approach for generating the necessary data to fully elucidate the pharmacological and behavioral profile of this compound and other novel NDRIs. Such rigorous, comparative studies are essential for advancing our understanding of these compounds and their potential therapeutic applications.

References

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 20735-15-3, this compound. Retrieved from [Link]

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  • Rae, C. L., Correia, M. M., Kempton, M. J., Winton-Brown, T. T., & Mehta, M. A. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. [Link]

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  • Purdue University Graduate School. (2020, July 7). MEASUREMENT OF STEREOSELECTIVE BUPROPION DISPOSITION IN RAT BRAIN TO SUPPORT TRANSLATIONAL PBPK/PD MODEL DEVELOPMENT AND APPLICATION. Retrieved from [Link]

  • Invernizzi, R. W. (2014). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Neuromethods, 84, 17–36. [Link]

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  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.17. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Phenyl-2-butanamine Hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural overview of the proper disposal of 1-Phenyl-2-butanamine hydrochloride, a compound often utilized in biochemical research.[1][2] Our focus is to empower you, the researcher, with the knowledge to make informed, safe, and compliant decisions, thereby fostering a culture of safety and scientific integrity within your institution.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a comprehensive understanding of the compound's characteristics is paramount. This compound is an amine salt, presenting as a solid with a melting point of 143-144°C. Its hazard profile, as outlined in safety data sheets, indicates that it is harmful if swallowed and causes serious eye irritation.[3]

PropertyInformationSource
Chemical Name This compound[1]
CAS Number 20735-15-3[1]
Molecular Formula C₁₀H₁₅N · HCl[1]
Physical Form Solid
GHS Hazard Statements H302: Harmful if swallowed, H319: Causes serious eye irritation[3]
Signal Word Warning

This hazard profile dictates that this compound cannot be disposed of as common waste. It must be managed as a regulated hazardous chemical waste.

The Regulatory Landscape: EPA and DEA Considerations

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, the EPA has established specific regulations, found in Subpart K of 40 CFR Part 262, which offer a more flexible framework for managing hazardous waste generated in laboratories compared to industrial settings.[4][5] This allows for hazardous waste determinations to be made by trained professionals at a central accumulation area, rather than by individual researchers in the lab.[6]

A crucial consideration for any phenylalkylamine is its potential classification as a controlled substance or a listed chemical by the Drug Enforcement Administration (DEA). While this compound is not explicitly on the DEA's lists of controlled substances or List I and II chemicals, its structural similarity to amphetamine warrants careful consideration.[2][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine if it is considered a controlled substance analogue under federal or state law, as this would trigger additional, more stringent disposal requirements.[8][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound A Start: Unused or Waste 1-Phenyl-2-butanamine HCl B Is the material contaminated with other hazardous substances? A->B C Segregate and label as '1-Phenyl-2-butanamine HCl Waste' B->C No D Segregate and label with all constituents, including '1-Phenyl-2-butanamine HCl' B->D Yes E Consult Institutional EHS: Is it regulated as a controlled substance/analogue? C->E D->E F Follow DEA and EHS protocols for controlled substance disposal. (e.g., use of a reverse distributor) E->F Yes G Store in a designated, secure hazardous waste accumulation area. E->G No H Arrange for pickup by institutional EHS or a licensed hazardous waste contractor. F->H G->H I Final Disposal: Likely high-temperature incineration. H->I

Caption: Decision workflow for the safe and compliant disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is a guideline. Always consult and adhere to your institution's specific EHS procedures.

Step 1: Waste Identification and Segregation

  • Pure Compound/Unused Reagent: If you have expired or unwanted pure this compound, it should be treated as a hazardous waste.

  • Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup materials, or glassware that are grossly contaminated with this compound, must also be disposed of as hazardous waste.

  • Experimental Waste Streams: Solutions or mixtures containing this compound should be segregated based on their other components (e.g., halogenated vs. non-halogenated solvents). Do not mix incompatible waste streams.

Step 2: Containerization and Labeling

  • Collect waste in a container that is compatible with the chemical. For solid this compound, a securely sealed, clearly labeled plastic or glass jar is appropriate.

  • The container must be in good condition, with a tight-fitting lid to prevent leaks or spills.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory or a central accumulation area (CAA) managed by your EHS department.[4]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of the chemical waste yourself. It must be handled by trained professionals and transported by a licensed hazardous waste contractor.

The Science of Disposal: Neutralization and Incineration

While researchers are generally not permitted to treat hazardous waste in the laboratory without a specific permit, understanding the principles behind disposal methodologies is valuable.[10]

  • Neutralization: As an amine hydrochloride, this compound is the salt of a weak base (1-phenyl-2-butanamine) and a strong acid (hydrochloric acid). In theory, it could be neutralized by adding a weak base, such as sodium bicarbonate or sodium carbonate, to raise the pH.[11] This would convert the salt to the free amine. However, this is not recommended as a pre-treatment step in a research lab setting without explicit EHS approval and a validated standard operating procedure (SOP), as it constitutes chemical treatment of hazardous waste.

  • Incineration: The most common and environmentally sound method for the final disposal of organic chemical waste like this compound is high-temperature incineration. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. If the waste contains chlorinated solvents, the incinerator's scrubbers will neutralize the resulting hydrogen chloride gas.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the chemical's hazards, adhering to regulatory guidelines, and following your institution's EHS procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and, when in doubt, consult with your EHS professionals.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine. (2010).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of Tennessee Health Science Center. [Link]

  • How can I neutralize amine hydrochlorides?. (2023). ResearchGate. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • DEA Substances. University of Wisconsin–Madison, Environment, Health & Safety. [Link]

  • ACS Safety Advisory Panel Committee on Chemical Safety Letter to EPA. (2015). American Chemical Society. [Link]

  • Neutralizing Amine. Chemtex Speciality Limited. [Link]

  • CAS#:20735-15-3 | this compound (1:1). Chemsrc. [Link]

  • Application of Fered-Fenton process for m-phenylenediamine degradation. (2007). PubMed. [Link]

  • List I and List II Chemicals. DEA Diversion Control Division. [Link]

  • Chemical Handler's Manual. (2022). DEA Diversion Control Division. [Link]

  • DEA list of chemicals. Wikipedia. [Link]

  • Chemical Waste Management for Laboratories. (2014). University of the Free State. [Link]

  • Solvent-promoted Catalyst-free Aminolytic Degradation for Chemical Recycling of Single and Mixed Plastic Wastes. (2023). Green Chemistry (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenyl-2-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Phenyl-2-butanamine hydrochloride (CAS RN: 20735-15-3). As a compound intended for forensic and research applications, adherence to stringent safety measures is paramount to mitigate risks and ensure a secure laboratory environment.[1][2] This guide is designed for research scientists and drug development professionals, offering in-depth, field-proven insights that extend beyond basic procedural steps.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

This compound is a solid organic compound classified as a combustible solid.[3] A thorough understanding of its specific hazards is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) provides a clear classification of its primary risks.

Key Hazards:

  • H302: Harmful if swallowed. This necessitates measures to prevent ingestion, including strict no-eating/drinking policies in the lab and proper hand hygiene.

  • H319: Causes serious eye irritation. This highlights the mandatory requirement for protective eyewear, as even minor contact can lead to significant irritation.

Before any handling procedure, a task-specific risk assessment must be performed. Consider the quantity of the substance being used, the duration of the procedure, and the potential for aerosolization or dust generation.

Property Value Source
CAS Number 20735-15-3[1][2][3]
Molecular Formula C₁₀H₁₅N · HCl[2][3]
Molecular Weight 185.69 g/mol [1][2][3]
Physical Form Solid[3]
Melting Point 143-144 °C[1][3]
GHS Pictogram GHS07 (Exclamation mark)[3]
GHS Signal Word Warning[3]
Hazard Statements H302, H319[3]

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific handling task. The following sections detail the minimum required PPE and provide context for elevated protection when necessary.

Respiratory Protection

Why it's necessary: As a solid, this compound can form fine dust particles during weighing or transfer, which can be inadvertently inhaled.

  • Minimum Requirement: When handling small quantities of the solid, a NIOSH-approved N95 dust mask is required.[3] This provides sufficient protection against airborne particulates.

  • Elevated Requirement: If handling large quantities or if the process generates significant dust (e.g., milling, vigorous mixing), a half-mask or full-face air-purifying respirator with P100 filters should be used in a well-ventilated area or fume hood.[4]

Eye and Face Protection

Why it's necessary: The compound is classified as a serious eye irritant (H319). Direct contact with the solid or a solution can cause significant damage.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection against splashes or fine dust.[5]

  • Elevated Requirement: When there is a significant risk of splashing, such as during the transfer of solutions or when working with larger volumes, a full-face shield should be worn in addition to chemical splash goggles.[5]

Hand Protection

Why it's necessary: To prevent dermal contact and absorption. While specific skin irritation data is not fully detailed in the provided search results, general best practices for handling amine hydrochlorides dictate the use of chemical-resistant gloves.[6]

  • Minimum Requirement: Nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or punctures before use.[7]

  • Protocol: Follow proper glove removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[5]

Body Protection

Why it's necessary: To protect the skin from accidental spills and contamination.

  • Minimum Requirement: A standard laboratory coat is required at all times.

  • Elevated Requirement: For procedures with a higher risk of splashing or for spill cleanup, a chemically resistant apron or coveralls should be worn over the lab coat.[8] Ensure footwear fully covers the feet; open-toed shoes are never permitted in the laboratory.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task involving this compound.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Final Check Start Start: Define Handling Task Assess_Task Evaluate: - Physical State (Solid/Liquid) - Quantity - Potential for Dust/Aerosol Start->Assess_Task Weighing Task: Weighing Solid (<1g) Assess_Task->Weighing  Low Dust Potential Bulk_Handling Task: Bulk Solid Transfer (>1g) Assess_Task->Bulk_Handling  High Dust Potential Solution_Prep Task: Preparing Solution Assess_Task->Solution_Prep  Liquid Handling PPE_Weighing Required PPE: - N95 Dust Mask - Chemical Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Weighing PPE_Bulk Required PPE: - Half-mask Respirator (P100) - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat Bulk_Handling->PPE_Bulk PPE_Solution Required PPE: - Chemical Goggles - Face Shield (if splash risk) - Nitrile Gloves - Lab Coat Solution_Prep->PPE_Solution Final_Check Verify PPE Integrity & Proper Fit PPE_Weighing->Final_Check PPE_Bulk->Final_Check PPE_Solution->Final_Check Proceed Proceed with Task Final_Check->Proceed

Caption: PPE selection workflow for this compound.

Step-by-Step Operational Protocol: Weighing and Solubilization

This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated space.[9] Assemble all necessary equipment (spatula, weigh boat, vortex mixer, glassware) and PPE before accessing the chemical container.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves. If weighing more than a few milligrams, don your N95 dust mask.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared analytical balance. Perform this action gently to minimize dust generation. Close the primary container immediately after extraction.

  • Transfer: Carefully transfer the weighed solid into a suitable vessel (e.g., a conical tube or volumetric flask).

  • Solubilization: Add the desired solvent to the vessel. Close the vessel and mix using a vortex or appropriate method until the solid is fully dissolved.

  • Cleanup: Immediately clean the spatula and the weighing area. Dispose of the weigh boat and any other contaminated disposable items as described in the disposal plan below.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[5]

Emergency Procedures and Disposal Plan

Spill Response
  • Small Spill (Solid): Gently cover the spilled solid with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a designated waste container. Avoid raising dust. Ventilate the area and wash the spill site after pickup is complete.[9]

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[7]

Disposal Plan

All waste generated from handling this compound must be treated as chemical waste.

  • Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, paper towels from a spill) should be placed in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[10] For trace amounts on items like gloves and empty containers, follow institutional guidelines, which may align with FDA recommendations for non-flush list medicines: placing the material in a sealed bag before disposing in the trash to prevent diversion or accidental exposure.[11] However, institutional EHS policy supersedes general guidance.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Cas 20735-15-3, this compound. (n.d.). LookChem.
  • 1-Phenyl-2-butanamine 20735-15-3. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride. (n.d.). Enamine.
  • This compound | CAS 20735-15-3. (n.d.). Santa Cruz Biotechnology.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 1-Phenyl-2-butanamine 20735-15-3 Properties. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Safety Data Sheet for trans-4-Phenyl-3-buten-2-one. (2023, September 22). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.